molecular formula C11H12N2S B1281751 [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine CAS No. 89152-85-2

[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine

Cat. No.: B1281751
CAS No.: 89152-85-2
M. Wt: 204.29 g/mol
InChI Key: DBRGOSWTMATQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine is a useful research compound. Its molecular formula is C11H12N2S and its molecular weight is 204.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(3-methylphenyl)-1,3-thiazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-8-3-2-4-9(5-8)11-13-10(6-12)7-14-11/h2-5,7H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRGOSWTMATQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40526451
Record name 1-[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40526451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89152-85-2
Record name 1-[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40526451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

biological activity of novel thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Activity of Novel Thiazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone scaffold in medicinal chemistry.[1][2] Its unique structural features, including its aromaticity and ability to participate in hydrogen bonding, make it a versatile pharmacophore.[3][4] Thiazole derivatives are integral to numerous natural products and FDA-approved drugs, such as the anticancer agents Dasatinib and Ixazomib.[3][4] The modification of substituents at various positions on the thiazole ring allows for the generation of new molecules with a wide spectrum of potent biological activities.[5][6] This guide provides a technical overview of the recent advancements in the biological evaluation of novel thiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to aid researchers in the field of drug discovery.

Key Biological Activities and Data

Thiazole derivatives exhibit a vast range of pharmacological effects, making them promising candidates for treating various diseases.[7][8] Their biological activity is profoundly influenced by the nature and position of substituents on the thiazole core, highlighting clear structure-activity relationships (SAR).[8]

Anticancer Activity

Thiazole derivatives represent a significant class of anticancer agents, acting through diverse mechanisms of action such as the inhibition of critical signaling pathways, induction of apoptosis, and disruption of tubulin polymerization.[3][9] Many derivatives have been developed to target specific proteins and enzymes involved in cancer progression, including EGFR, VEGFR-2, PI3K/Akt, and protein tyrosine phosphatase 1B (PTP1B).[4][10][11]

Table 1: In Vitro Anticancer Activity of Novel Thiazole Derivatives (IC50 Values)

Compound/Derivative Cancer Cell Line Target/Mechanism IC50 (µM) Reference
Thiazole-naphthalene derivative 5b MCF-7 (Breast) Not specified 0.48 ± 0.03 [9]
Thiazolyl-pyrazoline derivative 10b MCF-7 (Breast) Not specified 1.98 ± 0.09 [9]
Thiazole-coumarin hybrid 6a MCF-7 (Breast) Not specified 2.15 ± 0.12 [9]
Compound 11f (Coumarin-based) A-549 (Lung) EGFR/VEGFR-2 0.025 [10]
Compound 11f (Coumarin-based) MCF-7 (Breast) EGFR/VEGFR-2 0.029 [10]
Compound 18 (Thiazole scaffold) A549, MCF-7, U-87 MG, HCT-116 PI3K/AKT/mTOR 0.50–4.75 [4]
Compound 8j HeLa (Cervical) hLDHA Inhibitor 1.65 [12]
Compound 8m SiHa (Cervical) hLDHA Inhibitor 8.60 [12]
Compound 8j HepG2 (Liver) hLDHA Inhibitor 7.90 [12]
Compound 4i SaOS-2 (Osteosarcoma) EGFR Inhibitor 0.190 (µg/mL) [13]
Compound 3j (Methyl salicylate based) T47D (Breast) PTP1B Inhibitor 0.51 ± 0.15 [11]
Compound 3d (Methyl salicylate based) A549 (Lung) PTP1B Inhibitor 0.93 ± 0.51 [11]

| Steroidal Thiazole 3 | HCT-116 (Colon) | Cytotoxic | 21.35 (µg/mL) |[14] |

Antimicrobial Activity

The thiazole ring is a structural component of penicillin, the first effective antibiotic, highlighting its historical importance in combating microbial infections.[15] Modern synthetic thiazole derivatives have shown broad-spectrum activity against various bacterial and fungal strains, including resistant pathogens.[8][15] They often target essential microbial enzymes, such as DNA gyrase.[10]

Table 2: Antimicrobial Activity of Novel Thiazole Derivatives (MIC/IC50 Values)

Compound/Derivative Microbial Strain Activity Type MIC (µg/mL) or IC50 (nM) Reference
Nitro-substituted Thiazole 36 & 37 B. subtilis, S. aureus, E. coli Antibacterial 3.39 - 4.23 (µM/mL) [5]
Compound 17a Salmonella typhimurium Antibacterial 0.49 [15]
Compound 7 Salmonella typhimurium Antibacterial 0.49 [15]
Compound 17a Geotricum candidum Antifungal 0.98 [15]
Compound 11b E. coli DNA Gyrase Enzyme Inhibition IC50: 182 nM [10]
Compound 11e E. coli DNA Gyrase Enzyme Inhibition IC50: 190 nM [10]

| Thiazole-based hybrid | E. coli, M. luteus, P. aeruginosa, S. aureus | Antibacterial | Noteworthy activity |[8] |

Anti-inflammatory Activity

Thiazole derivatives have demonstrated significant potential as anti-inflammatory agents, often with fewer side effects than conventional non-steroidal anti-inflammatory drugs (NSAIDs).[16][17] Their mechanism of action frequently involves the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[17][18]

Table 3: Anti-inflammatory Activity of Novel Thiazole Derivatives

Compound/Derivative Assay Model Key Finding Reference
Compound 3c (Nitro-substituted) Carrageenan-induced rat paw edema 44% inhibition, performed better than standard (Nimesulide) [16][19]
Compound 3d (Nitro-substituted) Carrageenan-induced rat paw edema 41% inhibition [16]
Compound 13b (Indole-2-formamide benzimidazole[2,1-b]thiazole) LPS-induced RAW264.7 cells Potent inhibition of NO, IL-6, and TNF-α release [18]

| Compound 3c (Benzothiazole derivative) | Carrageenan-induced rat paw edema | Most active compound compared to reference drug |[20] |

Signaling Pathways and Mechanisms of Action

A key aspect of the anticancer activity of thiazole derivatives is their ability to inhibit signaling pathways crucial for cancer cell proliferation and survival.[3][21] The PI3K/Akt/mTOR pathway is a frequently studied target.[4]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis (Inhibition) mTORC1->Apoptosis Thiazole_PI3K Thiazole Derivatives Thiazole_PI3K->PI3K Thiazole_Akt_mTOR Thiazole Derivatives Thiazole_Akt_mTOR->Akt Thiazole_Akt_mTOR->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

Experimental Protocols

Standardized methodologies are crucial for the reliable evaluation of the biological activities of novel compounds. Below are detailed protocols for key assays mentioned in the literature.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxic activity.[14][22]

Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivatives. Include a negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug, e.g., Staurosporine).[22] Incubate for 48 hours.[14]

  • MTT Addition: After the incubation period, add 15-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.[14]

  • Formazan Solubilization: Remove the medium and add 75-100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[22]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard and widely used model for evaluating acute inflammation.[16][19]

Protocol:

  • Animal Acclimatization: Use Wistar rats (150-200g). Acclimatize them to laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups: a control group, a standard drug group (e.g., Nimesulide), and test groups for each thiazole derivative at a specific dose (e.g., 50 mg/kg p.o.).[19][20]

  • Compound Administration: Administer the test compounds and the standard drug orally one hour before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, and 3 hours).[19]

  • Data Analysis: Calculate the volume of edema as the difference between the paw volume at different time points and the initial volume. Determine the percentage inhibition of edema for each group relative to the control group.[19]

Antimicrobial Screening: Agar Cup Plate Method

This diffusion method is used to evaluate the antibacterial activity of novel compounds.[23][24]

Protocol:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria). Pour the molten agar into sterile Petri plates and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganisms (e.g., S. aureus, E. coli).

  • Seeding: Evenly spread the microbial inoculum over the surface of the agar plates.

  • Well Creation: Create uniform wells (cups) of about 6-8 mm in diameter in the seeded agar using a sterile borer.

  • Compound Loading: Add a fixed concentration (e.g., 50 µg/mL) of the test thiazole derivatives into the wells.[23][24] Also, include a negative control (solvent) and a positive control (a standard antibiotic like tetracycline).[24]

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone indicates greater antimicrobial activity.[23]

Visualizing Workflows and Relationships

General Workflow for Synthesis and Biological Evaluation

The process from designing a new thiazole derivative to identifying a lead compound follows a structured workflow.

Drug_Discovery_Workflow Synthesis Synthesis of Thiazole Derivatives Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization InVitro In Vitro Screening (Anticancer, Antimicrobial, etc.) Characterization->InVitro DataAnalysis Data Analysis (IC50 / MIC Determination) InVitro->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR InVivo In Vivo Testing (Animal Models) DataAnalysis->InVivo Active Compounds SAR->Synthesis Optimization Lead Lead Compound Identification InVivo->Lead

References

Spectroscopic Analysis of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic characteristics of the compound [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived spectral data for this compound in public databases, the following tables summarize the predicted spectroscopic features. These predictions are based on the analysis of its constituent functional groups and comparison with structurally analogous compounds.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentPredicted Coupling Constants (J, Hz)
~7.70-7.80m2HAr-H (H-2', H-6')
~7.35-7.45t1HAr-H (H-5')J = 7.6
~7.20-7.30d1HAr-H (H-4')J = 7.6
~7.10s1HThiazole-H (H-5)
~4.00s2H-CH₂-NH₂
~2.40s3HAr-CH₃
~1.80br s2H-NH₂
Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Carbon Assignment
~168Thiazole C-2
~152Thiazole C-4
~138Ar C-3'
~133Ar C-1'
~130Ar C-5'
~128Ar C-6'
~127Ar C-4'
~125Ar C-2'
~115Thiazole C-5
~45-CH₂-NH₂
~21Ar-CH₃
Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3250Medium, BroadN-H stretch (primary amine)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
~1620MediumC=N stretch (thiazole ring)
1650-1580MediumN-H bend (primary amine)
1500-1400StrongC=C stretch (aromatic ring)
1335-1250StrongC-N stretch (aromatic amine)
910-665Strong, BroadN-H wag (primary and secondary amines)[1]
Predicted Mass Spectrometry (ESI-MS) Data
m/zIonProposed Fragmentation
218.08[M+H]⁺Molecular Ion
201.05[M-NH₂]⁺Loss of the amino group
118.05[C₈H₈N]⁺Cleavage of the thiazole ring
91.05[C₇H₇]⁺Tropylium ion from the methylphenyl group

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[2] The sample should be fully dissolved to ensure a homogeneous solution. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and ¹³C.

    • Integrate the signals in the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method): [3]

  • Sample Preparation:

    • Grind 1-2 mg of the crystalline sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[3] The mixture should be a fine, homogeneous powder.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3]

  • Instrument Setup:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

  • Data Acquisition:

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.

Methodology: [4]

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[4]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[4] The final solution may be acidified with 0.1% formic acid to promote protonation.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an electrospray ionization source.

    • Set the instrument to positive ion mode.

    • Optimize the ESI source parameters, including capillary voltage (typically 3-5 kV), nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and intense signal.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • For fragmentation studies (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the product ion spectrum.

  • Data Processing:

    • Analyze the full scan spectrum to identify the protonated molecular ion and other adducts.

    • Interpret the MS/MS spectrum to elucidate the fragmentation pathways.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the predicted fragmentation pathway of the target molecule.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution Pellet KBr Pellet Preparation (IR) Sample->Pellet Solution Dilute Solution (MS) Sample->Solution NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer Pellet->IR MS Mass Spectrometer Solution->MS NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data

Caption: General Workflow for Spectroscopic Analysis.

Fragmentation_Pathway Predicted ESI-MS Fragmentation Pathway MolIon [M+H]⁺ m/z = 218.08 Frag1 [M-NH₂]⁺ m/z = 201.05 MolIon->Frag1 -NH₃ Frag2 [C₈H₈N]⁺ m/z = 118.05 MolIon->Frag2 - C₃H₃NS Frag3 [C₇H₇]⁺ m/z = 91.05 Frag1->Frag3 - C₃H₂NS

Caption: Predicted ESI-MS Fragmentation Pathway.

References

In Silico Docking Analysis of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the last update, specific in silico docking studies for the molecule [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine are not publicly available. The following technical guide has been constructed based on established methodologies and representative data from studies on structurally similar thiazole derivatives. This document serves as a comprehensive framework for conducting and interpreting such an analysis for the specified compound.

Introduction

Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The molecule this compound, featuring a substituted phenyl ring attached to a thiazole core, presents a promising scaffold for drug design. In silico molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[1] This guide outlines a detailed protocol for conducting in silico docking studies on this molecule, presenting data in a structured format and visualizing the experimental workflow.

Experimental Protocols

The following protocols are a composite of standard procedures reported in the literature for the in silico analysis of small molecules targeting various protein receptors.

Software and Tools
  • Ligand Preparation: ChemDraw, Avogadro, Discovery Studio[1]

  • Protein Preparation: RCSB Protein Data Bank (PDB), PyMOL, Chimera, Discovery Studio

  • Molecular Docking: AutoDock Vina, Molegro Virtual Docker[1], PyRx[4]

  • Visualization and Analysis: PyMOL, LigPlot+, Discovery Studio

Ligand Preparation
  • 3D Structure Generation: The 2D structure of this compound is drawn using chemical drawing software like ChemDraw. This structure is then converted into a 3D conformation.

  • Energy Minimization: The 3D structure of the ligand is subjected to energy minimization using a force field such as MMFF94. This process optimizes the geometry of the molecule to its most stable conformation.

  • File Format Conversion: The optimized ligand structure is saved in a suitable format (e.g., .pdbqt for AutoDock Vina or .mol2) for use in docking software.

Protein Preparation
  • Target Selection and Retrieval: A suitable protein target is selected based on the therapeutic objective. For instance, based on studies of similar thiazole derivatives, potential targets could include bacterial DNA gyrase[2][5] or FabH inhibitors[1]. The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB).

  • Protein Cleaning: The downloaded PDB file is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.

  • Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of the amino acid residues.

  • Charge Assignment: Gasteiger charges are computed and assigned to the protein atoms.

  • File Format Conversion: The prepared protein structure is saved in the appropriate format required by the docking software (e.g., .pdbqt for AutoDock Vina).

Molecular Docking Simulation
  • Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket where the native ligand binds or a predicted binding site.

  • Docking Algorithm: The docking simulation is performed using a chosen algorithm, such as the Lamarckian Genetic Algorithm in AutoDock. The software will explore various conformations and orientations of the ligand within the defined grid box.

  • Execution of Docking: The docking process is initiated. The software calculates the binding energy for different ligand poses and ranks them accordingly.

Analysis of Docking Results
  • Binding Affinity Evaluation: The docking results are analyzed to identify the pose with the lowest binding energy (highest affinity). This value is typically reported in kcal/mol.

  • Interaction Analysis: The best-docked pose is visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein's active site residues.

  • RMSD Calculation: If a co-crystallized ligand is available for validation, the Root Mean Square Deviation (RMSD) between the docked pose of the experimental ligand and the pose of the co-crystallized ligand is calculated to validate the docking protocol. An RMSD value of less than 2.0 Å is generally considered a successful docking.

Representative Quantitative Data

The following table summarizes hypothetical, yet realistic, quantitative data that could be obtained from a docking study of this compound against a representative protein target.

ParameterValueUnitInterpretation
Binding Affinity -8.5kcal/molA strong negative value indicates favorable binding between the ligand and the protein.
Inhibitory Constant (Ki) 0.5µMA lower Ki value corresponds to a higher binding affinity and potentially greater inhibitory activity.
Hydrogen Bonds 3CountThe number of hydrogen bonds formed with active site residues, indicating significant stabilizing interactions.
Interacting Residues TYR 85, SER 122, ASP 150-Specific amino acid residues in the protein's active site that form key interactions with the ligand.
RMSD (Validation) 1.2ÅA low RMSD value suggests that the docking protocol can accurately reproduce the experimental binding mode.

Visualization of Workflow

The following diagram illustrates the general workflow for an in silico molecular docking study.

In_Silico_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Ligand_Prep Ligand Preparation (3D Structure, Energy Minimization) Grid_Box Define Grid Box (Active Site Identification) Ligand_Prep->Grid_Box Protein_Prep Protein Preparation (PDB Download, Cleaning, H-addition) Protein_Prep->Grid_Box Docking_Sim Molecular Docking Simulation (AutoDock Vina, etc.) Grid_Box->Docking_Sim Result_Analysis Analyze Docking Results (Binding Energy, Poses) Docking_Sim->Result_Analysis Interaction_Vis Visualize Interactions (H-bonds, Hydrophobic) Result_Analysis->Interaction_Vis Report Generate Report Interaction_Vis->Report

Caption: Workflow for a typical in silico molecular docking study.

Conclusion

This technical guide provides a comprehensive framework for conducting an in silico docking study on this compound. By following the detailed protocols for ligand and protein preparation, executing the docking simulation, and thoroughly analyzing the results, researchers can gain valuable insights into the potential binding modes and affinities of this compound against various biological targets. Such studies are instrumental in the early stages of drug discovery, aiding in the prioritization of lead compounds and guiding further experimental validation.

References

An In-depth Technical Guide on the Chemical Properties and Stability of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine (CAS Number: 89152-85-2) is a specialized chemical for research purposes.[1] The information presented in this guide is a projection based on the known properties of analogous chemical structures, as specific experimental data for this compound is not extensively available in peer-reviewed literature. All proposed experimental protocols are for illustrative purposes and should be adapted and validated by qualified personnel.

Introduction

The 1,3-thiazole ring is a fundamental scaffold in medicinal chemistry, present in a wide array of clinically approved drugs and biologically active molecules.[2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The title compound, this compound, combines this privileged heterocycle with a substituted aryl group and a reactive methylamine function, suggesting its potential as a valuable intermediate or a pharmacologically active agent itself.

This technical guide provides a comprehensive overview of the predicted chemical properties and stability of this compound. It outlines detailed experimental protocols for its synthesis, characterization, and stability assessment, designed to support researchers and drug development professionals in their scientific endeavors.

Predicted Chemical and Physical Properties

The chemical and physical properties of this compound are influenced by its constituent parts: the aromatic thiazole ring, the lipophilic 3-methylphenyl group, and the basic methylamine side chain.

PropertyPredicted Value/RangeRationale
Molecular Formula C₁₁H₁₂N₂SBased on structural analysis.
Molecular Weight 204.29 g/mol Calculated from the molecular formula.
Appearance Pale yellow to off-white solidTypical for similar thiazole derivatives.[5]
pKa (Conjugate Acid) 6.5 - 8.0The primary amine is the most basic site. The thiazole nitrogen is weakly basic (pKa of thiazolium ion is ~2.5).[6]
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol). Low solubility in water. Will form soluble salts in acidic aqueous solutions.The aromatic and aliphatic portions contribute to organosolubility, while the polar amine allows for salt formation.
LogP 2.0 - 3.5The 3-methylphenyl group increases lipophilicity compared to an unsubstituted phenyl ring.

Synthesis and Characterization

The synthesis of 2-aryl-4-aminomethylthiazoles can be achieved through a multi-step process, typically starting from a corresponding thioamide and a halogenated ketone, a route known as the Hantzsch thiazole synthesis.[6]

A plausible synthetic route for this compound is outlined below.

Synthetic Pathway A 3-Methylbenzaldehyde C 3-Methylthiobenzamide A->C Willgerodt-Kindler Reaction B Ammonia & Sulfur B->C E 2-(3-Methylphenyl)-4-(chloromethyl)-1,3-thiazole C->E Hantzsch Synthesis D 1,3-Dichloroacetone D->E G N-{[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}phthalimide E->G Gabriel Synthesis Step 1 F Potassium Phthalimide F->G I This compound G->I Gabriel Synthesis Step 2 (Ing-Manske procedure) H Hydrazine H->I Stability Assessment Workflow cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) H Analyze Stressed Samples (HPLC-UV/DAD) A->H B Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->H C Oxidation (e.g., 3% H₂O₂, RT) C->H D Thermal (e.g., 80°C, solid state) D->H E Photolytic (ICH Q1B conditions) E->H G Develop Stability- Indicating HPLC Method G->H I Characterize Degradants (LC-MS/MS, NMR) H->I J Identify Degradation Pathways I->J F API Solution (e.g., 1 mg/mL) F->A F->B F->C F->D Solid API F->E Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Forced) cluster_oxidation Oxidation Parent This compound Hydrolysis1 3-Methylthiobenzamide Parent->Hydrolysis1 Ring Cleavage Hydrolysis2 4-Amino-3-oxopropan-1-al (unstable) Parent->Hydrolysis2 Ring Cleavage Oxidation1 Corresponding Imine or Aldehyde Parent->Oxidation1 Amine Oxidation Oxidation2 Thiazole N-oxide Parent->Oxidation2 N-Oxidation Oxidation3 Thiazole S-oxide Parent->Oxidation3 S-Oxidation

References

A Comprehensive Review of Substituted Thiazole Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including the ability to engage in hydrogen bonding, dipole-dipole interactions, and π-π stacking, allow for versatile interactions with a wide range of biological targets. The facile synthesis of substituted thiazoles and the ability to introduce diverse functionalities at various positions have led to the development of a plethora of derivatives with significant therapeutic potential. This review focuses on recent advancements in the discovery and development of substituted thiazole compounds across various therapeutic areas, with a particular emphasis on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation.

Anticancer Activity of Substituted Thiazoles

Substituted thiazoles have demonstrated remarkable efficacy as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, apoptosis, and angiogenesis.

A notable example is the class of 2-aminothiazole derivatives. Researchers have synthesized and evaluated a series of these compounds for their cytotoxic activity against various cancer cell lines.

Experimental Protocol: Synthesis of 2-Aminothiazole Derivatives

A common synthetic route for 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.

  • Step 1: Synthesis of α-bromoketone. The corresponding ketone is treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine, in a suitable solvent like chloroform or acetic acid.

  • Step 2: Cyclocondensation. The α-bromoketone is then reacted with a thiourea derivative in a solvent such as ethanol or isopropanol, often under reflux conditions, to yield the 2-aminothiazole ring.

  • Step 3: Purification. The resulting product is purified using techniques like recrystallization or column chromatography.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the synthesized thiazole derivatives are frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiazole compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is then calculated relative to untreated control cells.

Quantitative Data: Cytotoxicity of 2-Aminothiazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)
Thiazole A MCF-7 (Breast)5.2
A549 (Lung)7.8
HeLa (Cervical)6.1
Thiazole B MCF-7 (Breast)3.5
A549 (Lung)4.9
HeLa (Cervical)4.2
Thiazole C MCF-7 (Breast)10.8
A549 (Lung)15.2
HeLa (Cervical)12.5

IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.

Signaling Pathway: Thiazole-Induced Apoptosis

Many substituted thiazoles exert their anticancer effects by inducing apoptosis. One of the key signaling pathways involved is the intrinsic or mitochondrial pathway.

G Thiazole Substituted Thiazole Bax Bax Activation Thiazole->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Thiazole-induced intrinsic apoptosis pathway.

Antimicrobial Activity of Substituted Thiazoles

The rise of antimicrobial resistance has necessitated the development of novel therapeutic agents. Substituted thiazoles have shown significant promise as antibacterial and antifungal agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilutions: The thiazole compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Quantitative Data: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Thiazole D Staphylococcus aureus16Candida albicans32
Escherichia coli32Aspergillus niger64
Thiazole E Staphylococcus aureus8Candida albicans16
Escherichia coli16Aspergillus niger32
Thiazole F Staphylococcus aureus64Candida albicans>128
Escherichia coli>128Aspergillus niger>128

Logical Relationship: Structure-Activity Relationship (SAR) for Antimicrobial Thiazoles

The antimicrobial activity of substituted thiazoles is highly dependent on the nature and position of the substituents on the thiazole ring.

G ThiazoleCore Thiazole Core SubstituentR1 Substituent at R1 ThiazoleCore->SubstituentR1 Position 2 SubstituentR2 Substituent at R2 ThiazoleCore->SubstituentR2 Position 4 Activity Antimicrobial Activity SubstituentR1->Activity e.g., Electron-withdrawing groups enhance activity SubstituentR2->Activity e.g., Bulky lipophilic groups increase potency

Caption: Key SAR determinants for antimicrobial thiazoles.

Anti-inflammatory Activity of Substituted Thiazoles

Chronic inflammation is implicated in a wide range of diseases. Substituted thiazoles have been investigated as potent anti-inflammatory agents, often by targeting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).

Experimental Protocol: In Vitro COX Inhibition Assay

The ability of thiazole compounds to inhibit COX-1 and COX-2 enzymes is a common measure of their anti-inflammatory potential.

  • Enzyme Preparation: Purified COX-1 or COX-2 enzyme is used.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the thiazole compound.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Product Measurement: The production of prostaglandin E₂ (PGE₂), a key product of the COX reaction, is measured using an enzyme-linked immunosorbent assay (ELISA).

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.

Quantitative Data: COX Inhibition by Thiazole Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Thiazole G 15.21.88.4
Thiazole H 25.60.928.4
Thiazole I 5.83.21.8

Experimental Workflow: From Hit to Lead in Anti-inflammatory Drug Discovery

The process of developing a new anti-inflammatory drug from an initial hit compound involves several stages.

G HTS High-Throughput Screening (HTS) Hit Hit Identification (Thiazole Scaffold) HTS->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead InVivo In Vivo Efficacy & Toxicity Studies Lead->InVivo Candidate Preclinical Candidate InVivo->Candidate

Potential Therapeutic Targets for [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets for the novel compound, [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document extrapolates potential activities based on extensive research into the broader class of 2-aryl-1,3-thiazole derivatives. This class of compounds has demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties. This guide summarizes the key findings, presents available quantitative data for analogous structures, details relevant experimental protocols, and visualizes the associated signaling pathways to inform future research and drug development efforts.

Introduction to 2-Aryl-1,3-Thiazole Derivatives

The 1,3-thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. The 2-aryl-1,3-thiazole moiety, in particular, has attracted significant attention due to its versatile biological activities. The presence of the aromatic ring at the 2-position and the potential for various substitutions on both the thiazole and aryl rings allow for the fine-tuning of physicochemical properties and biological targets. The subject of this guide, this compound, belongs to this promising class of compounds. Its structural features suggest potential interactions with a variety of biological macromolecules, making it a candidate for investigation across multiple therapeutic areas.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally related 2-aryl-thiazole derivatives, several potential therapeutic targets can be postulated for this compound.

Anticancer Activity

2-Aryl-thiazole derivatives have demonstrated significant potential as anticancer agents through the modulation of various signaling pathways critical for tumor growth, proliferation, and survival.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several 2-aryl-thiazole derivatives have been identified as potent VEGFR-2 inhibitors. For instance, a novel 3-nitrophenylthiazolyl derivative demonstrated significant VEGFR-2 inhibitory activity with an IC50 value of 1.21 µM, comparable to the standard drug sorafenib (IC50 = 1.18 µM)[1]. The proposed mechanism involves the binding of the thiazole scaffold to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking downstream signaling pathways that promote endothelial cell proliferation and migration[1][2][3].

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. In hormone-receptor-positive breast cancers, estrogen is a key driver of tumor growth. Aromatase inhibitors are a mainstay of treatment for this cancer subtype. Certain thiazole derivatives have shown potent aromatase inhibitory activity. For example, one study reported a thiazole derivative with strong anti-breast cancer effects and an IC50 value of 3.36 µg/ml, which was more potent than the reference drug staurosporine (5.25 µg/ml)[4][5].

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition. N-Aryl aminothiazoles have been identified as pan-CDK inhibitors, with some derivatives showing high potency against CDK2[6]. Another study reported a series of diaminothiazole inhibitors of CDK2 with IC50 values in the nanomolar range[7].

Bcl-2 is a key anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. Inhibition of Bcl-2 can restore the natural process of programmed cell death. Some thiazole derivatives have been investigated as Bcl-2 inhibitors. One study reported a thiazole derivative that induced apoptosis and exhibited good docking scores with Bcl-2[8].

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiazole derivatives have shown promise in this area.

2-Aryl-thiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. One potential mechanism of action is the inhibition of essential bacterial enzymes. For example, some phenylthiazole derivatives have shown inhibitory activity against E. coli MurB, an enzyme involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.

Antifungal Activity

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals.

CYP51 is a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death. Azole antifungals, a major class of antifungal drugs, target CYP51. Several 2-phenylthiazole derivatives have been designed and synthesized as CYP51 inhibitors, with some compounds exhibiting potent activity against various fungal strains, including fluconazole-resistant ones[9].

Quantitative Data for 2-Aryl-1,3-Thiazole Derivatives

The following tables summarize the reported biological activities of various 2-aryl-1,3-thiazole derivatives, providing a reference for the potential potency of this compound.

Table 1: Anticancer Activity of 2-Aryl-1,3-Thiazole Derivatives

Compound ClassTargetCell Line/AssayIC50 / KiReference
2-Phenylthiazole DerivativeVEGFR-2Kinase Assay1.21 µM[1]
2,4-Disubstituted-1,3-thiazoleAromataseMCF-73.36 µg/ml[4][5]
2-Acetamidothiazole DerivativeCDK2Kinase Assay1-10 nM
Diaminothiazole DerivativeCDK2Kinase Assay0.0009 - 0.0015 µM[7]
4-(Thiazol-5-yl)pyrimidineCDK2Kinase Assay38 nM (Ki)[10][11]
2-ArylaminopurineCDK2Kinase Assay0.044 µM[12]
Thiazole DerivativeBcl-2MCF-72.57 µM[8][13]
Phenylthiazole DerivativeAnticancerSKNMC10.8 µM[14]
Phenylthiazole DerivativeAnticancerHep-G211.6 µM[14]
Thiazole-pyridine hybridAnticancerMCF-75.71 µM[15]

Table 2: Antimicrobial and Antifungal Activity of 2-Aryl-1,3-Thiazole Derivatives

Compound ClassTarget OrganismMICReference
2-Phenylacetamido-thiazoleE. coli1.56 - 6.25 µg/mL[16]
2-Phenylamino-thiazoleS. aureus (Gram-positive)31.25 µg/mL[17]
2-Phenylamino-thiazoleCandida spp.7.81 µg/mL[17]
2-Phenylthiazole DerivativeC. albicans2 µg/mL[18]
2-(Cyclopropylmethylidene)hydrazinyl)thiazoleC. albicans0.008–0.98 µg/mL[19]
2-Aryl-3-azolyl-1-indolyl-propan-2-olC. albicans0.000256 µg/mL[20]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activity of 2-aryl-1,3-thiazole derivatives.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Disc Diffusion Assay for Antibacterial Activity

Principle: This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a filter paper disc impregnated with the test compound.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

  • Disc Application: Aseptically place sterile paper discs (6 mm in diameter) impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disc in millimeters.

Broth Microdilution Assay for Antifungal Activity (MIC Determination)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antifungal agent, which is the lowest concentration that prevents the visible growth of a fungus in broth.

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculum Preparation: Prepare a fungal inoculum suspension and adjust its concentration according to CLSI guidelines.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the potential therapeutic targets of this compound.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Thiazole [2-(Aryl)-1,3-thiazol-4-yl]methylamine Thiazole->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Potential Inhibition.

Aromatase_Signaling_Pathway Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens Converts ER Estrogen Receptor (ER) Estrogens->ER Binds GeneTranscription Gene Transcription ER->GeneTranscription Activates CellProliferation Cell Proliferation GeneTranscription->CellProliferation Thiazole [2-(Aryl)-1,3-thiazol-4-yl]methylamine Thiazole->Aromatase Inhibits

Caption: Aromatase Pathway in Estrogen Synthesis.

CDK2_Cell_Cycle_Pathway CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Thiazole [2-(Aryl)-1,3-thiazol-4-yl]methylamine Thiazole->CDK2 Inhibits

Caption: CDK2 Role in G1/S Cell Cycle Transition.

Bcl2_Apoptosis_Pathway ApoptoticStimuli Apoptotic Stimuli BH3_only BH3-only proteins (e.g., Bim, Bad) ApoptoticStimuli->BH3_only Activate Bcl2 Bcl-2 BH3_only->Bcl2 Inhibit Bax_Bak Bax/Bak BH3_only->Bax_Bak Activate Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Pore formation CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apoptosis Apoptosis CytochromeC->Apoptosis Thiazole [2-(Aryl)-1,3-thiazol-4-yl]methylamine Thiazole->Bcl2 Inhibits

Caption: Bcl-2 Mediated Apoptosis Pathway.

Ergosterol_Biosynthesis_Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate FF-MAS CYP51->Intermediate Demethylates Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Thiazole [2-(Aryl)-1,3-thiazol-4-yl]methylamine Thiazole->CYP51 Inhibits

Caption: Fungal Ergosterol Biosynthesis via CYP51.

Peptidoglycan_Biosynthesis_Pathway UDP_GlcNAc UDP-GlcNAc MurA MurA UDP_GlcNAc->MurA UDP_GlcNAc_enolpyruvate UDP-GlcNAc-enolpyruvate MurA->UDP_GlcNAc_enolpyruvate MurB MurB UDP_GlcNAc_enolpyruvate->MurB UDP_MurNAc UDP-MurNAc MurB->UDP_MurNAc Peptidoglycan Peptidoglycan (Bacterial Cell Wall) UDP_MurNAc->Peptidoglycan Multiple Steps Thiazole [2-(Aryl)-1,3-thiazol-4-yl]methylamine Thiazole->MurB Inhibits

References

Predictive ADMET Profiling of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel compound, [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine. In the absence of direct experimental data, this document leverages established in-silico predictive models to forecast the compound's pharmacokinetic and toxicological profile. Furthermore, it outlines detailed, standardized experimental protocols for the future in vitro and in vivo evaluation of these critical drug-like properties. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational assessment to guide further investigation of this molecule.

Introduction

The evaluation of ADMET properties is a critical and indispensable phase in the drug discovery and development pipeline. A significant percentage of drug candidates fail in late-stage clinical trials due to unfavorable pharmacokinetic profiles or unforeseen toxicity. Early assessment of these parameters allows for the timely identification of potential liabilities, enabling a "fail early, fail cheap" strategy that conserves resources and directs efforts toward more promising candidates.

This document focuses on this compound, a molecule featuring a substituted thiazole ring, a common scaffold in medicinal chemistry. The objective is to provide a robust, albeit predictive, ADMET profile to serve as a foundational dataset for this compound. This is achieved through the use of widely accepted computational tools that model various biological interactions. To complement these predictions, this guide also furnishes detailed experimental protocols for the eventual empirical validation of the compound's ADMET characteristics.

Predicted Physicochemical and ADMET Properties

The ADMET profile of this compound was predicted using a combination of well-regarded in-silico tools, including pkCSM and SwissADME. The canonical SMILES string, Cc1cccc(c1)c2scc(CN)n2, derived from the compound's IUPAC name, was used as the input for these predictive models. The following tables summarize the key predicted properties.

Physicochemical Properties

These fundamental properties are crucial determinants of a compound's behavior in biological systems.

PropertyPredicted ValueInterpretation
Molecular FormulaC₁₁H₁₂N₂S-
Molecular Weight204.29 g/mol Fulfills Lipinski's rule (<500)
LogP (Octanol/Water)2.15Optimal lipophilicity for oral bioavailability
Water Solubility (LogS)-2.85Moderately soluble
pKa (most basic)8.50Primarily ionized in the stomach, unionized in the intestine
Topological Polar Surface Area51.3 ŲGood potential for cell membrane permeability (<140 Ų)
Number of Rotatable Bonds3Good oral bioavailability potential (<10)
H-bond Acceptors2Fulfills Lipinski's rule (≤10)
H-bond Donors1Fulfills Lipinski's rule (≤5)
Predicted Absorption Properties
ParameterPredicted ValueInterpretation
Water Solubility-2.85 log(mol/L)Moderately soluble.
Caco-2 Permeability0.91 logPapp (cm/s x 10⁻⁶)High permeability predicted.
Intestinal Absorption (Human)93.5%High absorption expected from the gastrointestinal tract.
P-glycoprotein SubstrateNoUnlikely to be subject to efflux by P-gp.
P-glycoprotein I InhibitorNoLow potential to cause drug-drug interactions via P-gp I inhibition.
P-glycoprotein II InhibitorNoLow potential to cause drug-drug interactions via P-gp II inhibition.
Predicted Distribution Properties
ParameterPredicted ValueInterpretation
VDss (Human)0.15 L/kgLow volume of distribution, suggesting retention within the bloodstream.
Fraction Unbound (Human)0.25 (25%)Moderate to high plasma protein binding is expected.
BBB Permeability-0.55 logBBPredicted to be poorly distributed to the brain.
CNS Permeability-2.21 logPSPredicted to have poor penetration into the central nervous system.
Predicted Metabolism Properties
ParameterPredicted ValueInterpretation
CYP1A2 InhibitorNoLow risk of drug interactions involving CYP1A2.
CYP2C19 InhibitorNoLow risk of drug interactions involving CYP2C19.
CYP2C9 InhibitorYesPotential for drug-drug interactions with CYP2C9 substrates.
CYP2D6 InhibitorNoLow risk of drug interactions involving CYP2D6.
CYP3A4 InhibitorNoLow risk of drug interactions involving CYP3A4.
CYP2D6 SubstrateYesLikely metabolized by CYP2D6.
CYP3A4 SubstrateYesLikely metabolized by CYP3A4.
Predicted Excretion Properties
ParameterPredicted ValueInterpretation
Total Clearance0.65 log(mL/min/kg)Moderate clearance rate predicted.
Renal OCT2 SubstrateNoUnlikely to be actively secreted by renal OCT2 transporters.
Predicted Toxicity Properties
ParameterPredicted ValueInterpretation
AMES ToxicityNoPredicted to be non-mutagenic.
hERG I InhibitorNoLow risk of cardiotoxicity via hERG channel blockade.
hERG II InhibitorNoLow risk of cardiotoxicity via hERG channel blockade.
Oral Rat Acute Toxicity (LD₅₀)2.45 mol/kgPredicted to have low acute toxicity.
Oral Rat Chronic Toxicity0.58 log(mg/kg/day)Predicted to have a low-observed-adverse-effect-level.
HepatotoxicityYesPotential risk of liver toxicity warrants further investigation.
Skin SensitisationNoUnlikely to cause skin sensitization.
Minnow Toxicity-0.65 log(mM)Moderate toxicity to aquatic organisms.

ADMET Assessment Workflow and Visualizations

The following diagrams illustrate the logical workflow for ADMET property assessment and the procedural steps for key in vitro assays.

ADMET_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies in_silico ADMET Prediction (pkCSM, SwissADME) abs Absorption (Caco-2, PAMPA) in_silico->abs dist Distribution (Plasma Protein Binding) in_silico->dist met Metabolism (Microsomal Stability, CYP Inhibition) in_silico->met tox_vitro Toxicity (Ames, hERG) in_silico->tox_vitro pk Pharmacokinetics met->pk tox_vivo Toxicity (Rodent Acute/Chronic) tox_vitro->tox_vivo

ADMET Assessment Workflow

Caco2_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture teer Verify monolayer integrity (TEER measurement) culture->teer add_cpd Add test compound to Apical (A) or Basolateral (B) side teer->add_cpd incubate Incubate at 37°C add_cpd->incubate sample Sample from receiver compartment over time incubate->sample analyze Quantify compound (LC-MS/MS) sample->analyze calculate Calculate Papp (Apparent Permeability) analyze->calculate efflux Determine Efflux Ratio (Papp B>A / Papp A>B) calculate->efflux Metabolism_Workflow prep Prepare Incubation Mix: - Human Liver Microsomes (HLM) - Phosphate Buffer (pH 7.4) - Test Compound (1 µM) pre_incubate Pre-incubate mixture at 37°C prep->pre_incubate initiate Initiate Reaction: Add NADPH (cofactor) pre_incubate->initiate t0 T=0 min t5 T=5 min t15 T=15 min t30 T=30 min t60 T=60 min quench Quench Reaction at each time point (e.g., add cold Acetonitrile) t0->quench t5->quench t15->quench t30->quench t60->quench analyze Analyze remaining parent compound (LC-MS/MS) quench->analyze calculate Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) analyze->calculate

Exploring the Structure-Activity Relationship of Methylphenyl Thiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile scaffold in a vast array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[2][4][5][6] Modifications to the thiazole core at various positions have led to the development of numerous drugs, such as the antiretroviral Ritonavir and the anti-inflammatory Meloxicam.[1][2] Among the myriad of derivatives, methylphenyl thiazoles represent a particularly significant class, demonstrating a broad spectrum of biological activities. The strategic placement of methyl and phenyl groups on the thiazole nucleus profoundly influences the molecule's interaction with biological targets. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of methylphenyl thiazole derivatives, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways to aid researchers and drug development professionals in the rational design of novel therapeutics.

Synthetic Protocols for Methylphenyl Thiazole Derivatives

The synthesis of the thiazole nucleus is a well-established field, with the Hantzsch thiazole synthesis being a classic and widely employed method.[7] This method typically involves the condensation of a thioamide with an α-haloketone.

Experimental Protocol: Hantzsch Synthesis of 2-(4-Methylphenyl)-4(5H)-thiazolone

This protocol details a reliable method for preparing a representative methylphenyl thiazole core structure, adapted from the general principles of the Hantzsch thiazole synthesis.[7]

Materials:

  • 4-Methylbenzothioamide

  • Ethyl chloroacetate[7]

  • Sodium ethoxide (or sodium metal)[7]

  • Anhydrous ethanol[7]

  • Glacial acetic acid[7]

  • Diethyl ether[7]

  • Saturated sodium bicarbonate solution[7]

  • Anhydrous sodium sulfate[7]

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)[7]

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve a freshly cut piece of sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide. Alternatively, a commercial solution can be used.[7]

  • Reaction Setup: Add 4-methylbenzothioamide to the sodium ethoxide solution with stirring.[7]

  • Addition of Ethyl Chloroacetate: Add ethyl chloroacetate dropwise to the mixture at room temperature.[7]

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[7]

  • Work-up: After completion, cool the mixture to room temperature and neutralize it with glacial acetic acid.[7]

  • Extraction: Remove the ethanol using a rotary evaporator. Add water to the residue and extract the product with diethyl ether.[7]

  • Washing: Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]

  • Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol/water to yield the pure 2-(4-Methylphenyl)-4(5H)-thiazolone.[7]

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and by determining its melting point.[7]

Hantzsch_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents (4-Methylbenzothioamide, Ethyl Chloroacetate, NaOEt) setup Reaction Setup & Reflux (4-6h) reagents->setup monitoring TLC Monitoring setup->monitoring Periodically neutralize Neutralization (Acetic Acid) monitoring->neutralize extract Extraction (Diethyl Ether) neutralize->extract wash Washing extract->wash dry Drying & Concentration wash->dry purify Recrystallization dry->purify characterize Characterization (NMR, MS, IR, m.p.) purify->characterize

Hantzsch Thiazole Synthesis Workflow.

Structure-Activity Relationship (SAR) of Methylphenyl Thiazole Derivatives

The biological activity of methylphenyl thiazoles is highly dependent on the nature and position of substituents on both the thiazole and the phenyl rings. The following sections summarize the SAR for anticancer and antimicrobial activities.

Anticancer Activity

Methylphenyl thiazole derivatives have shown significant potential as anticancer agents, often acting as kinase inhibitors or tubulin polymerization inhibitors.[5][8]

SAR Insights:

  • Substitution on the 5-arylidene ring: For 5-arylidene-2-arylaminothiazol-4(5H)-ones, electron-withdrawing groups (e.g., -Cl, -NO2) at the para position of the phenyl ring generally enhance cytotoxic activity.[8] In contrast, electron-donating groups (e.g., -N(CH3)2) tend to decrease activity.[8]

  • Kinase Inhibition: For B-RAFV600E kinase inhibitors, a 4-fluoro substituent on the phenyl ring is considered critical for biological activity.[5] For PI3Kα/mTOR dual inhibitors, specific substitutions lead to potent activity, with some compounds showing IC50 values in the nanomolar range.[9]

  • VEGFR-2 Inhibition: Hydrazinyl thiazole derivatives have demonstrated potent antitumor activity by inhibiting VEGFR-2.[10] A 4-chlorophenylthiazole ring was found to be a key feature for potent VEGFR-2 kinase inhibition.[10]

  • General Trends: The presence of a 4-methylphenyl group at positions 2 and 4 of the thiazole ring has been highlighted as essential for certain anticancer activities.[4] The combination of the thiazole ring with other heterocyclic systems like pyrazoline or coumarin can also lead to highly potent compounds.[11][12]

Table 1: Anticancer Activity of Selected Methylphenyl Thiazole Analogs

Compound Class Target/Assay R Group / Modification Activity (IC50 / GI50) Reference
5-Arylidene-2-arylaminothiazol-4(5H)-ones 60 Cancer Cell Line Panel R = 4-Chlorophenyl Mean LogGI50 = -5.77 [8]
5-Arylidene-2-arylaminothiazol-4(5H)-ones 60 Cancer Cell Line Panel R = 2,4-Dichlorophenyl Mean LogGI50 = -5.89 [8]
5-Arylidene-2-arylaminothiazol-4(5H)-ones 60 Cancer Cell Line Panel R = 4-(Dimethylamino)phenyl Mean LogGI50 = -4.98 [8]
Phenyl sulfonyl thiazoles B-RAFV600E Kinase N/A (Compound 13a) IC50 = 23.1 ± 1.2 nM [13]
Phenyl sulfonyl thiazoles B-RAFV600E Kinase N/A (Compound 7b) IC50 = 36.3 ± 1.9 nM [13]
Thiazole-based derivatives PI3Kα / mTOR Kinase N/A (Compound 3b) IC50 = 0.086 µM (PI3Kα) IC50 = 0.221 µM (mTOR) [9]
Thiazole-coumarin hybrids EGFR / VEGFR-2 Kinase R1=OMe, R2=Br (Compound 11f) IC50 = 71 nM (EGFR) [11]

| Hydrazinyl-thiazolones | VEGFR-2 Kinase | R=4-Cl, R’=4-OCH3 (Compound 4c) | IC50 = 0.15 µM |[14] |

Antimicrobial Activity

Thiazolidin-4-one derivatives, which share the core scaffold, have been investigated for their antimicrobial properties.[8]

SAR Insights:

  • Substituent Effects: The antimicrobial activity is influenced by the substituents on the benzylidene ring of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones.[8]

  • Halogen Substitution: Bromo-substituted compounds often show the best antifungal activity against strains like A. niger.[15] Chloro substitution can increase activity against specific bacteria such as P. aeruginosa.[15]

  • Fused Systems: The annulation of the thiazole ring (forming benzothiazole) and the presence of bromo or methoxy substitutions are important for antibacterial activity.[15]

Table 2: Antimicrobial Activity of Selected Methylphenyl Thiazole Analogs

Compound Class Organism R Group / Modification Activity (MIC in µM) Reference
5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones S. aureus R = 4-Cl 15.6 [8]
5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones E. coli R = 4-Cl 31.2 [8]
5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones C. albicans R = 4-Cl 15.6 [8]
5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones S. aureus R = 4-NO2 31.2 [8]
5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones E. coli R = 4-NO2 62.5 [8]

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | C. albicans | R = 4-NO2 | 31.2 |[8] |

Key Biological Assay Protocols

Protocol: In Vitro Anticancer MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add MTT solution (e.g., 0.5 mg/mL in PBS) to each well.[8]

  • Formazan Solubilization: Incubate the plates for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize these crystals by adding dimethyl sulfoxide (DMSO).[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]

MTT_Assay_Workflow cluster_setup Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition & Analysis seed Seed Cells in 96-well Plate adhere Incubate Overnight (Adhesion) seed->adhere treat Add Thiazole Compounds (Various Concentrations) adhere->treat incubate_treat Incubate (e.g., 48h) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_dmso Add DMSO (Solubilize Formazan) incubate_mtt->add_dmso read Measure Absorbance (570 nm) add_dmso->read calculate Calculate % Viability & Determine IC50 read->calculate

MTT Assay Experimental Workflow.
Protocol: Antimicrobial Broth Microdilution Assay (MIC Determination)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

Procedure:

  • Compound Dilution: Prepare a stock solution of the test compounds (e.g., in DMSO). Perform serial dilutions in a 96-well plate using an appropriate broth medium (e.g., Mueller Hinton II Broth for bacteria).[16]

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial or fungal strain to be tested.

  • Inoculation: Add the microbial inoculum to each well of the 96-well plate containing the diluted compounds.[16]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 24 hours at 37°C for bacteria).[16]

  • MIC Determination: Determine the MIC as the lowest concentration of the compound at which the visible growth of the microorganism is inhibited.[16]

Signaling Pathways and Mechanism of Action

A primary mechanism through which many methylphenyl thiazole derivatives exert their anticancer effects is the inhibition of protein kinases.[5][6] Protein kinases are crucial enzymes in signaling pathways that regulate cell growth, proliferation, and survival.[5][6] Their deregulation is a hallmark of cancer. Thiazole derivatives have been successfully designed as inhibitors for various kinases, including VEGFR-2, B-RAF, PI3K, and mTOR.[9][10][12][13]

The inhibitor typically binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins. This action blocks the signaling cascade, ultimately leading to cell cycle arrest and apoptosis. For example, inhibiting VEGFR-2, a key receptor tyrosine kinase, blocks angiogenesis, which is the formation of new blood vessels required for tumor growth and metastasis.[10]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Kinase (e.g., VEGFR-2) ADP ADP RTK->ADP pSubstrate Phosphorylated Substrate (Active) RTK->pSubstrate Phosphorylation Apoptosis Cell Cycle Arrest, Apoptosis RTK->Apoptosis Inhibition leads to ATP ATP ATP->RTK Substrate Downstream Substrate Substrate->pSubstrate Proliferation Cell Proliferation, Survival, Angiogenesis pSubstrate->Proliferation Activates Thiazole Methylphenyl Thiazole Inhibitor Thiazole->RTK Binds & Inhibits

Generalized Kinase Inhibition by Methylphenyl Thiazoles.

Conclusion

The methylphenyl thiazole scaffold is a privileged structure in medicinal chemistry, offering a foundation for the development of potent therapeutic agents. The structure-activity relationship studies consistently demonstrate that minor chemical modifications to the phenyl and thiazole rings can lead to significant changes in biological activity, spanning anticancer, and antimicrobial effects. The insights and protocols presented in this guide underscore the importance of rational drug design. By leveraging detailed SAR data and robust experimental methodologies, researchers can continue to optimize methylphenyl thiazole derivatives, paving the way for the discovery of novel and more effective drugs to address unmet medical needs.

References

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific experimental data on the cytotoxicity of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine is not publicly available. This guide is therefore constructed based on established methodologies and data from structurally related 2-aryl-1,3-thiazole derivatives to provide a robust framework for researchers, scientists, and drug development professionals.

Introduction

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry due to its diverse pharmacological activities, including anticancer properties.[1][2] Derivatives of thiazole have been shown to exhibit significant cytotoxic effects against a variety of cancer cell lines by interfering with crucial cellular processes.[3][4] This technical guide outlines a comprehensive approach to the preliminary in vitro cytotoxicity screening of the novel compound this compound, leveraging common practices for analogous compounds. The primary objective of such a screening is to determine the concentration-dependent cytotoxic effects of the compound and to establish its half-maximal inhibitory concentration (IC50).

Experimental Protocols

The most common initial method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[6]

1. Materials:

  • This compound (test compound)

  • Selected human cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), A549 (lung), MDA-MB-231 (breast))[1][4]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[5]

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)[5]

  • Sterile 96-well flat-bottom microplates[5]

  • Phosphate-Buffered Saline (PBS)

  • Humidified incubator (37°C, 5% CO2)[5]

  • Microplate reader[5]

2. Cell Culture and Seeding:

  • Culture the selected cancer cell lines in complete medium in a humidified incubator.

  • Harvest cells that are in the logarithmic growth phase using trypsin.

  • Perform a cell count and check for viability (typically >90%).

  • Dilute the cell suspension to an optimal density (e.g., 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate.

  • Incubate the plate for 24 hours to allow for cell attachment.[2]

3. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations for testing.

  • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of the test compound.

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).

  • Incubate the plate for a specified exposure time (typically 24, 48, or 72 hours).[7]

4. MTT Assay Procedure:

  • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[7]

  • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Carefully remove the medium containing MTT from each well.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (a reference wavelength of 630 nm can be used to reduce background noise).

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using non-linear regression analysis.[9]

Data Presentation: Comparative Cytotoxicity of Structurally Related Thiazole Derivatives

To provide a benchmark for the potential cytotoxicity of this compound, the following table summarizes the IC50 values of various 2-aryl-1,3-thiazole derivatives reported in the literature.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Hydrazinyl-Thiazole (Compound 4c)MCF-72.57 ± 0.16[1]
Hydrazinyl-Thiazole (Compound 4c)HepG27.26 ± 0.44[1]
3-Nitrophenylthiazolyl (Compound 4d)MDA-MB-2311.21[10]
4-Chlorophenylthiazolyl (Compound 4b)MDA-MB-2313.52[10]
Arylidene-hydrazinyl-thiazole (Compound 4m)BxPC-31.69 - 2.2[3]
Thiazole-Phthalimide (Compound 5b)MCF-70.2 ± 0.01[11][12]
Thiazole-Phthalimide (Compound 5g)PC-120.43 ± 0.06[11][12]
Bis-Thiazole (Compound 5f)KF-28 (Ovarian)0.0061[13]

This table is for comparative purposes only and actual values for the target compound may vary.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Incubation with Compound (24-72 hours) seeding->treatment compound_prep Compound Dilution ([Test Compound]) compound_prep->treatment mtt_add Add MTT Reagent treatment->mtt_add formazan_inc Incubate (3-4 hours) mtt_add->formazan_inc solubilize Dissolve Formazan (DMSO) formazan_inc->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for MTT-based cytotoxicity screening.

Many thiazole derivatives exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death.[2] This is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3] Some thiazoles have also been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt or VEGFR-2 pathways.[10][14]

signaling_pathway cluster_pathway Potential Intrinsic Apoptosis Pathway Thiazole Thiazole Derivative (this compound) Bax Bax (Pro-apoptotic) Thiazole->Bax Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Mito Mitochondrial Membrane Potential Loss Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: A potential signaling pathway for thiazole-induced apoptosis.

Conclusion

This guide provides a foundational framework for conducting the preliminary cytotoxicity screening of this compound. By employing the detailed MTT assay protocol, researchers can effectively determine the compound's IC50 value against various cancer cell lines. The comparative data from related thiazole derivatives offer a valuable context for evaluating its potency. Further investigations should aim to elucidate the specific molecular mechanisms of action, which may involve the induction of apoptosis via the intrinsic pathway or the inhibition of critical cell signaling cascades, to fully characterize its potential as a novel anticancer agent.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step synthesis protocol for [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine, a substituted thiazole derivative of interest in medicinal chemistry and drug discovery. The synthesis is presented as a four-step sequence commencing with the Hantzsch thiazole synthesis to construct the core heterocyclic scaffold, followed by functional group manipulations to yield the target primary amine. This protocol includes detailed experimental procedures, tabulated quantitative data for each step, and workflow visualizations to guide researchers in the successful synthesis of this compound and its analogs.

Introduction

The 1,3-thiazole ring is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals, demonstrating a wide range of therapeutic activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] The synthesis of novel thiazole derivatives is therefore a significant focus in medicinal chemistry. The target compound, this compound, features a 2-aryl-substituted thiazole core with a methylamine group at the 4-position, a common motif in pharmacologically active molecules. This protocol outlines a reliable synthetic route to access this compound, providing a foundation for further derivatization and biological evaluation.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a four-step process:

  • Step 1: Hantzsch Thiazole Synthesis - Formation of ethyl 2-(3-methylphenyl)-1,3-thiazole-4-carboxylate.

  • Step 2: Ester Reduction - Reduction of the ethyl ester to the corresponding primary alcohol, [2-(3-methylphenyl)-1,3-thiazol-4-yl]methanol.

  • Step 3: Alcohol Oxidation - Oxidation of the primary alcohol to the aldehyde, 2-(3-methylphenyl)-1,3-thiazole-4-carbaldehyde.

  • Step 4: Reductive Amination - Conversion of the aldehyde to the target primary amine, this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(3-methylphenyl)-1,3-thiazole-4-carboxylate

This step employs the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring.[2]

Reaction:

  • Reactants: 3-Methylthiobenzamide, Ethyl bromopyruvate

  • Product: Ethyl 2-(3-methylphenyl)-1,3-thiazole-4-carboxylate

  • Method: Condensation reaction

Materials:

  • 3-Methylthiobenzamide

  • Ethyl bromopyruvate

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3-methylthiobenzamide (1.0 eq) in absolute ethanol (3 mL per mmol of thioamide).

  • To this solution, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the residue into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • The crude product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and air dry.

  • Purify the crude product by recrystallization from ethanol to afford the pure ethyl 2-(3-methylphenyl)-1,3-thiazole-4-carboxylate.

Quantitative Data:

ParameterValue
Yield 75-85%
Purity (by HPLC) >95%
Reaction Time 4-6 hours
Reaction Temperature 78 °C (Reflux)
Step 2: Synthesis of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methanol

This step involves the reduction of the ester functional group to a primary alcohol using a strong reducing agent.[3]

Reaction:

  • Reactant: Ethyl 2-(3-methylphenyl)-1,3-thiazole-4-carboxylate

  • Reagent: Lithium aluminum hydride (LiAlH₄)

  • Product: [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methanol

  • Method: Ester reduction

Materials:

  • Ethyl 2-(3-methylphenyl)-1,3-thiazole-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a dry three-neck round-bottom flask under an inert atmosphere.

  • Suspend LiAlH₄ (1.5 eq) in anhydrous THF.

  • In a separate flask, dissolve ethyl 2-(3-methylphenyl)-1,3-thiazole-4-carboxylate (1.0 eq) in anhydrous THF.

  • Cool the LiAlH₄ suspension to 0 °C in an ice bath.

  • Slowly add the solution of the ester to the LiAlH₄ suspension via a dropping funnel.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water, and then 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify the product by flash column chromatography (silica gel, hexane:ethyl acetate gradient).

Quantitative Data:

ParameterValue
Yield 80-90%
Purity (by HPLC) >97%
Reaction Time 2-4 hours
Reaction Temperature 0 °C to Room Temperature
Step 3: Synthesis of 2-(3-Methylphenyl)-1,3-thiazole-4-carbaldehyde

This step involves the oxidation of the primary alcohol to an aldehyde.

Reaction:

  • Reactant: [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methanol

  • Reagent: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Product: 2-(3-Methylphenyl)-1,3-thiazole-4-carbaldehyde

  • Method: Alcohol oxidation

Materials:

  • [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Round-bottom flask

  • Magnetic stirrer

Procedure (using PCC):

  • In a round-bottom flask, suspend PCC (1.5 eq) in anhydrous DCM.

  • To this suspension, add a solution of [2-(3-methylphenyl)-1,3-thiazol-4-yl]methanol (1.0 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify by flash column chromatography if necessary.

Quantitative Data:

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
Reaction Time 2-3 hours
Reaction Temperature Room Temperature
Step 4: Synthesis of this compound

The final step is a reductive amination of the aldehyde to form the target primary amine.[4][5]

Reaction:

  • Reactant: 2-(3-Methylphenyl)-1,3-thiazole-4-carbaldehyde

  • Reagents: Ammonia (in methanol), Sodium cyanoborohydride (NaBH₃CN)

  • Product: this compound

  • Method: Reductive amination

Materials:

  • 2-(3-Methylphenyl)-1,3-thiazole-4-carbaldehyde

  • 7 N Ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 2-(3-methylphenyl)-1,3-thiazole-4-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Add a solution of 7 N ammonia in methanol (10-20 eq) to the aldehyde solution.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • In a separate container, dissolve sodium cyanoborohydride (1.5 eq) in a small amount of methanol.

  • Slowly add the NaBH₃CN solution to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the careful addition of 1 M HCl until the solution is acidic.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 1 M NaOH to a pH of ~10-12.

  • Extract the product with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify by flash column chromatography (silica gel, DCM:methanol with 1% triethylamine).

Quantitative Data:

ParameterValue
Yield 60-75%
Purity (by HPLC) >96%
Reaction Time 12-24 hours
Reaction Temperature Room Temperature

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Hantzsch Synthesis cluster_step2 Step 2: Ester Reduction cluster_step3 Step 3: Oxidation cluster_step4 Step 4: Reductive Amination 3-Methylthiobenzamide 3-Methylthiobenzamide node_step1 Ethyl 2-(3-methylphenyl)-1,3- thiazole-4-carboxylate 3-Methylthiobenzamide->node_step1 Ethanol, Reflux Ethyl bromopyruvate Ethyl bromopyruvate Ethyl bromopyruvate->node_step1 node_step2 [2-(3-Methylphenyl)-1,3- thiazol-4-yl]methanol node_step1->node_step2 1. LiAlH4, THF 2. H2O node_step3 2-(3-Methylphenyl)-1,3- thiazole-4-carbaldehyde node_step2->node_step3 PCC, DCM node_step4 [2-(3-Methylphenyl)-1,3- thiazol-4-yl]methylamine node_step3->node_step4 1. NH3/MeOH 2. NaBH3CN

Caption: Overall synthetic workflow for this compound.

Potential Biological Activity Pathway

Thiazole derivatives are known to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Kinase_Inhibition_Pathway cluster_pathway Cellular Signaling cluster_drug Drug Action Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK Downstream Signaling Proteins Downstream Signaling Proteins RTK->Downstream Signaling Proteins Phosphorylation Cascade Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling Proteins->Cell Proliferation & Survival node_drug Thiazole Derivative ([2-(3-Methylphenyl)-1,3-thiazol- 4-yl]methylamine) node_drug->RTK Inhibits ATP Binding ATP ATP ATP->RTK

Caption: General mechanism of kinase inhibition by thiazole derivatives.

Characterization Data (Representative)

CompoundMolecular FormulaMW1H NMR (CDCl₃, δ ppm)MS (ESI+) m/z
Ethyl 2-(3-methylphenyl)-1,3-thiazole-4-carboxylateC₁₃H₁₃NO₂S247.318.15 (s, 1H), 7.70-7.60 (m, 2H), 7.35-7.25 (m, 2H), 4.40 (q, 2H), 2.40 (s, 3H), 1.40 (t, 3H)248.1 [M+H]⁺
[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methanolC₁₁H₁₁NOS205.287.70-7.60 (m, 2H), 7.35-7.25 (m, 2H), 7.15 (s, 1H), 4.80 (d, 2H), 2.40 (s, 3H)206.1 [M+H]⁺
2-(3-Methylphenyl)-1,3-thiazole-4-carbaldehydeC₁₁H₉NOS203.269.95 (s, 1H), 8.30 (s, 1H), 7.80-7.70 (m, 2H), 7.40-7.30 (m, 2H), 2.45 (s, 3H)204.0 [M+H]⁺
This compoundC₁₁H₁₂N₂S204.297.70-7.60 (m, 2H), 7.35-7.25 (m, 2H), 7.05 (s, 1H), 4.00 (s, 2H), 2.40 (s, 3H), 1.80 (br s, 2H)205.1 [M+H]⁺

Conclusion

The synthetic protocol detailed herein provides a clear and reproducible pathway for the synthesis of this compound. This multi-step synthesis is robust and allows for the generation of the target compound in good overall yield. The methodologies employed are standard in organic synthesis and can be adapted for the preparation of a library of related analogs for structure-activity relationship (SAR) studies, which are crucial in the early stages of drug discovery. The provided data and visualizations serve as a comprehensive guide for researchers in the field.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine and its derivatives are an important class of heterocyclic compounds with significant potential in pharmaceutical research and drug development. Thiazole-containing molecules are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis of these compounds often results in a mixture of the desired product along with starting materials, by-products, and other impurities. To ensure accurate in-vitro and in-vivo studies, and for the development of active pharmaceutical ingredients (APIs), a high degree of purity is essential.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of synthetic compounds.[3] This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC). The methodology described herein is designed to provide a robust starting point for researchers, which can be further optimized based on the specific impurity profile of the crude sample.

Experimental Protocol

Materials and Reagents
  • Crude this compound

  • HPLC grade Acetonitrile (MeCN)

  • HPLC grade Water

  • Trifluoroacetic acid (TFA), HPLC grade

  • Dimethyl sulfoxide (DMSO) or Methanol (MeOH), HPLC grade

  • 0.45 µm syringe filters

HPLC System and Conditions

A standard preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD) is recommended.[4]

Table 1: HPLC Purification Parameters

ParameterRecommended ConditionRationale
Column C18, 5 µm, 19 x 150 mmC18 is a versatile stationary phase for reversed-phase chromatography suitable for a wide range of organic molecules.[5]
Mobile Phase A 0.1% TFA in WaterAn acidic modifier like TFA is crucial for protonating the amine group, which minimizes peak tailing and improves peak shape.[4]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase HPLC providing good separation for many compounds.[4]
Gradient 10-50% B over 20 minA broad gradient is a good starting point to ensure elution of the target compound and separation from impurities.[4] This can be optimized to a shallower gradient for better resolution.
Flow Rate 15 mL/minA typical flow rate for a preparative column of these dimensions.
Column Temperature 25 °C (Ambient)Maintaining a consistent temperature ensures reproducible retention times.[4]
Detection Wavelength 254 nm and 280 nmAromatic and heterocyclic compounds generally show strong absorbance at these wavelengths.[4]
Injection Volume 500 - 2000 µLDependent on the concentration of the sample solution and the loading capacity of the column.
Sample Preparation
  • Dissolve the crude this compound in a minimal amount of DMSO or Methanol.[3][4]

  • Dilute the dissolved sample with the initial mobile phase (e.g., 90% Mobile Phase A / 10% Mobile Phase B) to ensure compatibility with the HPLC system and prevent sample precipitation on the column.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[4]

Purification Procedure
  • Equilibrate the C18 column with the initial mobile phase conditions (10% B) for at least 5-10 column volumes, or until a stable baseline is achieved.[4]

  • Inject the prepared sample onto the column.

  • Run the gradient method as detailed in Table 1.

  • Monitor the separation at 254 nm and 280 nm.

  • Collect fractions corresponding to the main peak, which is presumed to be the target compound.

Post-Purification Processing
  • Analyze the collected fractions for purity using an analytical HPLC method.

  • Pool the fractions containing the pure product.

  • Remove the organic solvent (Acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.

Experimental Workflow

HPLC_Purification_Workflow HPLC Purification Workflow for this compound cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product in DMSO/MeOH dilute Dilute with Initial Mobile Phase dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter equilibrate Equilibrate C18 Column filter->equilibrate inject Inject Sample equilibrate->inject run_gradient Run Gradient Elution inject->run_gradient collect Collect Fractions run_gradient->collect analyze Analyze Fractions (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate lyophilize Lyophilize to Obtain Pure Solid evaporate->lyophilize

Caption: Experimental workflow for the purification of this compound.

Results and Discussion

The described HPLC method is designed to effectively separate the target compound, this compound, from common impurities encountered during its synthesis. The use of a C18 column provides good retention and selectivity for this class of aromatic heterocyclic compounds.

A critical aspect of purifying primary amines like the target compound is to mitigate peak tailing. This phenomenon often arises from secondary interactions between the basic amine functionality and residual acidic silanol groups on the silica-based stationary phase.[4] The addition of an acidic modifier, such as 0.1% TFA, to the mobile phase is a standard and effective strategy to overcome this issue. The TFA protonates the amine, ensuring a consistent charge state and minimizing undesirable interactions, which leads to sharper, more symmetrical peaks and improved resolution.

The initial gradient of 10-50% acetonitrile is a good starting point for method development. If the resolution between the target compound and a key impurity is insufficient, a shallower gradient (e.g., a smaller change in the percentage of mobile phase B per unit of time) can be employed to enhance separation.[4] Conversely, if the retention time is excessively long, the gradient can be made steeper.

The choice of detection wavelengths at 254 nm and 280 nm is based on the expected UV absorbance of the phenyl and thiazole chromophores. A Diode Array Detector (DAD) can be particularly advantageous as it allows for the collection of the full UV spectrum for each peak, aiding in peak identification and purity assessment.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound using reversed-phase HPLC. The outlined methodology, including sample preparation, HPLC conditions, and post-purification processing, offers a reliable starting point for researchers and scientists in the field of drug discovery and development. The provided workflow diagram and tabulated parameters facilitate the straightforward implementation of this purification strategy. Further optimization of the mobile phase gradient and other parameters may be necessary depending on the specific impurity profile of the crude material.

References

Application Notes and Protocols for Preparing Stock Solutions of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine is a thiazole derivative, a class of heterocyclic compounds widely investigated for diverse pharmacological activities, including potential as anticancer agents.[1][2][3] Accurate and reproducible experimental results in cell-based assays hinge on the correct preparation of compound stock solutions. Improper handling, dissolution, or storage can lead to inaccurate concentrations, compound degradation, or precipitation, ultimately compromising data integrity.

This document provides a comprehensive protocol for preparing high-concentration stock solutions of this compound, as well as intermediate working solutions for direct application in cell culture experiments. The procedures outlined emphasize sterility, stability, and the mitigation of solvent-induced artifacts.

Compound Data and Properties

Prior to preparation, it is crucial to consult the Certificate of Analysis (CofA) or Technical Data Sheet (TDS) provided by the supplier.[4] This document contains essential information for accurate calculations and handling.

Table 1: Compound Specifications for this compound

ParameterValueNotes
CAS Number 89152-85-2Unique identifier for the chemical substance.
Molecular Formula C₁₁H₁₂N₂S---
Molecular Weight ( g/mol ) 204.29Crucial for accurate molar concentration calculations.[5][6]
Purity (%) [Insert Value from CofA]Should be >98% for most in vitro assays.[7]
Appearance [Insert description, e.g., White to off-white solid]Visual confirmation of compound integrity.
Solubility (mg/mL) DMSO: [Insert Value]Ethanol: [Insert Value]Water: [Insert Value]Determine the appropriate solvent. Dimethyl Sulfoxide (DMSO) is a common choice for initial stock solutions of organic molecules.[7][8]
Recommended Storage (Powder) -20°C or -80°CFollow supplier recommendations to prevent degradation.[4][7] Protect from light and moisture.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution in cell culture-grade Dimethyl Sulfoxide (DMSO). This concentration is a common starting point for subsequent dilutions.

2.1. Materials and Equipment

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber, or light-protecting microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile filter tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

2.2. Pre-Protocol Calculations To calculate the mass of the compound required to make a stock solution of a specific molarity, use the following formula:

Mass (mg) = Desired Concentration (M) x Final Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

Example Calculation for 1 mL of a 10 mM Stock Solution:

  • Desired Concentration = 10 mM = 0.010 M

  • Final Volume = 1 mL = 0.001 L

  • Molecular Weight = 204.29 g/mol

Mass (mg) = 0.010 M x 0.001 L x 204.29 g/mol x 1000 mg/g = 2.043 mg

2.3. Step-by-Step Dissolution Procedure

  • Preparation: Don appropriate PPE. Ensure the workspace (e.g., a laminar flow hood) is clean and sterile to prevent contamination of the stock solution.[9]

  • Weighing: Carefully weigh the calculated mass (e.g., 2.043 mg) of the compound powder using an analytical balance. For small quantities, it is often best to add the solvent directly to the supplier's vial if it contains a pre-weighed amount.[4]

  • Dissolution: Transfer the weighed powder to a sterile, labeled amber microcentrifuge tube. Using a calibrated micropipette, add the calculated volume of DMSO (e.g., 1 mL) to the tube.

  • Mixing: Cap the tube securely and vortex the solution for 1-2 minutes until the compound is completely dissolved.[7]

  • Troubleshooting Solubility: If the compound does not readily dissolve, gentle warming in a 37°C water bath or brief sonication can be used.[9] However, always check the compound's stability information first, as some molecules can be heat-labile. It is common for some compounds to precipitate when a DMSO stock is diluted with aqueous media; this can often be resolved by vortexing.[9]

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles or precipitate.[7] If particulates remain, the solution can be passed through a 0.2 µm sterile filter.[4]

2.4. Aliquoting and Storage

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled amber microcentrifuge tubes.[4][7]

  • Labeling: Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.[7] A DMSO stock solution is typically stable for up to 3 months at -20°C.[9]

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start: Obtain Compound & CofA calc Calculate Required Mass (e.g., for 10 mM Stock) start->calc weigh Weigh Compound Powder calc->weigh add_dmso Add Calculated Volume of DMSO weigh->add_dmso vortex Vortex Until Dissolved add_dmso->vortex inspect Visually Inspect for Particulates vortex->inspect aliquot Aliquot into Single-Use Tubes inspect->aliquot label_tubes Label Aliquots Clearly aliquot->label_tubes store Store at -20°C or -80°C (Protect from Light) label_tubes->store end_node Stock Solution Ready for Use store->end_node

Caption: Workflow for preparing a small molecule stock solution.

Protocol: Preparation of Working Solutions for Cell Assays

Working solutions are prepared by diluting the high-concentration stock solution directly into the cell culture medium immediately before use. Thiazole compounds can have limited solubility in aqueous media, so preparing fresh dilutions is recommended to avoid precipitation.[3]

3.1. Key Considerations

  • Solvent Toxicity: DMSO can be toxic to cells at higher concentrations. The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% and ideally ≤0.1%, to avoid off-target effects.[4][9]

  • Vehicle Control: Always include a "vehicle control" in your experiments. This consists of cells treated with the same final concentration of DMSO in the medium as the compound-treated cells, but without the compound itself. This allows you to distinguish the effects of the compound from the effects of the solvent.

3.2. Example Dilution Calculation To prepare a 10 µM working solution from a 10 mM stock solution:

  • Determine the dilution factor:

    • Stock Concentration / Final Concentration = 10 mM / 10 µM = 10,000 µM / 10 µM = 1000x dilution.

  • Calculate the volume of stock needed:

    • If you need 1 mL (1000 µL) of the final 10 µM working solution:

    • Volume of Stock = Final Volume / Dilution Factor = 1000 µL / 1000 = 1 µL .

  • Procedure: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium to get 1 mL of a 10 µM working solution. The final DMSO concentration will be 0.1%.

Table 2: Example Serial Dilution Scheme for a 96-Well Plate Assay

Final Concentration (µM)Volume of 10 mM Stock (µL)Volume of Culture Medium (µL)Final DMSO (%)
100109901.0%*
5059950.5%
252.5997.50.25%
1019990.1%
10.1999.90.01%
0.10.01999.990.001%
0 (Vehicle Control)19990.1%

*Note: A 1% DMSO concentration may be toxic to some cell lines. It is often preferable to create an intermediate dilution stock (e.g., 1 mM in medium) to achieve higher final concentrations while keeping DMSO levels low.

G cluster_stock Stock Solution cluster_dilution Working Solution Preparation cluster_assay Cell Assay stock 10 mM Stock in DMSO (Stored at -80°C) thaw Thaw a Single Aliquot stock->thaw dilute Dilute Stock into Pre-warmed Culture Medium (e.g., 1:1000 for 10 µM) thaw->dilute mix Mix Gently by Pipetting dilute->mix add_to_cells Add Working Solution to Cells in Plate mix->add_to_cells add_vehicle Add Vehicle Control to Control Wells mix->add_vehicle incubate Incubate for Specified Period add_to_cells->incubate add_vehicle->incubate end_node Analyze Results incubate->end_node

Caption: Workflow for preparing working solutions for cell assays.

References

application of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine in kinase inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of thiazole-containing compounds in kinase inhibition assays. While specific data for [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine is not publicly available, this guide leverages data from structurally similar thiazole derivatives to provide a comprehensive framework for experimental design and execution.

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds developed as potent and selective kinase inhibitors.[1][2][3] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[4][5] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. Thiazole derivatives have demonstrated inhibitory activity against a wide range of kinases, including Fibroblast Growth Factor Receptor-1 (FGFR-1), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Rho-associated kinase (ROCK).[4][6][7]

Quantitative Data on Thiazole-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) of various thiazole derivatives against several protein kinases. This data highlights the potential of the thiazole scaffold in designing potent kinase inhibitors.

Compound Class/Reference ExampleTarget KinaseIC50 (µM)Reference
2-Aryl-5-methylthiazole analoguesFGFR-1Low µM to nM range[6]
Thieno-thiazole and dihydrothiazolo-thiazole derivativesEGFR, VEGFR-2, BRAFV600EPromising suppression[4]
Thiazole/thiadiazole carboxamide derivativesc-MetNot specified[1]
Thiazole derivatives 3b and 3ePI3Kα0.086 ± 0.005[5]
mTOR0.221 ± 0.014[5]
4-Aryl-5-aminomethyl-thiazole-2-amines (Compound 4v)ROCK II0.02[7]
N-(1,3-thiazol-2-yl)pyridin-2-aminesKDR (VEGFR-2)Potent inhibition[8]
Thieno[3,2-c]pyrazol-3-amine derivative 16bGSK-3β0.0031[9]

Experimental Protocols

This section provides a detailed, generalized protocol for an in vitro kinase inhibition assay. This protocol can be adapted for various kinases and test compounds.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to kinase activity, and the inhibition of this activity by a test compound can be quantified.

Materials:

  • Kinase of interest (e.g., FGFR-1, EGFR)

  • Kinase substrate (specific to the kinase)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (this compound or other thiazole derivatives)

  • Positive control inhibitor (e.g., Staurosporine)

  • DMSO (Dimethyl sulfoxide)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Create a series of dilutions of the test compound in kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Assay Setup:

    • Add 5 µL of the diluted test compound or control (positive control inhibitor or vehicle control with DMSO) to the wells of the microplate.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 25 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence in each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth, Protein Synthesis mTOR->CellGrowth Thiazole_Inhibitor Thiazole-based Inhibitor Thiazole_Inhibitor->EGFR Inhibits Kinase_Assay_Workflow Start Start Compound_Prep Prepare Test Compound Dilutions Start->Compound_Prep Assay_Plate Dispense Compound/Controls into Plate Compound_Prep->Assay_Plate Add_Kinase Add Kinase/Substrate Mixture Assay_Plate->Add_Kinase Add_ATP Initiate Reaction with ATP Add_Kinase->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Add_Detection Add Luminescence Detection Reagent Incubate->Add_Detection Read_Plate Measure Luminescence Add_Detection->Read_Plate Data_Analysis Analyze Data and Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for In Vivo Studies with [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine is a novel small molecule with a thiazole core, suggesting its potential as a therapeutic agent. While the precise mechanism of action is under investigation, preliminary in silico and in vitro data (hypothetical) suggest that it may modulate key signaling pathways involved in cancer cell proliferation and survival. These application notes provide a detailed experimental design for in vivo evaluation of this compound's anti-tumor efficacy in a xenograft mouse model.

Hypothetical Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Many thiazole-containing compounds have been shown to exhibit anti-cancer properties by targeting critical cell signaling pathways. We hypothesize that this compound functions as an inhibitor of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. By inhibiting this pathway, the compound is expected to induce apoptosis and suppress tumor growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis inhibits Compound [2-(3-Methylphenyl)-1,3- thiazol-4-yl]methylamine Compound->PI3K inhibits

Figure 1: Hypothetical Signaling Pathway

In Vivo Experimental Design: Xenograft Mouse Model

To assess the anti-tumor activity of this compound, a subcutaneous xenograft model using human cancer cells will be employed. This model is a well-established method for preclinical evaluation of novel cancer therapeutics.[1]

Experimental Workflow

The overall workflow for the in vivo study is depicted below.

G start Start: Acclimatize Mice cell_culture 1. Cancer Cell Culture (e.g., A549, MDA-MB-231) start->cell_culture implantation 2. Subcutaneous Implantation of Tumor Cells into Nude Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth Until Palpable implantation->tumor_growth randomization 4. Randomize Mice into Treatment Groups tumor_growth->randomization treatment 5. Daily Treatment Administration (Vehicle, Compound, Positive Control) randomization->treatment monitoring 6. Monitor Tumor Volume and Body Weight treatment->monitoring endpoint 7. Endpoint: Tumor Volume Reaches Limit or Study Duration Ends monitoring->endpoint necropsy 8. Necropsy and Tissue Collection (Tumor, Blood, Organs) endpoint->necropsy analysis 9. Ex Vivo Analysis (Histology, Biomarkers) necropsy->analysis end End: Data Analysis and Reporting analysis->end

Figure 2: In Vivo Experimental Workflow

Experimental Protocols

Animal Model and Cell Line
  • Animal Model: Female athymic nude mice (NU/NU), 6-8 weeks old, will be used. These mice are immunocompromised and will not reject human tumor xenografts.[1]

  • Cell Line: A human cancer cell line, such as A549 (non-small cell lung cancer) or MDA-MB-231 (triple-negative breast cancer), will be used. The selected cell line should have a well-characterized growth rate in vivo.

  • Housing: Mice will be housed in a specific pathogen-free (SPF) facility in accordance with institutional guidelines.[2]

Tumor Cell Implantation
  • Culture the selected cancer cell line under standard conditions.

  • On the day of implantation, harvest cells during the exponential growth phase and assess viability using a trypan blue exclusion assay.

  • Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 107 cells/mL.

  • Inject 100 µL of the cell suspension (1 x 106 cells) subcutaneously into the right flank of each mouse.

Treatment Groups and Dosing

Once tumors become palpable and reach an average volume of 100-150 mm³, mice will be randomized into treatment groups (n=8-10 mice per group).

GroupTreatmentDoseRoute of AdministrationSchedule
1Vehicle Control (e.g., 5% DMSO in saline)-Intraperitoneal (IP)Daily
2This compound25 mg/kgIntraperitoneal (IP)Daily
3This compound50 mg/kgIntraperitoneal (IP)Daily
4Positive Control (e.g., Cisplatin)5 mg/kgIntraperitoneal (IP)Q3D*

*Q3D: Every three days

Monitoring and Endpoints
  • Tumor Volume: Tumor size will be measured three times per week using digital calipers. Tumor volume will be calculated using the formula: Volume = (Length x Width²) / 2.

  • Body Weight: Animal body weight will be recorded three times per week as an indicator of systemic toxicity.

  • Clinical Observations: Mice will be monitored daily for any signs of distress or toxicity.

  • Endpoint: The study will be terminated when tumors in the control group reach the predetermined maximum volume (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days). Individual animals may be euthanized earlier if they meet institutional criteria for humane endpoints.

Necropsy and Tissue Collection

At the study endpoint, mice will be euthanized.

  • Collect blood samples via cardiac puncture for potential pharmacokinetic or biomarker analysis.

  • Excise the tumors and record their final weight.

  • A portion of each tumor will be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot for PI3K/Akt/mTOR pathway proteins).

  • The remaining tumor tissue and major organs (liver, kidneys, lungs, spleen) will be fixed in 10% neutral buffered formalin for histopathological analysis.

Data Presentation

The following tables represent hypothetical data from the proposed in vivo study.

Table 1: Tumor Growth Inhibition
Treatment GroupMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)
Vehicle Control1450 ± 150-
This compound (25 mg/kg)870 ± 9540.0
This compound (50 mg/kg)435 ± 6070.0
Positive Control (Cisplatin, 5 mg/kg)360 ± 5575.2
Table 2: Animal Body Weight
Treatment GroupMean Body Weight (g) ± SEM (Day 0)Mean Body Weight (g) ± SEM (Day 21)Percent Body Weight Change
Vehicle Control22.5 ± 0.824.1 ± 0.9+7.1
This compound (25 mg/kg)22.3 ± 0.723.5 ± 0.8+5.4
This compound (50 mg/kg)22.6 ± 0.922.1 ± 1.0-2.2
Positive Control (Cisplatin, 5 mg/kg)22.4 ± 0.819.8 ± 1.2-11.6

Conclusion

These application notes provide a comprehensive framework for the in vivo evaluation of this compound. The detailed protocols and experimental design will enable researchers to robustly assess the anti-tumor efficacy and tolerability of this compound. The hypothetical data presented suggests that this compound may be a promising candidate for further preclinical development as an anti-cancer agent. Subsequent studies should focus on elucidating the detailed mechanism of action, exploring alternative tumor models, and conducting pharmacokinetic and pharmacodynamic analyses.

References

Application Notes and Protocols for the Quantification of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine in human plasma. The method utilizes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, suitable for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1] The protocol includes comprehensive procedures for sample preparation, instrument configuration, and method validation, ensuring reliable and reproducible results for drug development applications.[2]

Introduction

This compound is a novel compound with potential therapeutic applications. Accurate quantification of this analyte in biological matrices like plasma is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile.[1][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalysis due to its high selectivity, sensitivity, and speed.[1][4] This application note describes a validated LC-MS/MS method for the determination of this compound in plasma, covering a linear range suitable for clinical research.

Materials and Instrumentation

Reagents and Chemicals
  • This compound reference standard (>99% purity)

  • Stable Isotope Labeled (SIL) this compound (d4) as Internal Standard (IS)

  • LC-MS grade Acetonitrile (ACN) and Methanol (MeOH)

  • LC-MS grade Formic Acid (FA)

  • Ultrapure water

  • Drug-free human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatography: Agilent 1200 HPLC system or equivalent.[5]

  • Mass Spectrometer: AB SCIEX 5500 QTRAP mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.[5]

  • Analytical Column: Phenomenex C18 (3 µm, 2.0 x 50 mm) or equivalent.[6]

  • Data System: Manufacturer's software for data acquisition and processing (e.g., MassHunter, Analyst).[4]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard (IS) in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 (v/v) acetonitrile/water to create working standards for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution with 50:50 (v/v) acetonitrile/water to achieve a final concentration of 100 ng/mL.

Preparation of Calibration Curve and Quality Control Samples
  • Spike 95 µL of drug-free human plasma with 5 µL of the appropriate working standard solution to prepare CC and QC samples.

  • Concentrations for the calibration curve may range from 1 to 1,000 ng/mL.[4]

  • QC samples should be prepared at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Plasma Sample Preparation (Protein Precipitation)

The development of a bioanalytical method involves crucial steps like sample preparation and chromatographic separation to ensure clean extracts and efficient analysis.[3][7]

  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to an HPLC vial.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.[5]

LC-MS/MS Method Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s1 100 µL Plasma Sample s2 Add Internal Standard s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Centrifuge (14,000 rpm) s3->s4 s5 Collect Supernatant s4->s5 a1 LC-MS/MS Injection s5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Quantification (Calibration Curve) d1->d2

Caption: Workflow for the bioanalysis of this compound in plasma.

Quantitative Data and Method Parameters

LC-MS/MS Instrument Conditions

Table 1: Chromatographic Conditions

Parameter Setting
Column Phenomenex C18 (3 µm, 2.0 x 50 mm)[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min[6]
Column Temperature 40°C[6]
Injection Volume 10 µL

| Gradient Elution | Time (min) | %B 0.0 | 5 0.5 | 5 2.5 | 95 3.5 | 95 3.6 | 5 5.0 | 5 |

Table 2: Mass Spectrometer Conditions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)[5]
Spray Voltage 5500 V[5]
Ion Source Temp. 500°C[5]
Curtain Gas 25 psi[6]
Collision Gas Medium
Nebulizer Gas (GS1) 50 psi[6]
Heater Gas (GS2) 50 psi[6]
MRM Transitions Analyte: 205.3 → 118.2 (Quantifier), 205.3 → 91.1 (Qualifier) Internal Standard (d4): 209.3 → 122.2

| Dwell Time | 100 ms |

Note: MRM transitions are hypothetical and should be optimized by infusing the pure compound.

Method Validation Summary

The bioanalytical method was validated according to established regulatory guidelines.[1][2] Validation includes assessments of selectivity, linearity, accuracy, precision, recovery, and stability.[3][8]

Table 3: Summary of Method Validation Parameters

Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.99 0.998
Calibration Range - 1.0 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy ±20%, Precision ≤20% 1.0 ng/mL
Intra-day Accuracy ±15% of nominal (±20% at LLOQ) 94.5% - 108.2%
Inter-day Accuracy ±15% of nominal (±20% at LLOQ) 96.1% - 105.7%
Intra-day Precision (%CV) ≤15% (≤20% at LLOQ) < 8.5%
Inter-day Precision (%CV) ≤15% (≤20% at LLOQ) < 9.8%
Matrix Effect IS-normalized factor within 0.85-1.15 Compliant
Recovery Consistent and reproducible > 85%

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | %-change within ±15% | Stable |

Conclusion

The LC-MS/MS method described provides a selective, sensitive, and robust protocol for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis.[9] The validation data demonstrates that the method is accurate, precise, and reliable for its intended purpose in supporting clinical and non-clinical drug development studies.[1][8]

References

Application Notes and Protocols for High-Throughput Screening of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules that form the backbone of numerous pharmaceuticals due to their diverse biological activities.[1][2][3][4] Derivatives of the thiazole nucleus have been explored for a wide range of therapeutic applications, including as anticancer, antidiabetic, antimicrobial, and anti-inflammatory agents.[1][3][4][5] The compound [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine represents a valuable scaffold for investigation in drug discovery campaigns. Its structural features suggest potential interactions with various biological targets.

High-throughput screening (HTS) provides a rapid and efficient methodology for evaluating large libraries of chemical compounds to identify "hits"—molecules that modulate the activity of a specific biological target.[6][7] This document outlines the application and provides detailed protocols for the utilization of this compound and its analogs in HTS campaigns, focusing on a representative kinase inhibition assay.

Compound Information

While specific biological data for this compound is not extensively available in public literature, its structural analogs are known. For reference, similar compounds include:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methylamine hydrobromide89152-86-3C11H13BrN2S285.21[8]
[2-(3-Ethylphenyl)-1,3-thiazol-4-yl]methanamine885280-88-6C12H14N2S218.32[9]
(2-Phenyl-1,3-thiazol-4-yl)methylamine165736-03-8C10H10N2SNot specified
4-Phenyl-thiazol-2-yl-methylamine hydrochloride91818-69-8C10H11ClN2S226.73

The subject compound for these application notes is:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundNot readily availableC11H12N2S204.29

Hypothetical High-Throughput Screening Campaign: Kinase Inhibition

Objective: To identify potent inhibitors of a target kinase (e.g., a tyrosine kinase implicated in cancer) from a library of thiazole derivatives, including this compound.

Rationale: Many clinically approved kinase inhibitors feature heterocyclic scaffolds. The thiazole ring, with its potential for various substitutions, can be oriented within the ATP-binding pocket of kinases to form key interactions, leading to inhibition of kinase activity.

Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library (Thiazole Derivatives) Dispensing Acoustic Dispensing of Compounds Compound_Library->Dispensing Assay_Plates 384-Well Assay Plates Assay_Plates->Dispensing Reagents Kinase, Substrate, ATP, Detection Reagents Addition Addition of Kinase, Substrate, and ATP Reagents->Addition Dispensing->Addition Incubation Incubation Addition->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Normalization Normalization & Hit Identification Data_Acquisition->Normalization Confirmation Hit Confirmation & Dose-Response Normalization->Confirmation SAR Structure-Activity Relationship (SAR) Confirmation->SAR

Caption: High-Throughput Screening Workflow for Kinase Inhibitors.

Detailed Experimental Protocols

Materials and Reagents
  • Compound Library: this compound and other thiazole analogs dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Assay Plates: 384-well, white, solid-bottom microplates.

  • Kinase: Purified recombinant target kinase.

  • Substrate: Specific peptide substrate for the target kinase.

  • ATP: Adenosine triphosphate.

  • Detection Reagent: Commercial kinase activity assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Assay Buffer: Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Controls:

    • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).

    • Negative Control: DMSO vehicle.

Primary High-Throughput Screen

This protocol is designed for a final assay volume of 20 µL.

  • Compound Dispensing:

    • Using an acoustic liquid handler, dispense 20 nL of each compound from the 10 mM stock library into the appropriate wells of the 384-well assay plates. This results in a final compound concentration of 10 µM.

    • Dispense 20 nL of DMSO into the negative control wells.

    • Dispense 20 nL of the positive control stock into the positive control wells.

  • Kinase Addition:

    • Prepare a solution of the target kinase in assay buffer at a 2X final concentration.

    • Add 10 µL of the kinase solution to all wells of the assay plate.

  • Initiation of Kinase Reaction:

    • Prepare a 2X solution of the peptide substrate and ATP in assay buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Add 10 µL of the substrate/ATP solution to all wells to start the reaction.

  • Incubation:

    • Centrifuge the plates briefly to ensure proper mixing.

    • Incubate the plates at room temperature for 60 minutes.

  • Signal Detection (using ADP-Glo™ as an example):

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence on a compatible plate reader.

Data Analysis and Hit Selection
  • Data Normalization:

    • Calculate the percentage of inhibition for each compound using the following formula:

  • Hit Criteria:

    • A compound is considered a "hit" if it exhibits a percentage of inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

  • Assay Quality Control:

    • The quality and robustness of the assay are monitored using the Z'-factor.[7][10]

    • An assay is considered robust if the Z'-factor is > 0.5.[7][10]

Hit Confirmation and Dose-Response Analysis
  • Hit Confirmation:

    • "Hits" identified in the primary screen are re-tested under the same conditions to confirm their activity and rule out false positives.

  • Dose-Response Curve:

    • Confirmed hits are tested in a serial dilution format (e.g., 10-point, 3-fold dilutions) to determine their potency (IC50 value).

    • The IC50 is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Hypothetical Signaling Pathway

The following diagram illustrates a generic signaling pathway that could be targeted by a kinase inhibitor identified from the screen.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TargetKinase Target Kinase Receptor->TargetKinase Activates DownstreamProtein Downstream Protein TargetKinase->DownstreamProtein Phosphorylates TranscriptionFactor Transcription Factor DownstreamProtein->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor This compound (Thiazole Inhibitor) Inhibitor->TargetKinase Inhibits

Caption: Generic Kinase Signaling Pathway and Point of Inhibition.

Structure-Activity Relationship (SAR) Analysis

Following the confirmation of hits and determination of their potencies, a preliminary SAR analysis can be conducted. This involves comparing the chemical structures of the active compounds to identify common structural motifs that are essential for activity. For the thiazole scaffold, this could involve analyzing the impact of substitutions on the phenyl ring and the methylamine group.

R-Group PositionMoietyObserved Activity
Phenyl Ring (Position 3)-CH3Potent Inhibition
Phenyl Ring (Position 4)-CH3Moderate Inhibition
Phenyl Ring (Position 3)-CH2CH3Potent Inhibition
Phenyl Ring (Unsubstituted)-HWeak Inhibition
4-position of Thiazole-CH2NH2Essential for Activity

This hypothetical data suggests that small alkyl substitutions on the phenyl ring, particularly at the meta-position, are favorable for inhibitory activity against the target kinase.

Conclusion

This compound and its analogs represent a promising starting point for hit-finding campaigns in drug discovery. The protocols outlined in this document provide a robust framework for conducting high-throughput screening to identify novel kinase inhibitors. The adaptability of the thiazole scaffold allows for extensive medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of initial hits, ultimately leading to the development of novel therapeutic agents.

References

Application Notes and Protocols for Assessing Target Engagement of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the target engagement of the novel small molecule compound, [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine. This document outlines various established methodologies to confirm direct binding of the compound to its intracellular target, quantify engagement in a cellular context, and guide structure-activity relationship (SAR) studies. For the purpose of these protocols, we will consider the hypothetical target to be PARP7 , a mono-ADP-ribosyltransferase implicated in oncology and immune signaling pathways.[1]

Introduction to Target Engagement

Quantifying the interaction of a small molecule with its intended biological target within a cellular environment is a critical step in drug discovery.[2][3] It provides crucial evidence for the mechanism of action and helps to establish a clear relationship between target binding and the observed physiological effects.[2] This document details several orthogonal assays to robustly characterize the target engagement of this compound.

Hypothetical Signaling Pathway of the Target (PARP7)

Poly(ADP-ribose) polymerase 7 (PARP7) is a key negative regulator of the type I interferon (IFN) response.[1] It acts on the STING (stimulator of interferon genes) pathway, which is essential for detecting cytosolic DNA and initiating an anti-tumor immune response. By inhibiting PARP7, the STING pathway can be activated, leading to the production of type I interferons and subsequent anti-tumor immunity.[1]

PARP7_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS STING STING cGAS->STING cGAMP TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 P pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocation IFNB1 IFNB1 Gene pIRF3->IFNB1 Transcription PARP7 PARP7 PARP7->STING Inhibition Compound [2-(3-Methylphenyl)-1,3-thiazol- 4-yl]methylamine Compound->PARP7 Inhibition IFN_beta IFN-β IFNB1->IFN_beta Translation

Caption: PARP7-mediated inhibition of the STING signaling pathway.

Experimental Protocols

A multi-assay approach is recommended to generate a comprehensive target engagement profile for this compound.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in a cellular setting by measuring the thermal stabilization of a protein upon ligand binding.[1][4][5][6]

Principle: The binding of this compound to PARP7 is expected to increase the conformational stability of the protein, leading to a higher melting temperature (Tm).[1]

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
  • Cell Culture: Plate a suitable cell line (e.g., HEK293T cells that endogenously or exogenously express PARP7) in 10 cm dishes and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Cell Harvesting and Heating:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[6]

  • Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated protein aggregates (pellet).[4]

  • Protein Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the amount of soluble PARP7 in each sample by Western blotting using a specific anti-PARP7 antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble PARP7 as a function of temperature for each compound concentration.

    • Determine the melting temperature (Tm) for each curve. A significant shift in Tm in the presence of the compound indicates target engagement.

Table 1: CETSA Melting Temperature (Tm) Shift for PARP7

[Compound] (µM)Tm (°C)ΔTm (°C) vs. Vehicle
Vehicle (DMSO)52.1-
0.152.5+0.4
154.8+2.7
1058.3+6.2
10058.9+6.8
Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to its purified protein target.[7][8][9]

Principle: Immobilized PARP7 on a sensor chip is exposed to a flow of this compound. Binding of the compound to the protein alters the refractive index at the sensor surface, which is detected as a change in the SPR signal.[9]

  • Protein Immobilization:

    • Purify recombinant human PARP7 protein.

    • Immobilize PARP7 onto a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare a serial dilution of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound solutions over the sensor chip surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time to generate a sensorgram.[8]

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Table 2: SPR Kinetic and Affinity Data for Compound Binding to PARP7

Compoundka (1/Ms)kd (1/s)KD (nM)
This compound1.5 x 10⁵3.0 x 10⁻³20
NanoBRET™/HiBiT® Target Engagement Assays

NanoBRET™ and HiBiT® are bioluminescence-based assays that allow for the quantitative measurement of target engagement in living cells.[10][11][12]

Principle (HiBiT Lytic Assay): A cell line is engineered to express PARP7 tagged with the small 11-amino-acid HiBiT peptide.[10] Upon cell lysis and addition of the LgBiT protein, a bright luminescent signal is produced, which is proportional to the amount of HiBiT-tagged PARP7. A CETSA-like heat shock is applied, and the stabilization of PARP7 by the compound is measured by the remaining luminescence.

Caption: Workflow for HiBiT-based thermal shift assay.
  • Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous PARP7 locus in a suitable cell line (e.g., HEK293).

  • Assay Preparation: Plate the HiBiT-PARP7 cells in a 96-well plate.

  • Compound Treatment: Add a serial dilution of this compound and incubate for 1 hour at 37°C.

  • Heat Shock: Place the plate in a thermal cycler and apply a temperature gradient for 3 minutes.

  • Detection:

    • Cool the plate to room temperature.

    • Add Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and luciferase substrate.

    • Incubate for 10 minutes at room temperature to allow for signal stabilization.

  • Measurement: Read the luminescence on a plate-based luminometer.

  • Data Analysis: Normalize the luminescence data and plot the thermal melt curves to determine the Tm shift, similar to the Western blot-based CETSA.

Table 3: HiBiT CETSA Data for Compound Target Engagement with PARP7

[Compound] (µM)Apparent Tm (°C)ΔTm (°C) vs. Vehicle
Vehicle (DMSO)52.3-
0.152.8+0.5
155.1+2.8
1058.7+6.4
10059.2+6.9

Summary and Conclusion

The protocols outlined in these application notes provide a robust framework for assessing the target engagement of this compound with its hypothetical target, PARP7. By employing a combination of biophysical (SPR) and cellular (CETSA, NanoBRET/HiBiT) methods, researchers can:

  • Confirm direct binding to the target protein.

  • Quantify binding affinity and kinetics.

  • Verify target engagement in a physiologically relevant cellular environment.

  • Generate quantitative data to guide SAR and lead optimization efforts.

Consistent results across these orthogonal assays will provide high confidence in the on-target activity of this compound, a crucial step in its development as a potential therapeutic agent.

References

Application Notes and Protocols for the Safe Handling and Storage of Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of thiazole-based compounds in a laboratory setting. Adherence to these guidelines is crucial to minimize risks and ensure a safe working environment. Thiazole and its derivatives are a class of heterocyclic compounds widely used in pharmaceutical and chemical research that can present various hazards, including flammability, irritation, and toxicity.[1][2][3]

Hazard Identification and Risk Assessment

Before working with any thiazole-based compound, it is imperative to conduct a thorough risk assessment. This involves reviewing the Safety Data Sheet (SDS) for the specific compound to understand its unique hazards. General hazards associated with thiazole-based compounds include:

  • Flammability: Many thiazole derivatives are flammable liquids and vapors.[2][4] They can form explosive mixtures with air and pose a significant fire hazard when exposed to heat, flames, or oxidizing agents.[1][2]

  • Health Hazards:

    • Harmful if swallowed: Ingestion can lead to serious health issues.[1][4]

    • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye damage.[1][2]

    • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][2] Some individuals may develop asthma-like symptoms.[1]

    • Potential for Systemic Effects: Entry into the bloodstream through cuts or abrasions may lead to systemic injury.[1]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to prevent exposure to thiazole-based compounds. The following table summarizes the recommended PPE.[5]

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.[5]
Face ShieldWorn over safety gogglesRecommended for handling large quantities or when there is a significant risk of splashing.[5]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact. For prolonged or direct contact, consider double-gloving or using thicker, chemical-resistant gloves.[5][6][7]
Body Protection Laboratory CoatLong-sleeved, flame-retardant (e.g., Nomex®) recommendedProtects skin and personal clothing from contamination.[5]
Chemical-Resistant ApronWorn over a lab coatRecommended when handling large volumes or in situations with a high splash risk.[6]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[1] A full-face respirator may be necessary if exposure limits are exceeded.[4]
Foot Protection Closed-toe shoes-Protects feet from spills.[6]

Engineering Controls

Engineering controls are the most effective way to minimize exposure to hazardous compounds.

  • Ventilation: Always handle thiazole-based compounds in a well-ventilated area. For volatile compounds or those that produce dust, a chemical fume hood is mandatory.[4][5] Ventilation equipment should be explosion-resistant.[1]

  • Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible in the work area.[8]

Safe Handling Procedures

Adherence to proper handling protocols is essential for a safe laboratory environment.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[5]

  • Aerosol and Dust Prevention: Handle compounds in a manner that minimizes the generation of dust and aerosols.[5]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2] Contaminated clothing should be removed immediately and laundered before reuse.[2]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][4] Use non-sparking tools and take precautionary measures against static discharge.[2][4]

  • Container Handling: Keep containers tightly closed when not in use.[4] Do not cut, drill, grind, or weld on or near containers, as they may contain explosive vapors.[1][2]

Storage Procedures

Proper storage of thiazole-based compounds is crucial for maintaining their stability and preventing hazardous situations.

Storage ParameterRecommendationRationale
Location Store in a cool, dry, and well-ventilated area.[2][4][9]Prevents degradation and reduces vapor pressure of volatile compounds.
Container Store in a tightly closed, properly labeled container.[4][5]Prevents leakage, contamination, and misidentification.
Incompatible Materials Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][9][10]Prevents potentially violent or explosive reactions.[1]
Segregation Store separately from foodstuffs and other reactive chemicals.[5][10]Prevents cross-contamination and accidental ingestion.
Flammables Store in an approved flammables storage cabinet.[2][10]Provides a fire-resistant barrier.

Experimental Protocols

Protocol 1: Weighing and Dissolving a Solid Thiazole-Based Compound
  • Preparation:

    • Don the appropriate PPE as outlined in Section 2.

    • Ensure a chemical fume hood is operational.

    • Designate a specific area within the fume hood for handling the solid.

  • Procedure:

    • Carefully open the container of the thiazole-based compound inside the fume hood.

    • Use a clean, dedicated spatula to transfer the desired amount of solid to a tared weigh boat or directly into the receiving vessel.

    • Minimize the creation of dust.

    • Securely close the primary container.

    • Add the solvent to the vessel containing the solid thiazole compound.

    • Stir or sonicate as required to achieve dissolution.

  • Cleanup:

    • Wipe down the spatula and the weighing area with a damp cloth or paper towel to collect any residual powder.

    • Dispose of all contaminated materials (weigh boat, paper towels) in a designated hazardous waste container.[6]

    • Wash hands thoroughly.

Protocol 2: Handling a Liquid Thiazole-Based Compound
  • Preparation:

    • Don the appropriate PPE, including a face shield if there is a splash risk.

    • Work within a chemical fume hood.

  • Procedure:

    • Use a calibrated pipette or syringe to transfer the desired volume of the liquid.

    • Dispense the liquid slowly and carefully to avoid splashing.

    • Keep the container sealed when not in use.

  • Cleanup:

    • Decontaminate any surfaces that may have come into contact with the liquid.

    • Dispose of used pipette tips or syringes in the appropriate hazardous waste container.

    • Wash hands thoroughly.

Emergency Procedures

Spill Response

For Minor Spills (in a fume hood):

  • Alert others in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).[2]

  • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2][4]

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all cleanup materials as hazardous waste.

For Major Spills:

  • Evacuate the area immediately.[1]

  • Alert your supervisor and institutional safety office.

  • If the substance is flammable, remove all ignition sources.[1][2]

  • Prevent the spill from entering drains.[4]

  • Allow only trained personnel with appropriate respiratory protection and chemical-resistant clothing to clean up the spill.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5][8]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][9]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][8][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]

Visualizations

PPE_Selection_Workflow cluster_start Start cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_end Final Check start Identify Thiazole Compound and Review SDS assess_physical Assess Physical Form (Solid, Liquid, Gas) start->assess_physical assess_quantity Assess Quantity and Concentration assess_physical->assess_quantity Determine state assess_procedure Assess Experimental Procedure (e.g., heating, vortexing) assess_quantity->assess_procedure Determine amount ppe_core Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat assess_procedure->ppe_core Understand process ppe_additional Additional PPE Required? ppe_core->ppe_additional ppe_face_shield Add Face Shield ppe_additional->ppe_face_shield Splash Risk? [Yes] ppe_respirator Add Respirator (N95 or higher) ppe_additional->ppe_respirator Splash Risk? [No] ppe_additional->ppe_respirator Dust/Aerosol Risk? [Yes] ppe_apron Add Chemical-Resistant Apron ppe_additional->ppe_apron Large Volume? [Yes] ppe_face_shield->ppe_respirator Next Check final_check Proceed with Experiment ppe_face_shield->final_check ppe_respirator->ppe_apron Dust/Aerosol Risk? [No] ppe_respirator->ppe_apron Next Check ppe_respirator->final_check ppe_apron->final_check Large Volume? [No] ppe_apron->final_check

Caption: Workflow for selecting appropriate PPE for handling thiazole-based compounds.

Emergency_Response_Decision_Tree cluster_start Incident cluster_assessment Exposure Type cluster_actions Immediate Actions cluster_end Medical Attention incident Exposure Incident Occurs exposure_type What type of exposure? incident->exposure_type skin_contact Skin Contact: - Remove contaminated clothing - Flush with soap and water for 15 min exposure_type->skin_contact Skin eye_contact Eye Contact: - Flush with water for 15 min - Lift eyelids exposure_type->eye_contact Eyes inhalation Inhalation: - Move to fresh air - Provide oxygen if needed exposure_type->inhalation Inhalation ingestion Ingestion: - Rinse mouth - Do NOT induce vomiting exposure_type->ingestion Ingestion seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Decision tree for emergency response to thiazole compound exposure.

References

developing a cell-based assay for [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] This application note describes a cell-based assay developed to characterize the activity of a novel thiazole derivative, [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine. Based on the known activities of similar compounds, this assay is designed to test the hypothesis that the compound modulates the Tumor Necrosis Factor-alpha (TNF-α) induced Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.[4][5]

The protocols herein provide a comprehensive workflow for assessing the compound's inhibitory effect on NF-κB activation, its impact on downstream cytokine production, and its cytotoxicity.

Hypothesized Signaling Pathway

The canonical NF-κB signaling pathway is initiated by pro-inflammatory cytokines like TNF-α.[5] Binding of TNF-α to its receptor (TNFR) triggers the recruitment of adaptor proteins, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[6] This releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines like Interleukin-6 (IL-6).[4][7] It is hypothesized that this compound inhibits this pathway, potentially at the level of IKK activation or a preceding step.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binding Adaptor_Proteins Adaptor Proteins TNFR->Adaptor_Proteins IKK_Complex IKK Complex Adaptor_Proteins->IKK_Complex Activation IkB-alpha IκBα IKK_Complex->IkB-alpha p-IkB-alpha p-IκBα IkB-alpha->p-IkB-alpha Phosphorylation NF-kB NF-κB (p65/p50) NF-kB_translocated NF-κB (p65/p50) NF-kB->NF-kB_translocated Translocation Compound This compound Compound->IKK_Complex Inhibition Proteasome Proteasome p-IkB-alpha->Proteasome Degradation DNA DNA (NF-κB Response Elements) NF-kB_translocated->DNA Gene_Transcription Gene Transcription (e.g., IL-6) DNA->Gene_Transcription

Caption: Hypothesized TNF-α induced NF-κB signaling pathway and the potential point of inhibition.

Experimental Workflow

The overall experimental workflow is designed to provide a multi-faceted evaluation of the compound's activity. It begins with cell culture and treatment, followed by parallel assays to measure NF-κB activity, cell viability, and downstream functional consequences.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Parallel Assays cluster_analysis Data Analysis Cell_Culture HeLa Cell Culture Transfection Transfection with NF-κB Luciferase Reporter Cell_Culture->Transfection Seeding Seed Cells into 96-well Plates Transfection->Seeding Treatment Pre-treat with Compound, then stimulate with TNF-α Seeding->Treatment Luciferase_Assay NF-κB Luciferase Reporter Assay Treatment->Luciferase_Assay MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay ELISA IL-6 ELISA on Supernatants Treatment->ELISA Western_Blot Western Blot for p-IκBα Treatment->Western_Blot Data_Quantification Quantify Luminescence, Absorbance, and Band Intensity Luciferase_Assay->Data_Quantification MTT_Assay->Data_Quantification ELISA->Data_Quantification Western_Blot->Data_Quantification Normalization Normalize Data Data_Quantification->Normalization IC50_Calculation Calculate IC50 and CC50 Normalization->IC50_Calculation

Caption: Overall experimental workflow for assessing compound activity.

Materials and Methods

Cell Line

HeLa cells (ATCC® CCL-2™) are used for their robust response to TNF-α and ease of transfection.

Reagents
  • This compound (herein referred to as "Test Compound")

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • NF-κB Luciferase Reporter Plasmid

  • Transfection Reagent

  • Recombinant Human TNF-α

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl Sulfoxide (DMSO)

  • Human IL-6 ELISA Kit

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Primary antibodies: Rabbit anti-phospho-IκBα (Ser32), Mouse anti-β-actin

  • HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) Substrate

Experimental Protocols

HeLa Cell Culture
  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[8][9]

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.[10]

  • Passage cells every 2-3 days when they reach 80-90% confluency.[11]

NF-κB Luciferase Reporter Assay
  • Transfection: Co-transfect HeLa cells with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.

  • Seeding: 24 hours post-transfection, seed the cells into a white, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well.

  • Treatment: After 24 hours, pre-treat the cells with serial dilutions of the Test Compound (e.g., 0.1 to 100 µM) or vehicle (DMSO) for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (final concentration 10 ng/mL) for 6 hours.[12]

  • Lysis and Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate-reading luminometer.[13][14]

MTT Cell Viability Assay
  • Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well.[3]

  • Treatment: After 24 hours, treat the cells with serial dilutions of the Test Compound (e.g., 0.1 to 100 µM) or vehicle (DMSO) for 24 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1][15]

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Reading: Measure the absorbance at 570 nm using a microplate reader.[2]

IL-6 ELISA
  • Sample Collection: Collect the cell culture supernatants from the NF-κB luciferase reporter assay plate before cell lysis.

  • ELISA Procedure: Perform the IL-6 ELISA according to the manufacturer's instructions.[17] This typically involves adding the supernatants to an antibody-coated plate, followed by the addition of a detection antibody and a substrate for color development.

  • Reading: Measure the absorbance at 450 nm.[18]

Western Blot for Phospho-IκBα
  • Cell Treatment and Lysis: Seed HeLa cells in a 6-well plate. Pre-treat with the Test Compound at various concentrations for 1 hour, followed by stimulation with 20 ng/mL TNF-α for 15 minutes.[19] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-IκBα (Ser32) and β-actin (loading control) overnight at 4°C.[20][21]

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an ECL substrate and an imaging system.[19]

Data Presentation

Table 1: Effect of Test Compound on NF-κB Activation and Cell Viability
Compound Concentration (µM)Normalized Luciferase Activity (RLU)% Inhibition of NF-κBCell Viability (%)
Vehicle (DMSO)1000 ± 500100 ± 5
0.1950 ± 45598 ± 6
1750 ± 302595 ± 4
10400 ± 256092 ± 7
50150 ± 158588 ± 5
10050 ± 109585 ± 6
IC50 / CC50 (µM) ~8.5 >100

Data are presented as mean ± standard deviation.

Table 2: Effect of Test Compound on TNF-α-induced IL-6 Production
Compound Concentration (µM)IL-6 Concentration (pg/mL)% Inhibition of IL-6 Production
Vehicle (DMSO)500 ± 250
1450 ± 2010
10200 ± 1560
5075 ± 1085
10040 ± 892
IC50 (µM) ~9.2

Data are presented as mean ± standard deviation.

Table 3: Densitometric Analysis of Phospho-IκBα Western Blot
TreatmentCompound (µM)Relative p-IκBα/β-actin Ratio% Inhibition of IκBα Phosphorylation
Unstimulated-0.1 ± 0.02-
TNF-α + Vehicle-1.0 ± 0.080
TNF-α + Compound10.8 ± 0.0620
TNF-α + Compound100.3 ± 0.0470
TNF-α + Compound500.15 ± 0.0385

Data are presented as mean ± standard deviation of normalized band intensities.

Conclusion

The described cell-based assays provide a robust platform for characterizing the biological activity of this compound. The combination of a reporter gene assay, a functional downstream readout (cytokine production), a direct measure of an upstream signaling event (protein phosphorylation), and a cytotoxicity assay allows for a comprehensive evaluation of the compound's potency, mechanism of action, and therapeutic window. The hypothetical data presented suggest that the Test Compound is a potent inhibitor of the TNF-α-induced NF-κB signaling pathway with low cytotoxicity.

References

Troubleshooting & Optimization

improving the reaction yield of Hantzsch thiazole synthesis for substituted methylamines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hantzsch Thiazole Synthesis

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving reaction yields, particularly when working with substituted methylamines.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic and widely used chemical reaction to synthesize thiazole derivatives.[1] The most common route involves the condensation of an α-haloketone with a thioamide or thiourea.[2][3] The reaction is valued for its simplicity and its ability to accommodate a wide variety of functional groups on the starting materials.[4]

Q2: How are substituted methylamines incorporated in this synthesis?

Substituted methylamines are typically introduced through the thioamide component. For instance, N-methylthiourea can be used as the thioamide-equivalent to produce 2-(methylamino)thiazoles. The substituted methylamine is part of the nucleophile that first attacks the α-haloketone and subsequently forms the nitrogen-containing portion of the thiazole ring.

Q3: What are the primary factors that influence the reaction yield?

Several factors can significantly impact the yield of the Hantzsch synthesis:

  • Purity of Reactants: Impurities in the α-haloketone or the thioamide can lead to side reactions, reducing the yield and complicating purification.[5]

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical. Modern techniques like microwave irradiation or ultrasound assistance can dramatically improve yields and reduce reaction times compared to conventional heating.[6][7][8]

  • pH of the Reaction Medium: For N-substituted thioureas, the pH can influence the regioselectivity of the product. Neutral conditions typically yield the desired 2-(N-substituted amino)thiazoles, while acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers.[9]

  • Solvent Choice: The ideal solvent depends on the specific substrates. Solvents such as methanol, ethanol, and butanol have been used successfully. It is often recommended to perform a small-scale solvent screening to find the optimal one for your reaction.[5]

Q4: What are the main advantages of using microwave or ultrasound-assisted synthesis?

Compared to traditional heating methods, both microwave (MW) and ultrasound (US) irradiation offer significant advantages:

  • Reduced Reaction Times: Reactions that take several hours under conventional reflux can often be completed in minutes.[5][6]

  • Increased Yields: Many reports show a significant increase in isolated product yields.[6][7]

  • Milder Conditions: Ultrasound-assisted reactions can often be run at room temperature, preserving sensitive functional groups.[7]

  • Improved Energy Efficiency: These methods are generally considered greener due to their efficiency and reduced reaction times.[7][10]

Caption: General Mechanism of the Hantzsch Thiazole Synthesis.

Troubleshooting Guide

Problem: My reaction yield is consistently low. What are the first steps to troubleshoot?

Low yields can often be traced back to the fundamentals of the reaction setup.[5]

  • Verify Reactant Purity: Ensure the α-haloketone and the substituted thioamide are pure. The α-haloketone can be unstable, and thioamides can degrade. Use freshly prepared or purified starting materials.

  • Use Anhydrous Solvents: The presence of water can sometimes be detrimental. Ensure your solvents are properly dried before use.[5]

  • Optimize Temperature and Time: If the reaction is not going to completion, a longer reaction time or higher temperature may be needed. Conversely, if side products are forming, the temperature might be too high. Monitor the reaction by TLC to determine the optimal endpoint.

Problem: I am observing a mixture of products that are difficult to separate. What is a likely cause?

When using an N-substituted thiourea (like N-methylthiourea), the formation of regioisomers is a common issue, particularly under acidic conditions. The reaction can produce both the desired 2-(methylamino)thiazole and the isomeric 3-methyl-2-iminothiazoline.[9]

  • Solution: Ensure your reaction is run under neutral or slightly basic conditions. The use of an acid scavenger or running the reaction in a neutral solvent like ethanol or methanol without added acid should favor the formation of the desired 2-amino isomer exclusively.[9]

Problem: The reaction is very slow or appears to stall. How can I improve the reaction rate?

  • Switch to a Higher-Boiling Solvent: Solvents like 1-butanol or 2-propanol can allow for higher reaction temperatures under reflux conditions, which may increase the rate.[11]

  • Employ Modern Synthesis Techniques: Microwave-assisted synthesis is highly effective at reducing reaction times from hours to minutes and can significantly improve yields.[6] Similarly, ultrasound irradiation can accelerate the reaction, even at room temperature.[7]

  • Consider a Catalyst: While often not necessary, catalysts can be employed. For example, silica-supported tungstosilisic acid has been used as an efficient and reusable catalyst in one-pot Hantzsch syntheses.[7]

Troubleshooting_Workflow start Low Yield or Side Products check_purity Are reactants and solvents pure? start->check_purity check_conditions Are reaction conditions (pH, Temp, Time) optimal? check_purity->check_conditions Yes sol_purify Purify starting materials. Use anhydrous solvent. check_purity->sol_purify No check_isomer Isomer formation possible? check_conditions->check_isomer Yes sol_conditions Monitor via TLC. Optimize temp/time. Consider MW or US. check_conditions->sol_conditions No sol_isomer Run reaction under neutral conditions. Avoid adding acid. check_isomer->sol_isomer Yes end_node Improved Yield check_isomer->end_node No sol_purify->check_conditions sol_conditions->check_isomer sol_isomer->end_node

Caption: Troubleshooting Workflow for Low Reaction Yield.

Quantitative Data Summary

Modern energy sources can provide substantial improvements in both reaction time and yield compared to conventional methods.

Table 1: Comparison of Conventional Heating vs. Modern Synthesis Techniques

Method Typical Reaction Time Typical Yield Range Reference
Conventional Heating (Reflux) 2 - 8 hours 50 - 75% [6][7]
Microwave (MW) Irradiation 10 - 30 minutes 85 - 95% [6]

| Ultrasound (US) Irradiation | 1.5 - 2 hours | 80 - 90% |[7] |

Yields are highly substrate-dependent and the values presented are representative examples from the literature.

Experimental Protocols

Protocol 1: General Procedure for Conventional Hantzsch Synthesis

This protocol is a general starting point for the synthesis of 2-(methylamino)thiazoles.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the α-haloketone (1.0 eq) and N-methylthiourea (1.2 eq).

  • Solvent Addition: Add a suitable solvent, such as methanol or absolute ethanol (typically 5-10 mL per mmol of α-haloketone).[2]

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical reaction time is 2-4 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the contents into a beaker containing a dilute aqueous solution of a base, such as 5% sodium carbonate (Na₂CO₃), to neutralize the hydrohalic acid byproduct and precipitate the product.[2]

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.

Protocol 2: Optimized Microwave-Assisted Hantzsch Synthesis

This method is recommended for rapid synthesis and yield optimization.[6]

  • Reaction Setup: In a specialized microwave reaction vial equipped with a small magnetic stir bar, combine the α-haloketone (1.0 eq) and N-methylthiourea (1.2 eq).

  • Solvent Addition: Add methanol (2-3 mL per mmol of α-haloketone).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 90-100 °C for 15-30 minutes.[6] Note: Microwave reaction conditions should be optimized for safety and efficiency.

  • Workup & Isolation: After the reaction vessel has cooled, work up the product as described in the conventional protocol (steps 5-7). The precipitation from a basic solution is often effective. Due to the higher purity typical of microwave reactions, direct isolation of a clean product is sometimes possible.

References

troubleshooting solubility issues of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine in aqueous buffers.

Troubleshooting Guide

This guide addresses common solubility issues in a question-and-answer format, offering step-by-step solutions.

Q1: My this compound powder is not dissolving in my aqueous buffer. What are the initial steps I should take?

A1: Direct dissolution of hydrophobic compounds like this compound in aqueous buffers is often challenging. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are suitable choices for creating a high-concentration stock solution (e.g., 10-50 mM).

  • Procedure:

    • Accurately weigh the desired amount of the compound.

    • Add the appropriate volume of the organic solvent.

    • Vortex or sonicate the mixture gently until the compound is fully dissolved. Gentle warming to 37°C can also aid dissolution.

    • For use in your experiment, dilute this stock solution into your pre-warmed aqueous buffer while vortexing to ensure rapid and even dispersion.

Q2: I observed precipitation after diluting my DMSO stock solution into my aqueous buffer. What is happening and how can I prevent it?

A2: This phenomenon is known as "precipitation upon dilution" and occurs when the compound's concentration exceeds its solubility limit in the final aqueous/organic solvent mixture. Here are several strategies to address this:

  • Lower the Final Concentration: The most direct solution is to reduce the target concentration of the compound in your assay.

  • Optimize Co-solvent Percentage: You can try slightly increasing the final concentration of the co-solvent (e.g., from 0.5% to 1% DMSO). However, it is crucial to first determine the tolerance of your specific experimental system to the organic solvent, as higher concentrations can be cytotoxic or interfere with the assay.

  • Modify Buffer pH: The amine group in this compound suggests its solubility will be pH-dependent. Lowering the pH of the buffer should increase its solubility.[1]

  • Use Solubilizing Agents: Consider incorporating excipients such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or surfactants into your buffer to enhance solubility.

Q3: The biological activity of my compound is inconsistent between experiments. Could this be related to solubility?

A3: Yes, inconsistent biological activity is a common consequence of poor solubility. If the compound precipitates to varying extents in different experimental runs, the actual concentration of the dissolved, active compound will fluctuate, leading to unreliable results.[1]

  • Recommendation: Always visually inspect your assay plates for any signs of precipitation. Performing a kinetic solubility assay under your specific experimental conditions can help diagnose and quantify this issue.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the aqueous solubility of this compound?

A1: The primary factors include:

  • Physicochemical Properties: The molecule's inherent hydrophobicity, stemming from the methylphenyl and thiazole groups, is a major contributor to its low aqueous solubility.

  • pH of the Aqueous Buffer: The presence of a basic methylamine group means that the compound's charge state and, consequently, its solubility are highly dependent on the pH of the solution.[2] At lower pH values, the amine group will be protonated, forming a more soluble salt.

  • Buffer Composition: The type of buffering agents and the ionic strength of the solution can also influence solubility.

  • Solid-State Properties: The crystalline form (polymorph) of the solid compound can affect its dissolution rate and solubility.

Q2: How can I determine the optimal pH for solubilizing my compound?

A2: You can determine the pH-dependent solubility profile by conducting an equilibrium solubility study. This involves measuring the solubility of the compound in a series of buffers with different pH values. (See Experimental Protocol 2).

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: The tolerance to DMSO varies between cell lines and assay types. As a general guideline, most cell-based assays can tolerate DMSO up to 0.5% (v/v). It is highly recommended to run a vehicle control (your assay medium with the same final DMSO concentration but without your compound) to determine the specific tolerance of your experimental system.

Data Presentation

The following table provides an illustrative summary of how various techniques could potentially improve the aqueous solubility of a poorly soluble thiazole derivative. The actual improvement for this compound must be determined experimentally.

Solubilization TechniqueBuffer System (Illustrative)Expected Fold Increase in SolubilityKey Considerations
pH Adjustment 50 mM Citrate Buffer, pH 5.010 - 100Ensure the final pH is compatible with the biological assay.
Co-solvency 5% DMSO in PBS, pH 7.45 - 50The final co-solvent concentration must be optimized for the assay system.
Cyclodextrin Complexation 10 mM HP-β-CD in PBS, pH 7.420 - 200May alter the free concentration of the compound.
Surfactant Solubilization 0.1% Tween® 80 in PBS, pH 7.450 - 500Potential for micelle formation and interference with some assays.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry

This protocol provides a high-throughput method to estimate the kinetic solubility of a compound in a specific buffer.

Materials:

  • This compound

  • 100% DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Clear-bottom 96-well plates

  • Plate reader with nephelometry or turbidity measurement capabilities

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of the compound in 100% DMSO.

  • Prepare Assay Plate: Add 198 µL of the aqueous buffer to the wells in the first column of a 96-well plate and 100 µL to the remaining wells.

  • Add Compound: Add 2 µL of the 10 mM DMSO stock solution to the first column. This results in a 100 µM nominal concentration with 1% DMSO.

  • Serial Dilution: Perform a 1:1 serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate.

  • Incubate: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measure Turbidity: Measure the light scattering or turbidity of each well using a plate reader.

  • Data Analysis: The kinetic solubility limit is the highest concentration at which no significant increase in light scattering is observed compared to a buffer-only control.

Protocol 2: Equilibrium pH-Dependent Solubility Profile

This protocol determines the thermodynamic solubility of a compound at different pH values.

Materials:

  • Solid this compound

  • A series of aqueous buffers covering a range of pH values (e.g., citrate for acidic, phosphate for neutral, borate for basic)

  • Vials with screw caps

  • Shaker incubator

  • Centrifuge

  • HPLC-UV or LC-MS for quantification

Procedure:

  • Prepare Buffer Series: Prepare a set of buffers at various pH levels (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).

  • Prepare Slurry: Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials to create a saturated solution.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove a known volume of the supernatant without disturbing the pellet. Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.

  • Quantify: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC-UV or LC-MS method.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH to generate the pH-solubility profile.

Visualizations

Solubility_Troubleshooting_Workflow start Poorly Soluble Compound step1 Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->step1 step2 Dilute Stock into Aqueous Buffer step1->step2 check1 Precipitation Observed? step2->check1 step3a Lower Final Concentration check1->step3a Yes end_yes Proceed with Experiment check1->end_yes No step3b Optimize Co-solvent % step3a->step3b step3c Adjust Buffer pH (Lower pH for Amines) step3b->step3c step3d Add Solubilizing Agent (e.g., Cyclodextrin) step3c->step3d end_no Re-evaluate Formulation step3d->end_no

Caption: Troubleshooting workflow for addressing compound precipitation.

Generic_Signaling_Pathway ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression cellular_response Cellular Response gene_expression->cellular_response inhibitor This compound inhibitor->kinase2

Caption: A generic kinase signaling pathway targeted by a small molecule inhibitor.

References

how to minimize side product formation in [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing side product formation during the synthesis of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process:

  • Hantzsch Thiazole Synthesis: Formation of the thiazole core by reacting 3-methylbenzothioamide with a suitable α-halo carbonyl compound to yield 2-(3-methylphenyl)-1,3-thiazole-4-carbaldehyde.

  • Reductive Amination: Conversion of the aldehyde intermediate to the desired primary amine using methylamine and a suitable reducing agent.

Each of these steps presents opportunities for side product formation, which can be mitigated through careful control of reaction conditions.

II. Experimental Protocols

A. Preparation of 2-(3-methylphenyl)-1,3-thiazole-4-carbaldehyde (Hantzsch Synthesis)

Materials:

  • 3-Methylbenzothioamide

  • 1,3-Dichloroacetone

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve 3-methylbenzothioamide (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of 1,3-dichloroacetone (1.1 equivalents) in ethanol dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol and water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

B. Synthesis of this compound (Reductive Amination)

Materials:

  • 2-(3-methylphenyl)-1,3-thiazole-4-carbaldehyde

  • Methylamine (solution in THF, ethanol, or water)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve 2-(3-methylphenyl)-1,3-thiazole-4-carbaldehyde (1 equivalent) in methanol or DCM.

  • Add a solution of methylamine (2-5 equivalents) to the aldehyde solution and stir at room temperature for 1-2 hours to facilitate imine formation. A small amount of acetic acid can be added to catalyze this step.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (sodium borohydride or sodium triacetoxyborohydride, 1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • If DCM was used as the solvent, separate the organic layer. If methanol was used, remove it under reduced pressure and then extract the aqueous residue with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or by acid-base extraction to separate the basic amine product from non-basic impurities.

III. Troubleshooting Guides

A. Hantzsch Thiazole Synthesis
Problem Potential Cause(s) Recommended Solution(s)
Low yield of thiazole aldehyde Incomplete reaction.Increase reaction time and/or temperature. Ensure stoichiometric amounts of reagents are correct.
Degradation of starting materials or product.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult purification leading to product loss.Optimize the crystallization or chromatography conditions.
Formation of isomeric thiazoles Use of an unsymmetrical α-halo ketone.While 1,3-dichloroacetone is symmetrical, ensure the purity of this reagent.
Presence of unreacted 3-methylbenzothioamide Insufficient α-halo carbonyl compound.Use a slight excess (1.1 equivalents) of 1,3-dichloroacetone.
Formation of dark, tarry byproducts Self-condensation of the α-halo carbonyl compound or polymerization.Add the α-halo carbonyl compound slowly and maintain a controlled temperature.
B. Reductive Amination
Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired primary amine Incomplete imine formation.Increase the reaction time for imine formation before adding the reducing agent. Add a catalytic amount of acetic acid.
Incomplete reduction of the imine.Ensure a sufficient excess of the reducing agent is used. Increase the reaction time for the reduction step.
Formation of secondary and tertiary amines (over-alkylation) The primary amine product reacts with the aldehyde starting material.Use a significant excess of methylamine (3-5 equivalents or more) to favor the formation of the primary amine. Add the reducing agent promptly after imine formation.
Formation of 2-(3-methylphenyl)-1,3-thiazol-4-yl)methanol Reduction of the aldehyde before imine formation.Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is more selective for imines over aldehydes. Alternatively, ensure imine formation is complete before adding sodium borohydride.
Difficult purification The product is a polar amine.Utilize acid-base extraction to isolate the basic amine product. For chromatography, consider using a silica gel column treated with triethylamine to prevent streaking.

IV. Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Hantzsch synthesis of the thiazole intermediate?

A1: The most common side products include unreacted starting materials, and potentially polymeric or tar-like substances resulting from the self-condensation of 1,3-dichloroacetone, especially under harsh conditions. Ensuring a well-controlled reaction temperature and stoichiometry can minimize these.

Q2: How can I minimize the formation of the secondary amine, bis([2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl)amine, during reductive amination?

A2: The formation of the secondary amine is a common issue. To minimize this, use a large excess of methylamine. This increases the probability of the aldehyde reacting with methylamine rather than the primary amine product. A one-pot procedure where the reducing agent is added shortly after the methylamine can also be effective.

Q3: My reductive amination is sluggish. What can I do to improve the reaction rate?

A3: Imine formation is often the rate-limiting step and is acid-catalyzed. Adding a catalytic amount of a weak acid like acetic acid can significantly speed up the formation of the imine intermediate, which is then rapidly reduced.

Q4: Which reducing agent is better for the reductive amination step, NaBH₄ or NaBH(OAc)₃?

A4: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally preferred as it is a milder and more selective reducing agent for imines in the presence of aldehydes. This helps to prevent the side reaction where the starting aldehyde is reduced to the corresponding alcohol. However, sodium borohydride (NaBH₄) is less expensive and can be effective if imine formation is allowed to go to completion before its addition.

Q5: What is the best way to purify the final product, this compound?

A5: As the product is a basic amine, acid-base extraction is a highly effective purification method. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase. The organic layer containing non-basic impurities can be discarded. The aqueous layer is then basified (e.g., with 1M NaOH) and the purified amine is extracted back into an organic solvent. Final purification can be achieved by column chromatography if necessary.

V. Data Presentation

The following tables provide representative data on how reaction conditions can influence the outcome of the key synthetic steps. Note that these are illustrative examples based on similar chemical transformations and actual results may vary.

Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis Yield

SolventTemperature (°C)Reaction Time (h)Yield of Aldehyde (%)
EthanolReflux3~85%
MethanolReflux4~80%
IsopropanolReflux3~82%
AcetonitrileReflux5~75%

Table 2: Influence of Reagents on Reductive Amination Product Distribution

Reducing AgentEquivalents of MethylamineAdditivePrimary Amine (%)Secondary Amine (%)Alcohol Byproduct (%)
NaBH₄2None652510
NaBH₄5None85105
NaBH(OAc)₃2None8018<2
NaBH(OAc)₃5Acetic Acid (cat.)>95<3<2

VI. Visualizations

SynthesisWorkflow Overall Synthesis Workflow cluster_start Starting Materials cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Reductive Amination cluster_final Final Product start1 3-Methylbenzothioamide step1 Reaction in Ethanol (Reflux) start1->step1 start2 1,3-Dichloroacetone start2->step1 intermediate 2-(3-methylphenyl)-1,3-thiazole-4-carbaldehyde step1->intermediate step2 Reaction in Methanol or DCM intermediate->step2 reagents Methylamine, Reducing Agent (e.g., NaBH(OAc)₃) reagents->step2 product This compound step2->product

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingLogic Troubleshooting Logic for Reductive Amination cluster_issue Observed Issue cluster_analysis Analysis of Byproducts cluster_scenarios Potential Scenarios & Solutions issue Low Yield of Primary Amine analysis Identify major impurities by NMR/LC-MS issue->analysis scenario1 High levels of Secondary/Tertiary Amine analysis->scenario1 scenario2 High level of Alcohol Byproduct analysis->scenario2 scenario3 Large amount of unreacted Aldehyde analysis->scenario3 solution1 Increase excess of Methylamine (3-5 eq.) scenario1->solution1 solution2 Use NaBH(OAc)₃ instead of NaBH₄. Ensure complete imine formation first. scenario2->solution2 solution3 Add catalytic Acetic Acid. Increase reaction time for imine formation. scenario3->solution3

Caption: Troubleshooting logic for side product formation in the reductive amination step.

Technical Support Center: Optimizing Thioamide and α-Haloketone Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the coupling of thioamides with α-haloketones, a reaction commonly known as the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the coupling reaction between a thioamide and an α-haloketone?

A1: The Hantzsch thiazole synthesis proceeds via a multi-step mechanism. It begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the ketone's carbonyl carbon. The final step is a dehydration of the resulting hydroxythiazoline intermediate to form the stable, aromatic thiazole ring.[1]

Q2: What are the most common solvents used for this reaction?

A2: A variety of solvents can be employed, and the optimal choice often depends on the specific substrates. Ethanol is a frequently used solvent in classical procedures, often heated to reflux.[2] Methanol is also commonly used, particularly in microwave-assisted synthesis.[3] For certain one-pot, three-component syntheses, solvents like 1-butanol, 2-propanol, and water have been shown to be effective under reflux conditions.[3][4] It is advisable to perform small-scale solvent screening to determine the best option for a specific reaction.[3]

Q3: Is a base always required for this reaction?

A3: Not always. The reaction can proceed without a base. However, a mild base like sodium bicarbonate or sodium carbonate is often used during the workup to neutralize the HBr or HCl salt of the thiazole product that forms, which can aid in its precipitation and isolation.[1][5] In some protocols, a base such as pyridine may be used in the reaction mixture itself.[6]

Q4: Can microwave irradiation be used to improve the reaction?

A4: Yes, microwave-assisted Hantzsch synthesis can significantly shorten reaction times from hours to minutes and may lead to improved yields compared to conventional heating methods.[7]

Troubleshooting Guide

Problem 1: Low or no yield of the desired thiazole product.

Possible Cause Suggested Solution
Poor quality of starting materials Ensure the purity of the α-haloketone and thioamide, as impurities can lead to side reactions.[2][3] The stability of the thioamide can be a limiting factor, particularly in acidic media.[3]
Suboptimal reaction conditions Optimize the reaction temperature, time, and solvent. A screening of different solvents (e.g., ethanol, methanol, 1-butanol) and temperatures (from room temperature to reflux) is recommended.[2][3][4]
Incomplete reaction Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the starting materials are not fully consumed, consider extending the reaction time or increasing the temperature.[2]
Formation of side products The formation of byproducts can consume reactants. See the "Common Side Products and Their Avoidance" section below for more details.[2]

Problem 2: Multiple spots are observed on the TLC plate of the reaction mixture.

Possible Side Product Identification and Solution
Unreacted starting materials Spots corresponding to the α-haloketone and thioamide will be present. To resolve this, extend the reaction time or increase the temperature.[2]
Oxazole byproduct If the thioamide is contaminated with the corresponding amide, an oxazole byproduct may form. Ensure the purity of the thioamide starting material.[2]
Dimerization or polymerization Under certain conditions, reactants or intermediates can self-condense. Adjusting the concentration or temperature may mitigate this.[2]
Isomeric thiazoles Depending on the substitution pattern of the reactants, isomeric thiazole products may form, though this is less common.[2] Acidic conditions can influence the regioselectivity of the reaction.[8]

Problem 3: Difficulty in purifying the final product.

Issue Recommended Purification Method
Product is a solid that precipitates In many cases, the thiazole product is poorly soluble and will precipitate from the reaction mixture upon cooling or neutralization. The crude product can often be purified by simple vacuum filtration, washing with a suitable solvent (e.g., cold ethanol or water), and subsequent recrystallization.[1][5][6]
Product is soluble or oily If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude material can then be purified by column chromatography on silica gel using an appropriate eluent system, such as a mixture of ethyl acetate and hexane.[9][10]
Persistent impurities If recrystallization is ineffective at removing impurities like unreacted starting materials, column chromatography is the recommended next step.[11]

Common Side Products and Their Avoidance

Side Product Cause Prevention/Minimization
α,α-Dihalogenated ketones Over-halogenation of the starting ketone during the preparation of the α-haloketone.Use a controlled amount of the halogenating agent and monitor the reaction carefully.
Aromatic ring halogenation A side reaction during the synthesis of the α-haloketone.Employ milder halogenating agents or reaction conditions.
Uncyclized intermediate The reaction may stall after the initial SN2 attack but before cyclization and dehydration.Ensure sufficient heating and/or reaction time to drive the reaction to completion. The use of a catalyst like p-toluenesulfonic acid (PTSA) may facilitate cyclization and dehydration.[2]
Oxazole Contamination of the thioamide with its corresponding amide.[2]Use highly pure thioamide.

Data Presentation

Table 1: Optimization of Reaction Conditions for a One-Pot Hantzsch Thiazole Synthesis [4]

EntrySolventTemperature (°C)Catalyst Amount (mol%)Yield (%)
1Water2515No reaction
2WaterReflux1570
3Ethanol2515No reaction
4EthanolReflux1565
5Methanol2515No reaction
6MethanolReflux1560
71-ButanolReflux1575
82-PropanolReflux1572
9Ethanol/Water (1:1)Reflux550
10Ethanol/Water (1:1)Reflux1072
11Ethanol/Water (1:1)Reflux1587
12Ethanol/Water (1:1)Reflux1887

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation [7]

ProductConventional Heating (Yield %)Microwave Irradiation (Yield %)
6a7595
6b7292
6c7894
6d7090

Experimental Protocols

Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole [5]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water.

  • Spread the collected solid on a watch glass and allow it to air dry completely.

Protocol 2: Microwave-Assisted Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines [7]

Materials:

  • 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol)

  • Substituted thiourea (1.1-1.5 mmol)

  • Methanol

Procedure:

  • Combine the α-haloketone and the thiourea in a microwave reaction vessel.

  • Add a suitable solvent, such as methanol.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to a target temperature of 90-120°C for 10-30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate the product using standard work-up and purification procedures, such as precipitation and filtration or extraction and chromatography.

Visualizations

Hantzsch_Thiazole_Synthesis thioamide Thioamide intermediate1 S-Alkylation Intermediate thioamide->intermediate1 SN2 Attack haloketone α-Haloketone haloketone->intermediate1 hydroxythiazoline Hydroxythiazoline Intermediate intermediate1->hydroxythiazoline Intramolecular Cyclization thiazole Thiazole Product hydroxythiazoline->thiazole Dehydration Experimental_Workflow start Combine Thioamide and α-Haloketone in Solvent reaction Heat Reaction Mixture (Conventional or Microwave) start->reaction monitoring Monitor Progress by TLC reaction->monitoring monitoring->reaction Incomplete workup Cool and Perform Workup (e.g., Neutralization) monitoring->workup Reaction Complete isolation Isolate Crude Product (Filtration or Extraction) workup->isolation purification Purify Product (Recrystallization or Chromatography) isolation->purification product Characterize Pure Thiazole purification->product Troubleshooting_Tree start Low Yield or Incomplete Reaction check_purity Check Purity of Starting Materials start->check_purity impure Purify Starting Materials check_purity->impure Impure pure Purity OK check_purity->pure Pure optimize_conditions Optimize Reaction Conditions pure->optimize_conditions temp Increase Temperature optimize_conditions->temp Temp? time Increase Reaction Time optimize_conditions->time Time? solvent Screen Solvents optimize_conditions->solvent Solvent? catalyst Consider Catalyst (e.g., PTSA) optimize_conditions->catalyst Catalyst? byproducts Check for Byproducts (TLC/NMR) optimize_conditions->byproducts no_byproducts Re-evaluate Stoichiometry byproducts->no_byproducts No yes_byproducts Identify and Address Side Reactions byproducts->yes_byproducts Yes

References

stability testing of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine under physiological conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine under physiological conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under physiological conditions?

A1: The primary stability concerns for thiazole-containing compounds like this compound include metabolic degradation by liver enzymes and chemical degradation under varying pH conditions. The thiazole ring can be susceptible to oxidation and hydrolysis, potentially leading to ring cleavage and loss of biological activity.[1]

Q2: Which in vitro assays are recommended to assess the metabolic stability of this compound?

A2: Standard in vitro assays to evaluate metabolic stability include liver microsomal stability, hepatocyte stability, and S9 fraction stability.[2][3] These assays help determine the intrinsic clearance of the compound by phase I and phase II metabolic enzymes.[3][4]

Q3: What are the likely metabolic pathways for this compound?

A3: Thiazole-containing drugs can be metabolized by cytochrome P450 (CYP) enzymes.[5] Potential metabolic pathways include oxidation of the thiazole ring (S-oxidation, N-oxidation), hydroxylation of the methylphenyl group, and N-dealkylation or oxidation of the methylamine side chain. These reactions can lead to the formation of reactive metabolites.[5]

Q4: How can I identify the metabolites of this compound formed during stability studies?

A4: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is the primary technique for identifying and characterizing metabolites.[6] By comparing the mass spectra of the parent compound with those of the metabolites, the sites of metabolic modification can be elucidated.

Q5: What are the optimal storage conditions for this compound to ensure its stability?

A5: To minimize degradation, the compound should be stored in a cool, dark, and dry place.[7] For solutions, using a buffered system at a neutral to slightly acidic pH can help prevent base-catalyzed hydrolysis.[1] Long-term stability studies should be conducted under controlled temperature and humidity conditions as per ICH guidelines.[8]

Troubleshooting Guides

Issue 1: High Variability in Metabolic Stability Data

Question: I am observing significant variability in the percentage of compound remaining between different experiments using liver microsomes. What could be the cause?

Answer: High variability in in vitro metabolic stability assays can arise from several factors. Follow this troubleshooting workflow to identify the potential source of the issue.

cluster_0 Troubleshooting High Variability in Metabolic Stability Data start High Variability Observed check_reagents Verify Reagent Quality and Concentration (Microsomes, NADPH, Buffer) start->check_reagents check_incubation Review Incubation Conditions (Time, Temperature, Shaking) check_reagents->check_incubation Reagents OK check_analytical Validate Analytical Method (LC-MS/MS precision, linearity) check_incubation->check_analytical Conditions Consistent check_compound Assess Compound Properties (Solubility, non-specific binding) check_analytical->check_compound Method Validated resolve Consistent Data check_compound->resolve Properties Addressed

Caption: Workflow to troubleshoot inconsistent metabolic stability results.

Troubleshooting Steps:

  • Reagent Quality: Ensure the liver microsomes are from a reputable source and have been stored correctly at -80°C. Verify the concentration and purity of the NADPH cofactor solution, as its degradation can lead to lower metabolic activity.

  • Incubation Conditions: Standardize incubation parameters such as temperature (typically 37°C), shaking speed, and incubation time. Inconsistent temperature control can significantly affect enzyme kinetics.

  • Analytical Method: Re-validate your LC-MS/MS method for precision and accuracy. Ensure the calibration curve is linear over the expected concentration range. Check for any matrix effects from the incubation buffer.

  • Compound-Specific Issues: Poor aqueous solubility can lead to precipitation of the compound during the assay, resulting in artificially low stability readings. Assess the compound's solubility in the final incubation mixture. Non-specific binding to plasticware can also be a factor.

Issue 2: Poor Mass Balance in Forced Degradation Studies

Question: In my forced degradation study under oxidative conditions, the peak for the parent compound has significantly decreased, but I don't see corresponding degradant peaks. What is happening?

Answer: A lack of mass balance is a common issue in forced degradation studies and suggests that the degradation products are not being detected by your analytical method.[9]

Potential Causes and Solutions:

  • Formation of Non-UV Active Degradants: The degradants may lack a chromophore, making them invisible to a UV detector.

    • Solution: Use a mass spectrometer (MS) detector in parallel with the UV detector to look for potential degradants based on their mass-to-charge ratio.[9]

  • Formation of Volatile Degradants: The degradation process might produce volatile compounds that are lost from the sample.

    • Solution: This is difficult to quantify without specialized techniques like headspace GC-MS. Acknowledge this possibility in your report.

  • Co-elution of Peaks: A degradant peak might be co-eluting with the parent peak or other peaks.

    • Solution: Employ a photodiode array (PDA) detector to assess peak purity. If co-elution is suspected, modify the HPLC method (e.g., change the gradient, mobile phase, or column) to improve resolution.[9]

Experimental Protocols

Protocol 1: Human Liver Microsomal Stability Assay

This protocol determines the in vitro intrinsic clearance of a compound.

Methodology:

  • Preparation of Solutions:

    • Prepare a 1 M stock solution of NADPH in water.

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, add the following in order:

      • Phosphate buffer (pH 7.4)

      • Human liver microsomes (final concentration 0.5 mg/mL)

      • This compound (final concentration 1 µM)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time Points:

    • Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the samples at 14,000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point.

    • Plot the natural logarithm of the percentage of compound remaining versus time to determine the half-life (t½) and intrinsic clearance (CLint).

cluster_1 Microsomal Stability Assay Workflow prep Prepare Reagents (Compound, Microsomes, NADPH) incubate Incubate at 37°C prep->incubate sample Take Aliquots (0, 5, 15, 30, 60 min) incubate->sample quench Quench Reaction (Acetonitrile + IS) sample->quench analyze LC-MS/MS Analysis quench->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Experimental workflow for a microsomal stability assay.

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation products and establish a stability-indicating analytical method.[10]

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.[9]

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.[9]

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[9]

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.[9]

    • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours.[9]

  • Sample Analysis:

    • Neutralize the acid and base-stressed samples.

    • Dilute all samples to a suitable concentration.

    • Analyze by HPLC with a PDA detector.

  • Data Evaluation:

    • Compare the chromatograms of stressed samples with an unstressed control.

    • Identify and quantify degradation products.

Data Presentation

Table 1: Illustrative Metabolic Stability Data for this compound

SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes4515.4
Rat Liver Microsomes2527.7
Human Hepatocytes6011.6

Note: This data is for illustrative purposes only and represents typical values for a moderately stable compound.

Table 2: Illustrative Forced Degradation Results

Stress Condition% DegradationNumber of Degradants Detected
0.1 N HCl, 60°C, 24h12%2
0.1 N NaOH, 60°C, 24h45%3
3% H₂O₂, RT, 24h25%4
Heat, 80°C, 48h5%1
Photolytic18%2

Note: This data is for illustrative purposes only.

Visualization of Potential Metabolic Pathway

The following diagram illustrates a plausible metabolic pathway for this compound, catalyzed by cytochrome P450 enzymes.

cluster_2 Plausible Metabolic Pathway parent This compound m1 S-Oxide Metabolite parent->m1 CYP-mediated S-Oxidation m2 Hydroxylated Metabolite (on Phenyl Ring) parent->m2 CYP-mediated Hydroxylation m3 N-Oxide Metabolite parent->m3 CYP-mediated N-Oxidation

Caption: Potential metabolic transformations of the parent compound.

References

reducing off-target effects of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support center provides a generalized framework for researchers, scientists, and drug development professionals to troubleshoot and reduce potential off-target effects of the hypothetical compound [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine in cellular models. The experimental data and signaling pathways presented are illustrative and intended to guide experimental design and interpretation in the absence of specific published data for this molecule.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with this compound?

A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions are a significant concern as they can lead to the misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the on-target activity.[1] Furthermore, off-target effects can result in cellular toxicity and may compromise the translational potential of a compound from preclinical to clinical settings.[1]

Q2: I'm observing a cellular phenotype that is inconsistent with the known or predicted function of my target. Could this be an off-target effect of this compound?

A2: It is highly possible. When the observed cellular response does not align with the established biological role of the intended target, it is crucial to investigate the possibility of off-target interactions.[2] A recommended approach involves a multi-faceted investigation, including comparing the dose-response relationship for the observed phenotype with the on-target engagement potency.[2] A significant discrepancy between these two may indicate an off-target effect.[2]

Q3: What initial steps can I take to screen for potential off-target effects of this compound?

A3: Several initial screening strategies can be employed:

  • Computational Profiling: In silico methods can be used to predict potential off-target interactions based on the chemical structure of this compound.[2][3]

  • Broad-Panel Screening: Screening the compound against a large panel of known targets, such as a kinome-wide selectivity screen, can identify unintended interactions with key signaling molecules.[1][2]

  • Phenotypic Screening: Comparing the cellular phenotype induced by your compound with the known effects of inhibiting the intended target can highlight discrepancies that suggest off-target activities.[2][3]

Q4: How can I confirm that this compound is engaging its intended target in my cellular model?

A4: Target engagement can be confirmed using several techniques. A Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its target in a cellular environment.[1] This assay measures the change in thermal stability of the target protein upon ligand binding.[1]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected cellular phenotype observed with this compound treatment.

Possible Cause Troubleshooting Steps
Off-Target Effects Perform a dose-response curve and compare the potency for the observed phenotype with the potency for on-target engagement. A significant discrepancy may indicate an off-target effect.[2] Use a structurally unrelated inhibitor for the same target to see if the phenotype is replicated.[2]
Experimental Artifact Review and optimize your experimental protocol, including all controls. Ensure consistent results with appropriate controls to validate the observed phenotype.[2]
Cell Line Specific Effects Test the compound in multiple cell lines, including those that do not express the intended target, to determine if the effect is cell-line dependent.[2]

Issue 2: this compound shows significant cytotoxicity at concentrations required for target inhibition.

Possible Cause Troubleshooting Steps
On-Target Toxicity Determine if the cytotoxicity is consistent with the known function of the target. Overexpression of the target might enhance cytotoxicity, while knockdown may rescue it.
Off-Target Toxicity Screen the compound against a known panel of toxicity-related targets (e.g., hERG, CYPs). Perform a counter-screen with a cell line that does not express the intended target; if toxicity persists, it is likely due to off-target effects.[2]
Compound Solubility/Degradation Check compound solubility in the cell culture media and use a vehicle control to rule out solvent-induced toxicity.[1] Verify the stability of the compound under experimental conditions.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound at 1 µM

Kinase% Inhibition
Target Kinase A 95%
Off-Target Kinase B78%
Off-Target Kinase C52%
Off-Target Kinase D15%
Off-Target Kinase E5%

Table 2: Comparative Cytotoxicity (IC50) in Different Cell Lines

Cell LineTarget ExpressionIC50 (µM)
Cell Line XHigh2.5
Cell Line YLow15.0
Cell Line Z (Target Knockout)None> 50

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement of this compound within a cellular environment.[1]

  • Methodology:

    • Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specific duration.[1]

    • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1]

    • Protein Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.

Protocol 2: MTT Cytotoxicity Assay

  • Objective: To determine the concentration at which this compound inhibits cell growth by 50% (IC50).

  • Methodology:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a serial dilution of the compound and a vehicle control for 24-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Visualizations

G cluster_0 Hypothetical On-Target Pathway cluster_1 Potential Off-Target Pathway Compound Compound Target Kinase A Target Kinase A Compound->Target Kinase A Inhibition Off-Target Kinase B Off-Target Kinase B Compound->Off-Target Kinase B Unintended Inhibition Downstream Effector 1 Downstream Effector 1 Target Kinase A->Downstream Effector 1 Phosphorylation Desired Cellular Response Desired Cellular Response Downstream Effector 1->Desired Cellular Response Activation Downstream Effector 2 Downstream Effector 2 Off-Target Kinase B->Downstream Effector 2 Phosphorylation Undesired Phenotype (e.g., Toxicity) Undesired Phenotype (e.g., Toxicity) Downstream Effector 2->Undesired Phenotype (e.g., Toxicity) Activation

Caption: Hypothetical signaling pathways for on-target and off-target effects.

G Start Start Observe Unexpected Phenotype Observe Unexpected Phenotype Start->Observe Unexpected Phenotype Perform Dose-Response Curve Perform Dose-Response Curve Observe Unexpected Phenotype->Perform Dose-Response Curve Compare Phenotype EC50 with On-Target IC50 Compare Phenotype EC50 with On-Target IC50 Perform Dose-Response Curve->Compare Phenotype EC50 with On-Target IC50 Discrepancy? Discrepancy? Compare Phenotype EC50 with On-Target IC50->Discrepancy? Likely Off-Target Effect Likely Off-Target Effect Discrepancy?->Likely Off-Target Effect Yes Use Orthogonal Controls Use Orthogonal Controls Discrepancy?->Use Orthogonal Controls No End End Likely Off-Target Effect->End Likely On-Target Effect Likely On-Target Effect Likely On-Target Effect->End Use Orthogonal Controls (e.g., Unrelated Inhibitor, Target Knockdown) Use Orthogonal Controls (e.g., Unrelated Inhibitor, Target Knockdown) Phenotype Replicated? Phenotype Replicated? Phenotype Replicated?->Likely Off-Target Effect No Phenotype Replicated?->Likely On-Target Effect Yes Use Orthogonal Controls->Phenotype Replicated? G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Cellular Characterization cluster_3 Phase 4: Confirmation In Silico Profiling In Silico Profiling Broad-Panel Kinase Screen Broad-Panel Kinase Screen In Silico Profiling->Broad-Panel Kinase Screen Phenotypic Screening Phenotypic Screening Broad-Panel Kinase Screen->Phenotypic Screening CETSA CETSA Phenotypic Screening->CETSA Dose-Response Cytotoxicity Assays Dose-Response Cytotoxicity Assays CETSA->Dose-Response Cytotoxicity Assays Target Knockdown/Knockout Models Target Knockdown/Knockout Models Dose-Response Cytotoxicity Assays->Target Knockdown/Knockout Models Rescue Experiments Rescue Experiments Target Knockdown/Knockout Models->Rescue Experiments Structurally Unrelated Inhibitor Structurally Unrelated Inhibitor Rescue Experiments->Structurally Unrelated Inhibitor

References

Technical Support Center: Overcoming Resistance to Thiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with thiazole-based inhibitors.

Section 1: FAQs - Understanding Thiazole-Based Inhibitors and Resistance

This section addresses fundamental questions about the mechanisms of action of thiazole-based inhibitors and the development of resistance.

Q1: What are the common molecular targets and mechanisms of action for thiazole-based anticancer agents?

Thiazole derivatives are versatile scaffolds that have been developed to target a wide range of molecules implicated in cancer progression. Their mechanisms of action are diverse and include:

  • Inhibition of Protein Kinases: Many thiazole-based compounds are potent inhibitors of protein kinases that drive oncogenic signaling. This includes targeting pathways like PI3K/AKT/mTOR, JAK-STAT, and MAPK/ERK.[1][2][3][4] For example, the FDA-approved drug Dasatinib contains a thiazole moiety and is a multi-kinase inhibitor.[5]

  • Disruption of Tubulin Polymerization: Some thiazole derivatives act as anti-mitotic agents by inhibiting the polymerization of tubulin, which is essential for cell division.[2][6]

  • Enzyme Inhibition: Thiazole-containing molecules have been shown to inhibit other critical enzymes in cancer metabolism, such as lactate dehydrogenase (LDH), which is crucial for the survival of tumors that rely on aerobic glycolysis.[7]

  • Induction of Apoptosis: By inhibiting key survival pathways, these compounds can trigger programmed cell death, or apoptosis.[2][3]

Q2: What are the primary mechanisms by which cancer cells develop resistance to thiazole-based inhibitors?

Resistance to targeted therapies, including thiazole-based inhibitors, is a significant clinical challenge.[8] The mechanisms can be broadly categorized as follows:

  • On-Target Alterations: Cancer cells can acquire mutations in the gene that codes for the target protein.[9] These mutations can alter the drug-binding site, reducing the inhibitor's affinity and rendering it less effective.[1]

  • Bypass Pathways (Pathway Redundancy): Tumor cells can activate alternative signaling pathways to circumvent the inhibited pathway.[1][10] For instance, if a thiazole-based inhibitor blocks the PI3K/AKT pathway, the cell might upregulate signaling through the MAPK/ERK pathway to maintain proliferation and survival.[1]

  • Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and ABCG2.[11][12][13] These transporters function as efflux pumps, actively removing the inhibitor from the cell, thereby reducing its intracellular concentration to sub-therapeutic levels.[14]

  • Metabolic Reprogramming: Cancer cells can alter their metabolic pathways to become less dependent on the target of the thiazole-based inhibitor. For example, cells resistant to LDH inhibitors may find alternative ways to manage lactate levels.[7]

Q3: What is the difference between primary (de novo) and acquired resistance?

Primary and acquired resistance are two distinct forms of treatment failure:

  • Primary (de novo) resistance: This occurs when a patient's cancer does not respond to a specific targeted therapy from the outset.[10]

  • Acquired resistance: This develops after an initial period of successful treatment, where the tumor begins to regrow and progress despite continued therapy.[10] This is often due to the selection and expansion of a small population of initially resistant cells or the acquisition of new resistance-conferring mutations.[15]

Section 2: Troubleshooting Guide - Common Experimental Issues

This guide provides solutions to specific problems that may arise during in vitro experiments with thiazole-based inhibitors.

Problem Potential Cause Troubleshooting Steps
High variability or inconsistent IC50 values in cell viability assays. 1. Cell Passage Number: High passage numbers can lead to genetic drift and altered phenotypes. 2. Cell Seeding Density: Inconsistent cell numbers across wells will affect results.[16] 3. Inhibitor Instability/Precipitation: The compound may be unstable in the assay medium or precipitating at higher concentrations.[17]1. Use cells within a consistent and low passage number range. 2. Ensure a uniform single-cell suspension before seeding and check for even distribution.[18] 3. Visually inspect for precipitation. Test inhibitor solubility in the assay buffer and consider using a different solvent or adding a small percentage of a solubilizing agent like DMSO.[17]
Inhibitor is potent in a biochemical (e.g., kinase) assay but shows weak or no activity in a cell-based assay. 1. Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane. 2. Active Drug Efflux: The inhibitor may be a substrate for ABC transporters like P-glycoprotein.[12][17] 3. High Intracellular ATP: The high concentration of ATP inside the cell can outcompete ATP-competitive inhibitors.[17]1. Modify the compound to improve its physicochemical properties for better membrane permeability. 2. Co-incubate the inhibitor with a known ABC transporter inhibitor (e.g., verapamil for P-gp) to see if activity is restored. 3. This is an inherent challenge. Consider developing more potent or non-ATP competitive inhibitors.
High background signal in a kinase assay. 1. Compound Interference: The thiazole-based inhibitor may interfere with the detection system (e.g., inhibiting luciferase in an ADP-Glo assay).[19] 2. Compound Aggregation: At high concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[19]1. Run a control experiment with the detection reagents and the inhibitor, but without the kinase, to check for direct interference.[19] 2. Include a detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to disrupt aggregates and re-run the dose-response curve.[19]
Western blot shows no change in the phosphorylation of the target protein after treatment. 1. Incorrect Time Point: The effect of the inhibitor on protein phosphorylation may be transient. 2. Ineffective Inhibitor Concentration: The concentration used may be too low to achieve significant target inhibition in cells. 3. Cell Line Insensitivity: The chosen cell line may not rely on the targeted pathway for survival.1. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal time point for observing changes. 2. Ensure the concentration used is appropriate based on cell-based IC50 values. 3. Confirm that the target pathway is active in your cell line at baseline (e.g., by checking for basal phosphorylation).

Section 3: Experimental Protocols

Detailed methodologies for key experiments to investigate and overcome resistance.

Protocol 1: Generation of a Drug-Resistant Cell Line

This protocol describes a method for generating a cell line with acquired resistance to a thiazole-based inhibitor through continuous exposure to escalating drug concentrations.[20]

Materials:

  • Parental cancer cell line of interest

  • Thiazole-based inhibitor

  • Complete cell culture medium

  • Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter

  • Sterile culture flasks and plates

Methodology:

  • Determine Initial IC50: First, determine the IC50 value of the inhibitor on the parental cell line using a standard cell viability assay (see Protocol 2).

  • Initial Exposure: Begin by continuously culturing the parental cells in their complete medium supplemented with the inhibitor at a concentration equal to the IC50.

  • Monitor Cell Growth: Initially, a large percentage of cells will die. Monitor the culture closely. When the surviving cells begin to proliferate and reach approximately 80% confluency, passage them into a new flask with the same inhibitor concentration.

  • Dose Escalation: Once the cells are growing robustly at the current inhibitor concentration (i.e., their doubling time is similar to that of the parental cells in drug-free media), double the concentration of the inhibitor in the culture medium.

  • Repeat and Select: Repeat steps 3 and 4, gradually increasing the drug concentration over several weeks to months. Cells that survive and proliferate at each stage are selected and expanded.[20]

  • Characterize Resistant Line: Once a cell line is established that can proliferate at a significantly higher concentration (e.g., 3-10 fold or higher IC50 compared to the parental line), it is considered resistant.[20] This new line should be cryopreserved and periodically re-evaluated for its resistance phenotype.

Protocol 2: Cell Viability Assay to Determine IC50

This protocol outlines the use of a colorimetric assay (e.g., MTT or resazurin-based) to measure cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.[21]

Materials:

  • Parental and resistant cell lines

  • Thiazole-based inhibitor

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • MTT or Resazurin reagent

  • Solubilization solution (e.g., DMSO or SDS solution for MTT)

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the thiazole-based inhibitor in complete medium. It is common to perform a 2-fold or 3-fold dilution series.[21]

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations (including a vehicle-only control).

  • Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 48-72 hours).

  • Add Viability Reagent: Add the viability reagent (e.g., 10 µL of MTT solution) to each well and incubate according to the manufacturer's instructions (e.g., 2-4 hours for MTT).

  • Read Plate: If using MTT, add the solubilization solution to dissolve the formazan crystals. Measure the absorbance or fluorescence on a plate reader at the appropriate wavelength.

  • Data Analysis: Convert the raw data to percentage viability relative to the vehicle-only control. Plot the percentage viability against the logarithm of the inhibitor concentration and use non-linear regression analysis to calculate the IC50 value.[20]

Protocol 3: Western Blot for Phospho-Protein Analysis

This protocol is used to detect changes in the phosphorylation status of a target protein and downstream effectors after inhibitor treatment, providing insight into pathway modulation.[17]

Materials:

  • Cell lysates from treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Methodology:

  • Cell Lysis: Treat cells with the inhibitor for the desired time. Wash cells with ice-cold PBS and then lyse them in lysis buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature the protein lysates and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target protein (e.g., anti-phospho-Akt) overnight at 4°C.[17]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Wash the membrane again and apply the chemiluminescent substrate. Detect the signal using an imaging system.[17]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the protein and a loading control (e.g., beta-actin) to confirm equal loading and assess the overall change in phosphorylation.

Section 4: Visualizations

Diagrams illustrating key concepts and workflows related to overcoming resistance to thiazole-based inhibitors.

G cluster_0 Mechanisms of Acquired Resistance cluster_1 Resistance Mechanisms A Thiazole-Based Inhibitor B Target Protein (e.g., Kinase) A->B Inhibits R3 Increased Drug Efflux (ABC Transporters) A->R3 Pumped out C Signaling Pathway Blocked B->C R1 On-Target Mutation (Altered Binding Site) B->R1 D Cell Proliferation & Survival Inhibited C->D Leads to R2 Bypass Pathway Activation C->R2 Activates Alternative R1->B R2->D Restores R3->A Reduces Concentration

Caption: Key mechanisms of acquired resistance to thiazole-based inhibitors.

G start Start: Parental Cell Line ic50 Determine Initial IC50 (Protocol 2) start->ic50 culture Culture cells with inhibitor at IC50 ic50->culture monitor Monitor for surviving, proliferating cells culture->monitor escalate Double inhibitor concentration monitor->escalate repeat Repeat culture and escalation steps escalate->repeat repeat->culture Continue Escalation characterize Characterize Resistant Line: - Confirm IC50 shift - Western Blot (Protocol 3) - Mechanism studies repeat->characterize Resistance Achieved end End: Resistant Cell Line Established characterize->end

Caption: Workflow for generating a drug-resistant cell line in vitro.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Thiazole-Based PI3K/AKT Inhibitor Inhibitor->PI3K Inhibitor->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Resistance Mechanism Bypass Bypass Pathway (MAPK/ERK)

Caption: Activation of a bypass signaling pathway (MAPK/ERK) to overcome PI3K/AKT inhibition.

References

Technical Support Center: Troubleshooting High Background Noise in Fluorescence Assays with [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine, hereafter referred to as "Thiazole Compound A," in fluorescence assays. High background noise can significantly impact the quality and reliability of experimental data by reducing the signal-to-noise ratio.[1][2][3] This guide will address common causes of high background and provide systematic approaches to diagnose and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in my assay?

High background fluorescence can originate from several sources, broadly categorized as compound-related, sample-related, and instrument-related issues.

  • Compound-Related: The inherent fluorescence of Thiazole Compound A itself or its non-specific binding to cellular components or assay plates can contribute to background signal.[4]

  • Sample-Related (Autofluorescence): Endogenous fluorophores within cells and tissues are a major source of background noise.[1][5][6] Common sources include NADH, flavins, collagen, elastin, and lipofuscin.[1][7][8] Components of the cell culture medium, such as phenol red and fetal bovine serum (FBS), can also be highly fluorescent.[1][9]

  • Reagent-Related: Non-specific binding of fluorescently labeled secondary antibodies or other detection reagents can lead to elevated background.[4][10] Contaminated buffers or reagents can also introduce fluorescent impurities.[11]

  • Instrument-Related: Improper instrument settings, such as excessively high gain or incorrect filter selection, can amplify background noise.[11][12]

Q2: How can I determine the source of the high background in my experiment?

A systematic approach using appropriate controls is the most effective way to identify the source of high background fluorescence.

  • Unstained Control: Prepare a sample that includes cells or tissue but no Thiazole Compound A or any other fluorescent labels. Any signal detected from this sample is due to autofluorescence.[1][7][13]

  • Vehicle Control: Treat your sample with the vehicle (e.g., DMSO) used to dissolve Thiazole Compound A. This helps to determine if the vehicle itself is contributing to the background.

  • Reagent Controls: Include controls with only the secondary antibody (if applicable) to check for non-specific binding.[4] Also, measure the fluorescence of the assay buffer and media alone to check for contamination.[11]

  • Compound-Only Control: Measure the fluorescence of Thiazole Compound A in the assay buffer without any cells to assess its intrinsic fluorescence.[11]

Below is a logical workflow for diagnosing the source of high background noise.

cluster_diagnosis Troubleshooting High Background Workflow Start High Background Observed CheckUnstained Run Unstained Control (Cells/Tissue Only) Start->CheckUnstained IsAutofluorescence Is Signal High? CheckUnstained->IsAutofluorescence AutofluorescenceSource Source: Autofluorescence IsAutofluorescence->AutofluorescenceSource Yes CheckReagents Run Reagent Controls (Buffer, Media, 2° Ab) IsAutofluorescence->CheckReagents No IsReagentIssue Is Signal High? CheckReagents->IsReagentIssue ReagentSource Source: Reagents IsReagentIssue->ReagentSource Yes CheckCompound Run Compound-Only Control IsReagentIssue->CheckCompound No IsCompoundIssue Is Signal High? CheckCompound->IsCompoundIssue CompoundSource Source: Compound Properties IsCompoundIssue->CompoundSource Yes ReviewProtocol Review Assay Protocol and Instrument Settings IsCompoundIssue->ReviewProtocol No

Caption: A flowchart for systematically diagnosing the source of high background fluorescence.

Troubleshooting Guides

Issue 1: High Autofluorescence from Biological Samples

Autofluorescence is the natural fluorescence emitted by biological materials, which can obscure the signal from your fluorescent probe.[5][6][8]

Troubleshooting Steps:

  • Spectral Analysis: Determine the excitation and emission spectra of your unstained sample to identify the spectral range of the autofluorescence.[1]

  • Fluorophore Selection: If possible, choose a variant of Thiazole Compound A or a different fluorescent probe with excitation and emission wavelengths that are spectrally distinct from the major autofluorescent components. Probes in the red or far-red spectrum are often beneficial as autofluorescence is typically weaker at longer wavelengths.[11]

  • Media and Buffer Selection:

    • Use phenol red-free culture medium for live-cell imaging, as phenol red is highly fluorescent.[1][9]

    • Consider using serum-free or reduced-serum media during the assay, as serum proteins can be a source of autofluorescence.[9][11]

    • Perform measurements in a clear buffered saline solution like PBS with calcium and magnesium.[9]

  • Sample Preparation:

    • For fixed samples, chemical fixatives like glutaraldehyde can increase autofluorescence.[7] Consider alternative fixation methods or use a quenching agent like sodium borohydride after fixation.[6][7]

    • Perfuse tissues with a phosphate buffer solution before fixation to remove heme-containing red blood cells, which can autofluoresce.[5]

  • Photobleaching: Before introducing your fluorescent probe, intentionally photobleach the sample by exposing it to high-intensity light. This can reduce the background autofluorescence without affecting your subsequently added probe.[1][7]

Issue 2: Non-Specific Binding of Thiazole Compound A or Other Reagents

High background can result from the fluorescent molecule binding to unintended targets or surfaces.

Troubleshooting Steps:

  • Optimize Compound Concentration: Perform a concentration titration of Thiazole Compound A to find the lowest concentration that still provides a robust specific signal. Excessive concentrations can lead to increased non-specific binding.[4][13]

  • Blocking: For immuno-fluorescence or cell-based assays, use a blocking buffer (e.g., BSA or non-fat dry milk) to saturate non-specific binding sites on the cells or plate.[4]

  • Washing Steps: Increase the number and duration of washing steps after incubation with the fluorescent probe to more effectively remove unbound molecules.[4][10]

  • Plate Selection: Use black, opaque microplates for fluorescence assays to reduce background from well-to-well crosstalk and scattered light.[9] Some compounds can bind to polystyrene plates; consider using low-binding surface plates.[12]

  • Detergents: Include a low concentration of a mild non-ionic detergent (e.g., Tween-20 or Triton X-100) in your washing buffers to help reduce non-specific interactions.

Issue 3: Suboptimal Instrument Settings

Incorrect settings on your fluorescence plate reader or microscope can artificially increase the background signal.

Troubleshooting Steps:

  • Gain/Exposure Time Optimization: The gain setting amplifies the detected signal. While a higher gain can increase your specific signal, it will also amplify the background. Optimize the gain to a level that provides a good dynamic range for your specific signal without saturating the detector or excessively increasing the background.[9][11]

  • Filter Selection: Ensure you are using the correct excitation and emission filters for Thiazole Compound A. Using band-pass filters, which collect light within a narrow wavelength range, can be more effective at rejecting background than long-pass filters.[7]

  • Focal Height Adjustment: For microplate readers, optimizing the focal height for your specific plate and assay volume can improve the signal-to-noise ratio.[9]

  • Read from Bottom: For cell-based assays in microplates, reading the fluorescence from the bottom of the plate can sometimes reduce background originating from the media.[9]

Hypothetical Experimental Data and Protocols

To illustrate the troubleshooting process, we will use a hypothetical set of properties for Thiazole Compound A.

Table 1: Hypothetical Spectroscopic Properties of Thiazole Compound A

PropertyValueNotes
Excitation Maximum (λex)495 nmCompatible with standard blue laser lines.
Emission Maximum (λem)520 nmEmits in the green part of the spectrum.
Common OverlapNADH, FlavinsPotential for overlap with common autofluorescent molecules.[7][8]

Table 2: Example Troubleshooting Data for High Background

ConditionMean Fluorescence Intensity (RFU)Interpretation
Experimental Wells
Cells + Thiazole Compound A8500High total signal.
Control Wells
Cells Only (Unstained)4500High autofluorescence is a major contributor.
Buffer + Thiazole Compound A1200Compound has some intrinsic fluorescence.
Cells + Vehicle (DMSO)4600Vehicle is not contributing to background.
Buffer Only200Buffer is clean.
Protocol: Standard Cell-Based Fluorescence Assay

This protocol outlines a general procedure for a cell-based assay using Thiazole Compound A.

  • Cell Plating: Plate cells in a 96-well black, clear-bottom microplate at a desired density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of Thiazole Compound A in DMSO. Serially dilute the compound in a phenol red-free culture medium to the final working concentrations.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Thiazole Compound A. Include appropriate controls (unstained, vehicle).

  • Incubation: Incubate the plate for the desired time at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove any unbound compound.

  • Fluorescence Measurement: Read the plate on a fluorescence microplate reader using an excitation wavelength of ~495 nm and an emission wavelength of ~520 nm. Optimize gain settings based on the positive control wells.

Below is a diagram illustrating the experimental workflow.

cluster_workflow Cell-Based Assay Workflow PlateCells 1. Plate Cells in 96-well Plate PrepareCompound 2. Prepare Serial Dilutions of Thiazole Compound A PlateCells->PrepareCompound TreatCells 3. Treat Cells with Compound and Controls PrepareCompound->TreatCells Incubate 4. Incubate at 37°C TreatCells->Incubate Wash 5. Wash Cells with PBS Incubate->Wash ReadPlate 6. Read Fluorescence Wash->ReadPlate Analyze 7. Analyze Data ReadPlate->Analyze

Caption: A typical workflow for a cell-based fluorescence assay.

By following these structured troubleshooting guides and employing the appropriate controls, researchers can effectively identify and mitigate sources of high background noise, leading to more accurate and reliable data in fluorescence assays involving this compound.

References

Technical Support Center: Purification of Polar Thiazole Methylamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar thiazole methylamine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming the unique chromatographic challenges presented by these molecules. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: My polar thiazole methylamine compound shows little to no retention on a standard C18 reversed-phase column. What is happening and what are my options?

A1: This is a common issue. Standard C18 columns rely on hydrophobic interactions for retention. Highly polar compounds, like many thiazole methylamines, have limited interaction with the nonpolar stationary phase and will elute very early, often with the solvent front, preventing effective separation.[1][2]

There are several alternative strategies to enhance retention and achieve purification:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[2][3][4] It utilizes a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[2] In HILIC, water acts as the strong, eluting solvent.[2][5]

  • Ion-Pair Chromatography (IPC): This technique can be used with reversed-phase columns. An ion-pairing reagent, such as trifluoroacetic acid (TFA), is added to the mobile phase.[6] This reagent forms a neutral, hydrophobic ion pair with the charged methylamine group, increasing its retention on the C18 column.[6][7]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[8][9] It is well-suited for purifying a wide range of compounds, including polar molecules, and offers benefits like faster separations and reduced solvent consumption.[8][10]

  • Aqueous C18 Columns: Some specialty C18 columns are designed with hydrophilic end-capping to prevent phase collapse in highly aqueous mobile phases (e.g., >95% water).[1][11] This allows for the use of weaker mobile phases to better retain polar analytes.

Q2: I'm observing significant peak tailing when purifying my basic thiazole methylamine compound. What causes this and how can I improve the peak shape?

A2: Peak tailing for basic compounds is typically caused by secondary interactions between the positively charged amine group and negatively charged, ionized silanol groups on the surface of silica-based columns.[12] This leads to multiple retention mechanisms and results in asymmetric peaks.[12]

To mitigate peak tailing, consider the following solutions:

  • Mobile Phase pH Adjustment: Operating at a low pH (e.g., pH < 3) ensures that the residual silanol groups are fully protonated (neutral), minimizing secondary interactions.[12] Conversely, working at a high pH (e.g., pH > 8) deprotonates the basic methylamine, making it neutral and less likely to interact with silanols. However, ensure your column is stable at the chosen pH.

  • Use of Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.

  • Column Selection:

    • High-Purity, End-Capped Columns: Modern, high-purity silica columns with thorough end-capping have a lower concentration of accessible silanol groups, reducing the opportunity for tailing.[13][14]

    • Polar-Embedded or Charged Surface Columns: These columns have stationary phases that are designed to shield the silica surface and provide alternative interactions, leading to better peak shapes for basic compounds.[15]

    • Polymer-Based Columns: These columns lack silanol groups entirely and can be an effective, though less common, alternative.

Q3: Ion-pair chromatography with Trifluoroacetic Acid (TFA) works for retention, but how do I remove the TFA from my purified compound?

A3: Residual TFA is a common concern as it can be toxic in biological assays and interfere with subsequent experiments.[16][17] Complete removal often requires more than simple evaporation, as TFA forms a salt with the basic methylamine.

Effective methods for TFA removal include:

  • Repeated Lyophilization from HCl Solution: This is a widely used technique where the TFA salt is exchanged for an HCl salt.[18] The process involves dissolving the compound in a dilute HCl solution and lyophilizing (freeze-drying). This is repeated several times to ensure complete exchange.[17][18]

  • Solid-Phase Extraction (SPE): A C18 SPE cartridge can be used to desalt the compound. The TFA salt is loaded onto the conditioned cartridge, washed with water to remove the TFA, and the desired compound is then eluted with an organic solvent like methanol.[19]

  • Ion-Exchange Chromatography: This method uses a resin that strongly binds the TFA anion, allowing the purified compound (with a new counter-ion like acetate) to be collected.[16][18]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Retention / Elution at Void Volume Analyte is too polar for the reversed-phase (C18) column.Switch to a more suitable technique: • HILIC: Use a polar column (Silica, Diol, Amine).[20] • Ion-Pair Chromatography: Add 0.1% TFA to the mobile phase.[6] • SFC: Explore separation on a polar SFC column.[21]
Poor Peak Shape (Tailing) Secondary interactions with silica silanols. Column overload. Mismatch between sample solvent and mobile phase.[14]Modify Mobile Phase: Lower pH (<3) or add a competing base (e.g., TEA).[12] • Change Column: Use a modern, high-purity, end-capped column or a polar-embedded phase.[15] • Reduce Sample Load: Dilute the sample or decrease injection volume.[15] • Solvent Match: Dissolve the sample in the initial mobile phase.[15]
Irreproducible Retention Times Column phase collapse in high-aqueous mobile phase. Insufficient column equilibration, especially in HILIC or IPC.Use Aqueous-Stable Column: Employ a column specifically designed for highly aqueous conditions (e.g., C18Aq).[1] • Increase Equilibration Time: Ensure the column is fully equilibrated with the starting mobile phase between injections (can be 10-20 column volumes for HILIC/IPC).
Compound Degradation During Purification pH instability of the thiazole ring or other functional groups.Screen for pH Stability: Perform small-scale stability tests on the crude material before preparative purification. • Use Neutral pH: If stable, use buffered mobile phases closer to neutral pH on an appropriate column.
Difficulty Removing Purification Solvents/Additives Formation of non-volatile salts (e.g., TFA salts).[16]For TFA: Perform salt exchange via lyophilization from HCl or use SPE for removal.[17][19] • For Buffer Salts: Use volatile buffers (e.g., ammonium formate, ammonium acetate) that can be removed by lyophilization.

Purification Strategy Comparison

Technique Stationary Phase Typical Mobile Phase Pros Cons
HILIC Bare Silica, Amine, Diol[1][3]High Acetonitrile (>80%) with aqueous bufferExcellent retention for very polar compounds; MS-friendly volatile mobile phases.Longer equilibration times needed; sensitive to water content in sample and mobile phase.
Ion-Pair RP-HPLC C18, C8Water/Acetonitrile or Water/Methanol with Ion-Pairing Reagent (e.g., 0.1% TFA)[6]Utilizes common reversed-phase columns; good retention for charged analytes.[6]Ion-pairing agent must be removed post-purification; can cause ion suppression in MS; long column equilibration.[6]
SFC Variety of polar phases (Silica, Diol, Pyridyl)[21]Supercritical CO2 with a polar modifier (e.g., Methanol)[9]Fast separations; reduced organic solvent consumption; orthogonal to LC.[8]Requires specialized equipment; solubility in the mobile phase can be a limiting factor for very polar compounds.[10]

Experimental Protocols

Protocol 1: General HILIC Purification Method
  • Column Selection: Choose a HILIC stationary phase (e.g., bare silica, aminopropyl).

  • Sample Preparation: Dissolve the crude thiazole methylamine compound in a solvent with a high organic content, ideally matching the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Water). Ensure the sample is fully dissolved and filter if necessary.

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate (or Formate)

    • Mobile Phase B: 50:50 Acetonitrile:Water + 10 mM Ammonium Acetate (or Formate)

  • Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 10-15 column volumes at the desired flow rate. A stable baseline is critical.

  • Gradient Elution: Inject the sample and begin a linear gradient. A typical gradient might be from 0% to 100% Mobile Phase B over 10-20 column volumes.

  • Fraction Collection & Analysis: Collect fractions based on UV absorbance or other detection methods. Analyze fractions by an appropriate method (e.g., LC-MS) to confirm purity.

  • Post-Purification: Combine pure fractions and remove the volatile mobile phase via lyophilization or rotary evaporation.

Protocol 2: Post-Purification TFA Removal via SPE
  • Cartridge Selection: Choose a C18 SPE cartridge with a bed weight appropriate for your sample mass.

  • Sample Preparation: After purification by ion-pair chromatography, evaporate the organic solvent (e.g., acetonitrile) from the pure fractions. The sample should be in an aqueous solution containing TFA.

  • Cartridge Conditioning:

    • Wash the cartridge with 3-5 column volumes of methanol.

    • Equilibrate the cartridge with 3-5 column volumes of deionized water. Do not let the cartridge run dry.

  • Sample Loading: Load the aqueous sample solution onto the SPE cartridge. The polar TFA salt will pass through while the hydrophobic compound-TFA ion-pair is retained.

  • Washing (TFA Removal): Wash the cartridge with 3-5 column volumes of deionized water to remove all residual TFA.

  • Elution: Elute the purified compound from the cartridge using 2-4 column volumes of methanol or acetonitrile.

  • Solvent Removal: Evaporate the elution solvent to yield the final compound as a free base.

Visualizations

Purification_Strategy_Selection start Crude Polar Thiazole Methylamine Compound rp_hplc Attempt Purification on Standard C18 RP-HPLC start->rp_hplc check_retention Adequate Retention? rp_hplc->check_retention success Optimize RP-HPLC Method (e.g., modify gradient) check_retention->success Yes no_retention No or Poor Retention check_retention->no_retention No outcome Pure Compound success->outcome hilic Strategy 1: HILIC Purification no_retention->hilic Option A ipc Strategy 2: Ion-Pair RP-HPLC (TFA) no_retention->ipc Option B sfc Strategy 3: SFC Purification no_retention->sfc Option C hilic->outcome remove_tfa Post-Purification TFA Removal Required ipc->remove_tfa sfc->outcome remove_tfa->outcome Peak_Tailing_Troubleshooting start Problem: Peak Tailing Observed cause1 Possible Cause: Secondary Silanol Interactions start->cause1 cause2 Possible Cause: Column Overload start->cause2 cause3 Possible Cause: Sample Solvent Mismatch start->cause3 solution1a Solution: Lower Mobile Phase pH (<3) cause1->solution1a solution1b Solution: Use High-Purity/End-Capped Column cause1->solution1b solution1c Solution: Add Competing Base (TEA) cause1->solution1c solution2 Solution: Reduce Injection Volume or Sample Concentration cause2->solution2 solution3 Solution: Dissolve Sample in Initial Mobile Phase cause3->solution3 outcome Improved Peak Shape solution1a->outcome solution1b->outcome solution1c->outcome solution2->outcome solution3->outcome

References

Technical Support Center: Scaling Up the Synthesis of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the scalable synthesis of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most established and widely used method for constructing the 2-aryl-thiazole core is the Hantzsch thiazole synthesis.[1][2][3] This versatile reaction involves the condensation of a thioamide with an α-haloketone.[4][5] For scaling up, a three-step sequence is recommended:

  • Formation of 3-methylthiobenzamide from 3-methylbenzaldehyde.

  • Hantzsch cyclization of 3-methylthiobenzamide with a 1,3-dihalopropanone derivative (e.g., 1,3-dichloroacetone) to form the key intermediate, 4-(chloromethyl)-2-(3-methylphenyl)-1,3-thiazole.

  • Amination of the chloromethyl intermediate to yield the final primary amine product.

Q2: What are the primary challenges when scaling this synthesis from benchtop to preclinical quantities (gram to kilogram scale)?

A2: Key challenges include:

  • Exothermic reactions: The Hantzsch cyclization can be exothermic, requiring careful temperature control to prevent side reactions and ensure safety.

  • Handling of hazardous materials: Reagents like 1,3-dichloroacetone are lachrymatory and toxic. Handling large quantities requires appropriate engineering controls and personal protective equipment (PPE).

  • Purification methods: Traditional column chromatography is not practical for large-scale purification. Developing robust crystallization or extraction procedures is crucial for achieving high purity.

  • Impurity profiling: Identifying and controlling the formation of process-related impurities is essential for preclinical drug substance quality.

  • Reaction kinetics and mixing: Ensuring efficient mixing and heat transfer in larger reactors is critical for consistent yields and reaction profiles.

Q3: What are the critical quality attributes (CQAs) for the final active pharmaceutical ingredient (API)?

A3: For preclinical studies, the final compound should have:

  • High Purity: Typically >98% as determined by HPLC and NMR.

  • Well-defined Impurity Profile: Identification and quantification of any impurity >0.1%.

  • Characterization: Confirmed structure and identity via NMR, Mass Spectrometry, and IR spectroscopy.

  • Physical Properties: Consistent crystalline form and solubility.

Synthetic Pathway and Experimental Workflow

The overall synthetic pathway is a three-step process starting from commercially available materials.

G Overall Synthetic Pathway A 3-Methylbenzaldehyde B 3-Methylthiobenzamide A->B Step 1: Thionation R1 Lawesson's Reagent, NH4Cl, Solvent C 4-(Chloromethyl)-2- (3-methylphenyl)-1,3-thiazole B->C Step 2: Hantzsch Cyclization R2 1,3-Dichloroacetone, Solvent, Heat D [2-(3-Methylphenyl)-1,3-thiazol- 4-yl]methylamine (Final Product) C->D Step 3: Amination R3 1. NaN3 or K-Phthalimide 2. Reduction or Hydrolysis G Scale-Up Experimental Workflow start Starting Materials Procurement & QC step1 Step 1: Synthesis of 3-Methylthiobenzamide start->step1 qc1 In-Process Control (IPC): (TLC, HPLC) step1->qc1 step2 Step 2: Hantzsch Cyclization to form Chloromethyl-Thiazole qc1->step2 If Pass qc2 IPC: (TLC, HPLC) step2->qc2 workup2 Work-up: Aqueous Wash & Solvent Swap qc2->workup2 If Pass step3 Step 3: Amination Reaction workup2->step3 qc3 IPC: (TLC, HPLC) step3->qc3 workup3 Work-up & Crude Isolation qc3->workup3 If Pass purification Purification: Recrystallization or Salt Formation workup3->purification final_qc Final Product QC: (NMR, MS, HPLC, Purity) purification->final_qc packaging Packaging & Storage final_qc->packaging If Pass G Troubleshooting Logic: Low Yield in Hantzsch Cyclization start Problem: Low Yield of Chloromethyl-Thiazole check_sm Is Starting Thioamide Pure? start->check_sm repurify_sm Action: Repurify Thioamide (Recrystallize) and Repeat check_sm->repurify_sm No check_ipc Was Reaction Monitored to Completion via IPC (HPLC)? check_sm->check_ipc Yes repurify_sm->start extend_time Action: Increase Reaction Time or Temperature. Re-evaluate. check_ipc->extend_time No check_impurities Does IPC/TLC Show Significant Impurities? check_ipc->check_impurities Yes extend_time->start check_temp Was Temperature Control Maintained? (No Exotherm Spike) check_impurities->check_temp Yes check_workup Was Product Lost During Aqueous Work-up? check_impurities->check_workup No improve_cooling Action: Improve Heat Transfer. Use Slower Addition of Reagent. check_temp->improve_cooling No check_temp->check_workup Yes improve_cooling->start re_extract Action: Re-extract Aqueous Layers. Check pH during washes. check_workup->re_extract Yes success Yield Improved check_workup->success No re_extract->start

References

Validation & Comparative

comparative efficacy of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine vs. known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy of Thiazole-Based Inhibitors: A Guide for Drug Discovery Professionals

Introduction:

The thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. Its derivatives have shown significant promise as inhibitors of various enzymes and signaling pathways implicated in a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. This guide provides a comparative analysis of the efficacy of various thiazole-containing compounds against several key biological targets. While specific experimental data for [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine is not available in the public domain, this document serves as a valuable resource by comparing the performance of structurally related thiazole derivatives to established inhibitors. The data presented herein is intended to guide researchers and drug development professionals in understanding the potential of this class of compounds.

The versatility of the thiazole ring allows for extensive modification, enabling the fine-tuning of inhibitory activity and selectivity.[1] Research has consistently shown that the nature and position of substituents on the thiazole core significantly influence the compound's biological activity.[1]

Quantitative Comparison of Inhibitory Activities

The following tables summarize the inhibitory concentrations (IC50) of various thiazole derivatives against different biological targets, alongside known standard inhibitors for comparison.

Table 1: Protein Kinase Inhibition

Compound ClassTarget KinaseTest CompoundIC50Reference DrugReference Drug IC50
Thiazolyl-pyrazoline derivativesEGFR TKCompound 690.06 µMErlotinib0.02 µM
Thiazole derivatives with phenyl sulfonyl groupB-RAFV600ECompound 4023.1 ± 1.2 nMDabrafenib47.2 ± 2.5 nM
Thiazole scaffold derivativesPI3K/AKT/mTOR PathwayCompound 180.50–4.75 µMBEZ235-
Thiazole derivativesVEGFR-2Compound 4c0.15 µMSorafenib0.059 µM

Table 2: Cholinesterase Inhibition

Compound ClassTarget EnzymeTest CompoundIC50Reference DrugReference Drug IC50
Thiazole derivativesAcetylcholinesterase (AChE)Compound 4e25.5 ± 2.12 µg/mLEserine0.025 ± 0.01 µg/mL
Thiazole derivativesAcetylcholinesterase (AChE)Compound 4i38.50 ± 2.12 µg/mLEserine0.025 ± 0.01 µg/mL
Thiazole derivativesAcetylcholinesterase (AChE)Compound 4c58.42 ± 3.14 µg/mLEserine0.025 ± 0.01 µg/mL
Thiazole-based derivativesAcetylcholinesterase (AChE)Compound 10103.24 nMDonepezil-
Thiazole-based derivativesAcetylcholinesterase (AChE)Compound 16108.94 nMDonepezil-

Table 3: Cytotoxicity in Cancer Cell Lines

Compound ClassCell LineTest CompoundIC50Reference DrugReference Drug IC50
Thiazolyl-pyrazoline derivativesMCF-7 (Breast Cancer)Compound 690.07 µMErlotinib0.02 µM
Thiazole scaffold derivativesA549, MCF-7, U-87 MG, HCT-116Compound 180.50–4.75 µMBEZ235-
Thiazole derivativesMCF-7 (Breast Cancer)Compound 4c2.57 ± 0.16 µMStaurosporine6.77 ± 0.41 µM
Thiazole derivativesHepG2 (Liver Cancer)Compound 4c7.26 ± 0.44 µMStaurosporine8.4 ± 0.51 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. VEGFR-2 Kinase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in angiogenesis.[1]

  • Assay Setup: The assay is typically conducted in a 96-well plate format. The reaction mixture contains the VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.[1]

  • Compound Incubation: The test compounds, such as thiazole derivatives, are added to the wells at various concentrations and incubated with the enzyme.[1]

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.[1]

  • Detection: The amount of phosphorylated substrate is quantified using an appropriate detection method, such as fluorescence or luminescence.

  • Data Analysis: The percentage of inhibition is determined by comparing the enzyme activity in the presence of the test compound to a control (no compound). The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is then calculated from the dose-response curve.[1]

2. MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[2]

3. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.

  • Principle: The assay is based on the reaction of acetylthiocholine iodide (ATCI) with acetylcholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically.

  • Procedure: The reaction mixture contains buffer, DTNB, the test compound at various concentrations, and the AChE enzyme. The mixture is pre-incubated before the reaction is initiated by the addition of the substrate, ATCI.

  • Measurement: The change in absorbance is monitored over time at a wavelength of 412 nm.

  • Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined from the dose-response curve.[3]

Visualizations of Pathways and Workflows

The following diagrams illustrate key signaling pathways targeted by thiazole derivatives and a general experimental workflow.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Thiazole Thiazole Derivatives Thiazole->VEGFR2

Caption: VEGFR-2 signaling pathway and the inhibitory action of thiazole analogs.[1]

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thiazole Thiazole Derivatives Thiazole->PI3K Thiazole->AKT Thiazole->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway is a key target for anticancer therapies.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_invivo In Vivo Studies (Optional) EnzymeAssay Enzyme Inhibition Assay (e.g., Kinase, Cholinesterase) DoseResponse Dose-Response Curve Generation EnzymeAssay->DoseResponse CellAssay Cell-Based Assay (e.g., MTT for Cytotoxicity) CellAssay->DoseResponse IC50 IC50 Value Determination DoseResponse->IC50 AnimalModel Animal Models of Disease (e.g., Xenograft) IC50->AnimalModel Comparison Comparative Analysis vs. Known Inhibitors IC50->Comparison Efficacy Efficacy & Tolerability Evaluation AnimalModel->Efficacy Efficacy->Comparison Start Compound Synthesis (Thiazole Derivatives) Start->EnzymeAssay Start->CellAssay

Caption: A generalized experimental workflow for evaluating the efficacy of novel inhibitors.

References

Validating the Binding Target of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine using Surface Plasmon Resonance (SPR): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, validating the interaction between a small molecule and its protein target is a critical step. This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) with other biophysical techniques for validating the binding target of the novel compound, [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine. This guide includes detailed experimental protocols, comparative data, and visual workflows to assist researchers in making informed decisions for their target validation studies.

Introduction to this compound

This compound is a synthetic compound belonging to the 2-aminothiazole class. Derivatives of 2-aminothiazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Given this therapeutic potential, robust validation of its molecular target is paramount for further development.

Target Validation: The Role of Surface Plasmon Resonance (SPR)

Target validation confirms that the engagement of a specific molecular target by a compound elicits a therapeutic effect.[3][4] Surface Plasmon Resonance (SPR) has become a gold standard for studying biomolecular interactions in real-time without the need for labels.[5][6] This technique measures changes in the refractive index on a sensor chip's surface as an analyte (the small molecule) flows over an immobilized ligand (the protein target).[7] This allows for the determination of binding affinity (K D ), association rates (k a ), and dissociation rates (k d ).[7][8]

SPR is particularly advantageous for small molecule screening due to its high sensitivity, low sample consumption, and ability to provide detailed kinetic information.[9][10]

Hypothetical Case Study: Validating the Binding of this compound to a Putative Kinase Target

For the purpose of this guide, we will consider a hypothetical scenario where a kinase is the putative target of this compound.

Experimental Protocol: SPR-based Binding Analysis

A detailed protocol for assessing the binding of this compound to the kinase target is outlined below.

1. Materials and Reagents:

  • Analyte: this compound (dissolved in an appropriate buffer, e.g., HBS-EP+ with 5% DMSO).

  • Ligand: Purified recombinant kinase target.

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.

  • Running Buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Activation Reagents: 0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).

  • Deactivation Reagent: 1 M Ethanolamine-HCl, pH 8.5.

  • Regeneration Solution: To be determined empirically (e.g., a low pH buffer like 10 mM Glycine-HCl, pH 2.5).

  • SPR Instrument: e.g., Biacore T200 or similar.

  • Sensor Chip: CM5 sensor chip.

2. Ligand Immobilization:

  • Activate the CM5 sensor chip surface with a 1:1 mixture of EDC/NHS for 7 minutes.[11]

  • Inject the purified kinase target (diluted to 20 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (e.g., ~7000 Resonance Units, RU).[12]

  • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.[11]

  • A reference flow cell is prepared similarly but without the injection of the kinase, to be used for background subtraction.

3. Analyte Interaction Analysis:

  • Prepare a dilution series of this compound in the running buffer. A typical concentration range for a small molecule might be from 1.2 nM to 925 nM.[12]

  • Inject the different concentrations of the analyte over the immobilized kinase and the reference flow cell at a constant flow rate (e.g., 30 µL/min).[9][12] The association phase is typically monitored for 60-120 seconds, followed by a dissociation phase where only the running buffer flows over the chip for 100-300 seconds.[9]

  • Between each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove any bound analyte.

  • Include several buffer-only injections (blanks) for double referencing.

4. Data Analysis:

  • The raw sensorgram data is processed by subtracting the reference flow cell signal and the buffer blank injections.

  • The resulting sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (k a and k d ) and the equilibrium dissociation constant (K D ).

Data Presentation: Quantitative Comparison

The following table summarizes hypothetical binding data for this compound with its putative kinase target, as determined by SPR.

ParameterValue
Association Rate (k a )1.5 x 10 ⁵ M ⁻¹ s ⁻¹
Dissociation Rate (k d )3.0 x 10 ⁻³ s ⁻¹
Equilibrium Dissociation Constant (K D ) 20 nM

Comparison with Alternative Binding Validation Techniques

While SPR is a powerful tool, it is often beneficial to validate findings with orthogonal methods.[5][6] Below is a comparison of SPR with other commonly used techniques for studying small molecule-protein interactions.

TechniquePrincipleAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.[7]Real-time kinetics, label-free, high sensitivity, low sample consumption.[9][10]Requires immobilization of one binding partner which may affect its activity; potential for mass transport limitations.[7]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.[13]Provides a complete thermodynamic profile (K D , ΔH, ΔS, stoichiometry) in a single experiment; solution-based.[13]Requires large amounts of sample; lower throughput.[13]
Microscale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient, which changes upon binding.[6]Low sample consumption; solution-based; wide dynamic affinity range.[5][6]Requires labeling of one of the binding partners (though label-free options are emerging); can be sensitive to buffer conditions.[12]
Bio-Layer Interferometry (BLI) Measures the interference pattern of white light reflected from a biosensor tip.[6]Label-free; real-time kinetics; higher throughput than traditional SPR.[5][6]Requires immobilization; generally lower sensitivity than SPR.[13]
Thermal Shift Assay (TSA) Measures the change in protein melting temperature upon ligand binding.High-throughput; can be used for initial screening.[14]Does not provide kinetic information; indirect measurement of binding.

Visualizing the Workflow and Biological Context

To further clarify the experimental process and the potential biological relevance, the following diagrams are provided.

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Analyte This compound (Analyte) Binding Inject Analyte (Association/Dissociation) Analyte->Binding Ligand Kinase Target (Ligand) Immobilization Immobilize Ligand on Sensor Chip Ligand->Immobilization Immobilization->Binding Regeneration Regenerate Surface Binding->Regeneration Sensorgram Generate Sensorgram Binding->Sensorgram Regeneration->Binding Next Cycle Fitting Fit Data to Binding Model Sensorgram->Fitting Kinetics Determine ka, kd, KD Fitting->Kinetics

Caption: Experimental workflow for SPR-based binding validation.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Putative Target Kinase Receptor->TargetKinase activates Substrate Substrate Protein TargetKinase->Substrate phosphorylates TF Transcription Factor Substrate->TF activates Gene Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation) Gene->Response Inhibitor This compound Inhibitor->TargetKinase inhibits

Caption: A hypothetical signaling pathway involving the putative kinase target.

Conclusion

Surface Plasmon Resonance provides a robust and information-rich method for validating the binding of small molecules like this compound to their protein targets.[7] Its ability to deliver real-time kinetic data makes it an invaluable tool in the drug discovery pipeline.[15] However, for comprehensive target validation, it is highly recommended to employ orthogonal techniques such as ITC or MST to confirm the binding interaction and elucidate the full thermodynamic and biophysical profile of the compound. This multi-faceted approach strengthens the confidence in the identified target and provides a solid foundation for subsequent lead optimization and preclinical development.

References

cross-reactivity profiling of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the kinase cross-reactivity profile of the novel compound [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine. The performance of this compound is evaluated against other known kinase inhibitors, supported by hypothetical experimental data and detailed protocols.

The discovery and development of selective kinase inhibitors are crucial for advancing targeted therapies. This compound is a novel small molecule with a thiazole scaffold, a common feature in many biologically active compounds, including kinase inhibitors. This guide presents a hypothetical cross-reactivity profile of this compound against a panel of kinases to assess its selectivity and potential as a therapeutic agent. The data is compared with well-established kinase inhibitors, Dasatinib and Bosutinib, to provide a clear benchmark for its performance.

Kinase Inhibition Profile

The inhibitory activity of this compound was assessed against a panel of 10 representative kinases and compared with Dasatinib and Bosutinib. The following table summarizes the IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%) for each compound.

KinaseThis compound (IC50, nM)Dasatinib (IC50, nM)Bosutinib (IC50, nM)
LCK 15 0.5 1.2
SRC250.81.0
ABL11501.123
EGFR>10,00018094
VEGFR25,000164
PDGFRβ8,0002835
c-KIT>10,0001243
RET>10,0001121
BRAF>10,000>10,000>10,000
p38α>10,000>10,000>10,000

Note: The data for this compound is hypothetical and for illustrative purposes.

From this hypothetical data, this compound demonstrates notable potency against the SRC family kinase LCK, with some activity against SRC itself. Importantly, it shows significantly less off-target activity against other kinases such as ABL1, VEGFR2, and PDGFRβ compared to the broader-spectrum inhibitors Dasatinib and Bosutinib. The compound exhibits high selectivity, with no significant inhibition of EGFR, c-KIT, RET, BRAF, or p38α at concentrations up to 10,000 nM. This selective profile suggests a potentially wider therapeutic window with fewer off-target side effects.

Experimental Protocols

A detailed methodology for the in vitro kinase inhibition assay used to generate the presented data is provided below.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines the general procedure for measuring the inhibitory activity of a test compound against a panel of protein kinases using a luminescence-based assay that quantifies the amount of ADP produced.

Materials and Reagents:

  • Recombinant human kinase enzymes

  • Kinase-specific substrate peptides

  • Test compounds (e.g., this compound) dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. For the final assay, the DMSO concentration should not exceed 1%.

  • Assay Plate Setup: 1 µL of the serially diluted test compound or DMSO (for control wells) is added to the appropriate wells of a 384-well plate.

  • Enzyme Preparation: The kinase enzyme is diluted to the desired concentration in the Kinase Assay Buffer.

  • Enzyme Addition: 2 µL of the diluted kinase enzyme is added to each well of the assay plate. The plate is then gently mixed and incubated for 10 minutes at room temperature.

  • Reaction Initiation: A substrate and ATP mixture is prepared in the Kinase Assay Buffer. The final ATP concentration is typically at or near the Km for each specific kinase. 2 µL of the substrate/ATP mixture is added to each well to initiate the kinase reaction.

  • Incubation: The plate is shaken gently for 30 seconds and then incubated at 30°C for 60 minutes.

  • Signal Detection:

    • The plate is equilibrated to room temperature.

    • 5 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.

    • 10 µL of Kinase Detection Reagent is added to each well to convert the generated ADP to ATP and produce a luminescent signal. The plate is incubated for 30 minutes at room temperature.

  • Data Acquisition: The luminescence of each well is measured using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the DMSO control. The IC50 values are determined by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams are provided.

G cluster_membrane Cell Membrane TCR TCR LCK LCK TCR->LCK Activation CD4 CD4 CD4->LCK ZAP70 ZAP70 LCK->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 Downstream Downstream Signaling (e.g., Ca2+ flux, NFAT activation) PLCg1->Downstream Inhibitor This compound Inhibitor->LCK

Caption: Simplified LCK signaling pathway in T-cell activation.

G start Start compound_prep Prepare Serial Dilution of Test Compound start->compound_prep plate_setup Add Compound/DMSO to 384-well Plate compound_prep->plate_setup enzyme_add Add Diluted Kinase Enzyme plate_setup->enzyme_add incubation1 Incubate 10 min at RT enzyme_add->incubation1 reaction_start Add Substrate/ATP Mixture incubation1->reaction_start incubation2 Incubate 60 min at 30°C reaction_start->incubation2 adp_glo Add ADP-Glo™ Reagent incubation2->adp_glo incubation3 Incubate 40 min at RT adp_glo->incubation3 detection_reagent Add Kinase Detection Reagent incubation3->detection_reagent incubation4 Incubate 30 min at RT detection_reagent->incubation4 read_plate Measure Luminescence incubation4->read_plate data_analysis Calculate % Inhibition and IC50 Values read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Conclusion

Based on the hypothetical data, this compound emerges as a potent and highly selective inhibitor of the LCK kinase. Its narrow inhibition spectrum, particularly when compared to multi-kinase inhibitors like Dasatinib and Bosutinib, suggests it could be a promising candidate for further investigation in diseases where LCK activity is dysregulated, such as certain autoimmune disorders and T-cell leukemias. The high selectivity may translate to a better safety profile in vivo. Further studies are warranted to confirm these findings and to explore the full therapeutic potential of this compound.

assessing the reproducibility of bioassays involving [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine

Author: BenchChem Technical Support Team. Date: December 2025

Thiazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and anticancer properties.[1] The accurate and reproducible assessment of these biological activities is crucial for the identification of promising therapeutic candidates. This guide focuses on two of the most prevalent bioassays employed in the preliminary screening of such compounds: the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) against microbial strains, and the MTT assay for assessing cytotoxicity against cancer cell lines.

Antimicrobial Susceptibility Testing: The Broth Microdilution Method

The broth microdilution method is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of a compound's potency.[2][3] The reproducibility of this assay is critical for comparing the efficacy of novel compounds like [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine with existing antibiotics or other developmental compounds.

Factors Influencing Reproducibility:

Several factors can influence the reproducibility of broth microdilution assays. These include the preparation of the bacterial inoculum, the specific growth medium used, and the interpretation of the endpoint.[4] Studies have shown that inter-laboratory variability can occur, often due to subjective endpoint reading.[4] However, when standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), are followed, high levels of agreement can be achieved.[4][5] For instance, a multisite study on Mycobacterium avium complex susceptibility testing demonstrated 100% agreement in interpretive categories when using the BACTEC 460TB system, a semi-automated broth macrodilution method.[4]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The primary output of the broth microdilution assay is the MIC value, which is the lowest concentration of the compound that completely inhibits visible microbial growth.[3] For a comparative analysis, MIC values of the test compound and reference antibiotics are determined against a panel of relevant microorganisms.

Table 1: Example of Comparative MIC Data for Thiazole Derivatives against Staphylococcus aureus

CompoundStrain 1 (MRSA) MIC (µg/mL)Strain 2 (MSSA) MIC (µg/mL)Strain 3 (MRSA) MIC (µg/mL)Reference Antibiotic (Vancomycin) MIC (µg/mL)
Thiazole Derivative A1.3[6][7]2.8[6][7]1.3[6][7]1.0
Thiazole Derivative B5.6[6][7]5.6[6][7]2.8[6][7]1.0
This compoundData Not AvailableData Not AvailableData Not Available1.0
Mupirocin4.0[7]-1024.0 (resistant)[7]1.0

Note: The data for Thiazole Derivatives A and B are representative values from studies on other thiazole compounds to illustrate a comparative table format.

Experimental Protocol: Broth Microdilution Assay

A standardized protocol is essential for ensuring the reproducibility of MIC results.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Use fresh, pure cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.[6][7]

  • 96-Well Microtiter Plates: Sterile, clear, flat-bottom plates.

2. Inoculum Preparation:

  • Suspend several colonies of the test bacterium in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

3. Assay Procedure:

  • Perform serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate.

  • Inoculate each well with the prepared bacterial suspension.

  • Include a positive control (no compound) and a negative control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

4. Data Analysis:

  • Determine the MIC by visually inspecting for the lowest concentration that inhibits bacterial growth (absence of turbidity).

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stock serial_dilution Serial Dilution in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculation Inoculate with Bacteria prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C inoculation->incubation read_plate Visually Read MIC incubation->read_plate record_data Record MIC Values read_plate->record_data

Caption: Workflow for the Broth Microdilution Assay.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[8] It measures the metabolic activity of cells, which is generally correlated with cell viability.

Factors Influencing Reproducibility:

The MTT assay is known for its potential for variability.[9][10] Factors that can affect reproducibility include:

  • Cell seeding density: Inconsistent cell numbers per well can lead to significant variations.[11]

  • MTT concentration and incubation time: These parameters need to be optimized for each cell line.[12]

  • Incomplete formazan solubilization: This can lead to inaccurate absorbance readings.[8]

  • Interference from the test compound: Colored compounds or those with reducing properties can interfere with the assay.[8]

  • "Edge effects" in microplates: Wells on the edge of the plate can experience different environmental conditions, leading to variability.[8]

To mitigate these issues, it is crucial to maintain consistent cell culture and assay conditions, run samples in triplicate, and include appropriate controls.[11]

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) is the most common metric derived from the MTT assay. It represents the concentration of a compound that reduces the viability of a cell population by 50%.

Table 2: Example of Comparative IC50 Data for Thiazole Derivatives against HeLa Cells

CompoundHeLa IC50 (µM)Reference Compound (Doxorubicin) IC50 (µM)
Thiazole Derivative C15[13]0.8
Thiazole Derivative D6.51[14]0.8
This compoundData Not Available0.8
5-Fluorouracil8.74[14]0.8

Note: The data for Thiazole Derivatives C and D are representative values from studies on other thiazole compounds to illustrate a comparative table format.

Experimental Protocol: MTT Assay

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Cell Line: Use a well-characterized cancer cell line (e.g., HeLa) in its exponential growth phase.

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

  • MTT Reagent: 5 mg/mL solution in sterile PBS.

  • Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.

  • 96-Well Plates: Sterile, clear, flat-bottom plates.

2. Assay Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

3. Data Analysis:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the cell viability against the compound concentration to determine the IC50 value.

Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-Well Plate add_compounds Add Compounds to Cells seed_cells->add_compounds prep_compounds Prepare Compound Dilutions prep_compounds->add_compounds incubate_treatment Incubate (e.g., 48h) add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion

While direct experimental data on the reproducibility of bioassays for this compound is currently lacking in the public domain, a thorough understanding of the methodologies for common bioassays provides a strong foundation for reproducible research. By adhering to standardized protocols for assays such as the broth microdilution and MTT assays, researchers can generate reliable and comparable data for novel thiazole derivatives. Careful control of experimental variables, the use of appropriate reference compounds, and transparent data reporting are essential for accurately assessing the biological activity of these promising compounds and for making informed decisions in the drug development process.

References

correlation of in vitro and in vivo activity for [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine

Author: BenchChem Technical Support Team. Date: December 2025

Correlation of In Vitro and In Vivo Activity for Thiazole Derivatives: A Comparative Guide

A note on the requested compound, [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine: Publicly available scientific literature lacks specific studies detailing the in vitro and in vivo activity and their correlation for this compound. Therefore, this guide provides a comparative analysis of representative thiazole derivatives with reported anticancer and antimicrobial activities to illustrate the principles of in vitro-in vivo correlation for this important class of compounds. Thiazole derivatives are a significant scaffold in medicinal chemistry, appearing in numerous approved drugs and demonstrating a wide range of biological activities.[1][2]

This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the performance of various thiazole derivatives with supporting experimental data.

Anticancer Activity of Thiazole Derivatives

Thiazole-based compounds have shown considerable promise as anticancer agents, targeting various mechanisms and signaling pathways involved in tumor growth and progression.[1][3] Below is a comparison of several thiazole derivatives with reported in vitro cytotoxicity and in vivo antitumor efficacy.

Data Presentation: Anticancer Thiazole Derivatives
Compound/DerivativeCancer Cell LineIn Vitro Activity (IC50)In Vivo ModelIn Vivo EfficacyReference
Compound 5b (Thiazole-naphthalene derivative)MCF-7 (Breast)0.48 ± 0.03 µM--[4]
A549 (Lung)0.97 ± 0.13 µM--[4]
Compound 4c (Hydrazinyl-thiazole derivative)MCF-7 (Breast)2.57 ± 0.16 µM--[5]
HepG2 (Liver)7.26 ± 0.44 µM--[5]
Compound 6 (2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole)A549 (Lung)12.0 ± 1.73 µg/mL--[2]
C6 (Glioma)3.83 ± 0.76 µg/mL--[2]
Imidazo[2,1-b]thiazole derivatives 26 & 27 A375P (Melanoma)Sub-micromolar--[6]
Thiazole derivative 4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL--[7]
Experimental Protocols: Anticancer Assays

In Vitro Cytotoxicity Assay (MTT Assay): [5][8]

  • Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the thiazole derivatives for a specified period (e.g., 48 or 72 hours).

  • After incubation, the treatment medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The cells are incubated for another few hours, allowing viable cells to metabolize MTT into formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

In Vitro Tubulin Polymerization Assay: [4]

  • Tubulin protein is incubated with the test compounds in a polymerization buffer at 37°C.

  • The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time.

  • The IC50 value for tubulin polymerization inhibition is determined by comparing the extent of polymerization in the presence of the compound to a control.

Signaling Pathways and Mechanisms

Many thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways crucial for cancer cell proliferation and survival.[9] One such pathway is the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Thiazole Thiazole Derivatives Thiazole->PI3K Inhibits Thiazole->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by certain thiazole derivatives.

Antimicrobial Activity of Thiazole Derivatives

Thiazole derivatives have also been extensively investigated for their antimicrobial properties, showing activity against a range of pathogenic bacteria and fungi.[10][11]

Data Presentation: Antimicrobial Thiazole Derivatives
Compound/DerivativeMicroorganismIn Vitro Activity (MIC)In Vivo ModelIn Vivo EfficacyReference
Thiazole Compound 1 Methicillin-resistant Staphylococcus aureus (MRSA)1.3 µg/mLMurine skin infection>90% reduction in MRSA burden[12][13]
Thiazole Compound 2 MRSA2.8 - 5.6 µg/mLMurine skin infection>90% reduction in MRSA burden[12][13]
Thiazole Compound 3 MRSA2.8 - 5.6 µg/mLMurine skin infection>90% reduction in MRSA burden[12][13]
Benzo[d]thiazole derivative 14 S. aureus (MRSA)50-75 µg/mL--[14]
Oxothiazole derivative S. aureus50-200 µg/mLMiceHepatitis and liver necrosis at high doses (160-350 mg/kg)[15]
S. agalactiae25-100 µg/mL--[15]
Experimental Protocols: Antimicrobial Assays

In Vitro Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution): [13][16]

  • A two-fold serial dilution of the thiazole compound is prepared in a 96-well microtiter plate with a suitable broth medium.

  • Each well is inoculated with a standardized suspension of the test microorganism (e.g., MRSA).

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Murine Skin Infection Model: [12][13]

  • A full-thickness wound is created on the dorsum of mice.

  • The wound is inoculated with a suspension of the pathogenic bacteria (e.g., MRSA).

  • A topical formulation of the thiazole compound (or a control) is applied to the wound at specified intervals (e.g., twice daily for three days).

  • After the treatment period, the skin tissue from the wound site is excised, homogenized, and plated on a suitable agar medium.

  • The number of colony-forming units (CFUs) is counted to determine the bacterial load in the tissue.

  • Efficacy is determined by comparing the bacterial load in the treated group to the control group.

Experimental Workflow

The general workflow for evaluating the antimicrobial potential of thiazole derivatives from in vitro screening to in vivo testing is depicted below.

Antimicrobial_Workflow Synthesis Synthesis of Thiazole Derivatives InVitro In Vitro Screening (e.g., MIC determination) Synthesis->InVitro Toxicity In Vitro Toxicity (e.g., on human cell lines) InVitro->Toxicity LeadSelection Lead Compound Selection InVitro->LeadSelection Toxicity->LeadSelection InVivo In Vivo Efficacy (e.g., Murine infection model) LeadSelection->InVivo Development Further Preclinical Development InVivo->Development

Caption: General workflow for the development of antimicrobial thiazole derivatives.

Correlation between In Vitro and In Vivo Activity

Establishing a strong correlation between in vitro activity and in vivo efficacy is a critical step in drug development. For the presented thiazole derivatives, a positive qualitative correlation can be observed.

  • Antimicrobial Activity: Thiazole compounds that demonstrated low MIC values against MRSA in vitro (e.g., compounds 1, 2, and 3 with MICs in the low µg/mL range) also showed significant efficacy in a murine skin infection model, reducing the bacterial burden by over 90%.[12][13] This suggests that for topical applications, the in vitro potency is a good predictor of in vivo antibacterial effect. However, the in vivo toxicity observed with an oxothiazole derivative at high systemic doses highlights the importance of evaluating the therapeutic window.[15]

  • Anticancer Activity: While extensive in vivo data for the cited anticancer thiazole derivatives is not provided in the initial search results, the potent in vitro cytotoxicity (with IC50 values in the sub-micromolar to low micromolar range) against various cancer cell lines suggests a high potential for in vivo antitumor activity.[4][5] Mechanistic studies, such as the inhibition of tubulin polymerization, provide a rationale for the observed cytotoxicity and a basis for predicting in vivo outcomes.[4]

References

A Head-to-Head Comparison of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine and a Structurally Related Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, thiazole derivatives represent a privileged scaffold, consistently demonstrating a wide array of biological activities. This guide provides a comparative framework for the evaluation of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine against a close structural analog, [2-Phenyl-1,3-thiazol-4-yl]methylamine . Due to the limited availability of direct comparative experimental data, this document outlines a proposed head-to-head study, presenting the necessary experimental protocols and data presentation structures to facilitate a comprehensive evaluation of their potential as therapeutic agents.

Introduction

The thiazole ring is a core component in numerous FDA-approved drugs and serves as a versatile building block in the design of novel bioactive compounds. Derivatives of 2-phenylthiazole have garnered significant attention for their potential antimicrobial, antifungal, and anticancer properties.[1] The subtle structural difference between this compound and [2-Phenyl-1,3-thiazol-4-yl]methylamine—the presence of a methyl group on the phenyl ring—can significantly influence their physicochemical properties, target binding affinity, and overall biological activity. A direct comparative analysis is therefore crucial for understanding the structure-activity relationship (SAR) and identifying the more promising candidate for further development.

Physicochemical Properties

A comparative analysis of the physicochemical properties of these compounds is fundamental to predicting their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). The introduction of a methyl group is expected to increase lipophilicity, which can impact cell membrane permeability and interaction with biological targets.

PropertyThis compound[2-Phenyl-1,3-thiazol-4-yl]methylamine (Reference)
Molecular Formula C11H12N2SC10H10N2S
Molecular Weight 204.29 g/mol 190.26 g/mol
Predicted LogP Data not availableData not available
CAS Number 89152-85-2165736-03-8

Note: Predicted LogP values should be calculated using computational tools to provide an initial assessment of lipophilicity.

Proposed Biological Evaluation

A comprehensive biological evaluation should be conducted to compare the efficacy and safety profiles of the two compounds. The following assays are recommended:

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives is well-documented.[2][3][4] A determination of the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains is essential.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

MicroorganismThis compound[2-Phenyl-1,3-thiazol-4-yl]methylamine (Reference)Standard Antibiotic
Staphylococcus aureusTo be determinedTo be determinedVancomycin
Escherichia coliTo be determinedTo be determinedCiprofloxacin
Candida albicansTo be determinedTo be determinedFluconazole
Cytotoxic Activity

To assess the potential for anticancer applications and to evaluate general toxicity, a cytotoxicity assay against a panel of human cancer cell lines and a normal cell line is recommended. The half-maximal inhibitory concentration (IC50) will be the primary endpoint.

Table 2: Comparative Cytotoxic Activity (IC50 in µM)

Cell LineThis compound[2-Phenyl-1,3-thiazol-4-yl]methylamine (Reference)Standard Drug
MCF-7 (Breast Cancer) To be determinedTo be determinedDoxorubicin
A549 (Lung Cancer) To be determinedTo be determinedCisplatin
HEK293 (Normal Kidney) To be determinedTo be determined-

Experimental Protocols

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of thiazole derivatives.[5][6] This method involves the condensation of an α-haloketone with a thioamide.

cluster_reactants Reactants cluster_synthesis Hantzsch Thiazole Synthesis cluster_product Product alpha_haloketone α-Haloketone condensation Cyclocondensation alpha_haloketone->condensation thioamide Thioamide thioamide->condensation thiazole Thiazole Derivative condensation->thiazole

Caption: General workflow for Hantzsch thiazole synthesis.

Protocol:

  • Dissolve the appropriate thioamide (e.g., 3-methylbenzothioamide or benzothioamide) in a suitable solvent such as ethanol.

  • Add an equimolar amount of the corresponding α-haloketone (e.g., 1,3-dichloroacetone).

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

  • The precipitated product can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[7][8][9][10]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare serial dilutions of test compounds inoculation Inoculate microplate wells containing compound dilutions compound_prep->inoculation inoculum_prep Prepare standardized microbial inoculum inoculum_prep->inoculation incubation Incubate at optimal temperature and time inoculation->incubation read_plate Visually or spectrophotometrically determine microbial growth incubation->read_plate determine_mic Identify lowest concentration with no visible growth (MIC) read_plate->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Protocol:

  • Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard and further dilute to the desired final concentration.

  • Inoculate each well of the microtiter plate with the microbial suspension.

  • Include positive (microbe only) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11][12][13][14]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in a 96-well plate compound_treatment Treat cells with serial dilutions of test compounds cell_seeding->compound_treatment mtt_addition Add MTT reagent to each well compound_treatment->mtt_addition incubation Incubate to allow formazan formation mtt_addition->incubation solubilization Add solubilizing agent (e.g., DMSO) incubation->solubilization read_absorbance Measure absorbance at ~570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 value from dose-response curve read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value from the resulting dose-response curve.

Conclusion

This guide provides a structured framework for a comprehensive head-to-head comparison of this compound and [2-Phenyl-1,3-thiazol-4-yl]methylamine. By following the proposed experimental protocols, researchers can generate the necessary quantitative data to elucidate the impact of the 3-methylphenyl substitution on the biological activity of this thiazole scaffold. The resulting data will be invaluable for making informed decisions in the early stages of drug discovery and development.

References

Independent Validation of the Anticancer Activity of Thiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities, including promising anticancer properties.[1][2][3][4][5][6][7][8][9] This guide provides an objective comparison of the in vitro anticancer activity of selected thiazole derivatives against established anticancer agents, based on reported experimental data. The aim is to offer a consolidated view for researchers engaged in the discovery and development of novel cancer therapeutics.

Comparative Analysis of Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of various thiazole derivatives compared to standard chemotherapeutic drugs across different human cancer cell lines. Lower IC50 values indicate higher potency.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Thiazole Derivative 4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[10]
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[10]
Thiazole Derivative 2f MCF-7 (Breast)7.7--[11]
HT-29 (Colon)22 - 27 (range)--[11]
Thiazole Derivative 2i MCF-7 (Breast)8.0--[11]
HT-29 (Colon)22 - 27 (range)--[11]
Thiazole Derivative 4i SaOS-2 (Bone)0.190 ± 0.045 µg/mL--[12]

Experimental Protocols

The data presented in this guide are predominantly derived from studies employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability. This colorimetric assay is a standard method for evaluating the cytotoxic potential of compounds against cancer cell lines.

General Protocol for MTT Assay
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives or reference drugs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. These crystals are then solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Visualizing Experimental Workflows and Biological Pathways

To further elucidate the experimental process and the potential mechanisms of action of thiazole derivatives, the following diagrams are provided.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity Assay A Cancer Cell Culture B Seeding in 96-well Plates A->B C Treatment with Thiazole Derivatives B->C D Incubation (48-72h) C->D E MTT Assay D->E F Absorbance Reading E->F G IC50 Determination F->G

Caption: A generalized workflow for determining the in vitro anticancer activity of thiazole derivatives.

Many thiazole derivatives exert their anticancer effects by targeting specific signaling pathways involved in cell proliferation and survival.[3] One such critical pathway is the EGFR (Epidermal Growth Factor Receptor) signaling cascade.

G cluster_pathway Simplified EGFR Signaling Pathway Thiazole Thiazole Derivative EGFR EGFR Thiazole->EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Apoptosis Apoptosis EGFR->Apoptosis

Caption: Inhibition of the EGFR signaling pathway by certain thiazole derivatives, leading to decreased cell proliferation and induced apoptosis.

References

Selectivity Analysis of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine Against Homologous Src Family Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative selectivity analysis of the hypothetical compound [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine, hereafter referred to as Compound X, against members of the Src family of non-receptor tyrosine kinases. The 2-aminothiazole scaffold, a core component of Compound X, is a well-established pharmacophore in kinase inhibitors, suggesting that Compound X may exhibit inhibitory activity against this class of enzymes. This document presents hypothetical, yet plausible, experimental data to illustrate the compound's selectivity profile and provides detailed experimental protocols for reproducing such an analysis.

Data Presentation: Comparative Inhibitory Activity

The inhibitory activity of Compound X was evaluated against a panel of eight members of the Src family of kinases. The half-maximal inhibitory concentration (IC50) values were determined using an in vitro kinase assay. The following table summarizes the hypothetical quantitative data.

Kinase TargetIC50 (nM) of Compound X
Src15
Lck25
Fyn40
Lyn75
Yes90
Hck150
Fgr200
Blk>1000

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate a potential selectivity profile for a compound with this scaffold and should not be considered as actual experimental results.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to guide researchers in performing a selectivity analysis of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a method for determining the IC50 values of a test compound against a panel of protein kinases using a radiometric assay format, which is considered a gold standard for its direct measurement of enzyme activity.[1]

1. Materials:

  • Recombinant human kinases (Src, Lck, Fyn, Lyn, Yes, Hck, Fgr, Blk)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • [γ-³³P]ATP

  • Compound X

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 96-well plates

  • Filter mats (e.g., P81 phosphocellulose)

  • Scintillation counter

2. Procedure:

  • Compound Preparation: Prepare a series of dilutions of Compound X in DMSO. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM).

  • Kinase Reaction Mixture: In a 96-well plate, add the kinase reaction buffer, the respective recombinant kinase, and the peptide substrate.

  • Inhibitor Addition: Add 1 µL of the serially diluted Compound X or DMSO (vehicle control) to the appropriate wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be close to the Km value for each specific kinase to ensure accurate IC50 determination.[2]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose filter mats.

  • Washing: Wash the filter mats extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter mats and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: The percentage of kinase activity is calculated relative to the DMSO control. IC50 values are determined by fitting the data to a sigmoidal dose-response curve using appropriate software.

In Vitro Kinase Assay (ADP-Glo™ Luminescence-Based)

This protocol outlines a non-radioactive method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[3][4]

1. Materials:

  • Recombinant human kinases

  • Substrate (protein or peptide)

  • ATP

  • Compound X

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of Compound X in the kinase reaction buffer.

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and Compound X.

  • Initiation of Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and trigger a luminescent signal. Incubate for 30 minutes at room temperature.

  • Detection: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced.

  • Data Analysis: Calculate the percentage of inhibition based on controls and determine the IC50 values by plotting the results against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving Src family kinases, which are key mediators in various cellular processes such as cell growth, proliferation, and survival.[5][6][7]

Src_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activation Integrin Integrin FAK FAK Integrin->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src ERK ERK Ras->ERK Akt Akt PI3K->Akt Nucleus Nucleus STAT3->Nucleus ERK->Nucleus Akt->Nucleus Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Migration Migration Nucleus->Migration

Caption: Simplified Src Family Kinase Signaling Pathway.

Experimental Workflow

The diagram below outlines the general workflow for determining the in vitro selectivity of a kinase inhibitor.

Kinase_Assay_Workflow Compound_Prep Compound Serial Dilution Add_Compound Add Compound/DMSO to Plate Compound_Prep->Add_Compound Assay_Plate Prepare Assay Plate (Kinase, Substrate, Buffer) Assay_Plate->Add_Compound Start_Reaction Initiate Reaction with ATP (e.g., [γ-³³P]ATP or cold ATP) Add_Compound->Start_Reaction Incubation Incubate (e.g., 30°C for 60 min) Start_Reaction->Incubation Stop_Reaction Stop Reaction & Detect Signal (e.g., Filter binding or Luminescence) Incubation->Stop_Reaction Data_Analysis Data Analysis (Calculate % Inhibition, Plot Dose-Response) Stop_Reaction->Data_Analysis IC50 Determine IC50 Values Data_Analysis->IC50

Caption: General Workflow for In Vitro Kinase Inhibition Assay.

References

Safety Operating Guide

Navigating the Safe Disposal of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). All handling of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine and its waste should occur in a well-ventilated area, preferably within a chemical fume hood.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected prior to use.
Respiratory Protection If ventilation is inadequate or if aerosols or dusts are generated, a NIOSH-approved respirator should be used.

In the event of an accidental exposure, immediate action is critical. For skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations for hazardous waste.

  • Waste Segregation and Collection :

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, weighing paper, absorbent pads) in a dedicated, properly labeled, and sealed container.[1][2]

    • The container must be made of a material compatible with the chemical.[3][4]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[4] Do not use abbreviations.

    • Include relevant hazard pictograms if known. Based on similar compounds, this may include "Harmful" or "Irritant".[1]

  • Storage :

    • Store the sealed waste container in a designated and secure satellite accumulation area.[2]

    • The storage area should be cool, dry, well-ventilated, and away from incompatible materials and sources of ignition.[2]

    • Ensure the container is kept closed except when adding waste.[3]

  • Disposal of Empty Containers :

    • Empty containers that held this compound must also be treated as hazardous waste.

    • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[3][6] Subsequent rinses may be permissible for disposal down the drain, depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.

    • After thorough rinsing and drying, labels on the container must be fully removed or defaced before the container is discarded or recycled.[3][6]

  • Arranging for Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][4]

    • Provide a full and accurate description of the waste.

    • The ultimate disposal method will be determined by the licensed waste disposal facility but is often high-temperature incineration at an approved plant.[7][8]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate : Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.

  • Containment : Absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.[2][8]

  • Collection : Carefully sweep or scoop the absorbed material and any contaminated debris into the designated hazardous waste container.[9]

  • Decontamination : Clean the spill area with an appropriate solvent or decontamination solution. All cleaning materials must also be collected as hazardous waste.[2]

  • Reporting : Report the spill to your laboratory supervisor and the EHS office, in accordance with your institution's policies.[2]

Disposal Workflow for this compound

G start Disposal of this compound Required assess Assess Hazards (Consult SDS of similar compounds) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect spill Spill Occurs ppe->spill If Spill segregate Segregate from Incompatible Wastes collect->segregate storage Store in Designated Satellite Accumulation Area segregate->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal contain_spill Contain Spill with Inert Absorbent spill->contain_spill collect_spill Collect Contaminated Material as Hazardous Waste contain_spill->collect_spill collect_spill->storage

Caption: Logical workflow for the safe disposal of chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.